molecular formula C17H13NO8 B11930442 NBI-31772 hydrate

NBI-31772 hydrate

Cat. No.: B11930442
M. Wt: 359.3 g/mol
InChI Key: QHAUFGIHMBUQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NBI-31772 hydrate is a useful research compound. Its molecular formula is C17H13NO8 and its molecular weight is 359.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13NO8

Molecular Weight

359.3 g/mol

IUPAC Name

1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid;hydrate

InChI

InChI=1S/C17H11NO7.H2O/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25;/h1-6,19-22H,(H,24,25);1H2

InChI Key

QHAUFGIHMBUQKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O.O

Origin of Product

United States

Foundational & Exploratory

NBI-31772 Hydrate: A Technical Guide to its Mechanism of Action as an IGFBP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a high-affinity inhibitor of all six subtypes of human Insulin-like Growth Factor Binding Proteins (IGFBPs). By displacing Insulin-like Growth Factor-1 (IGF-1) from its binding proteins, NBI-31772 effectively increases the bioavailability of free IGF-1. This elevation in free IGF-1 leads to the activation of the IGF-1 receptor and its downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial regulators of cellular growth, proliferation, and survival. This technical guide provides a comprehensive overview of the mechanism of action of NBI-31772 hydrate, including its binding affinities, the downstream signaling pathways it modulates, and detailed protocols for key experimental assays.

Introduction

Insulin-like Growth Factor-1 (IGF-1) is a critical polypeptide hormone involved in normal growth and development. The bioactivity of IGF-1 is tightly regulated by a family of six high-affinity IGF-binding proteins (IGFBP-1 through -6). These IGFBPs sequester IGF-1, forming a circulating reservoir and modulating its access to the IGF-1 receptor (IGF-1R). Dysregulation of the IGF-1/IGFBP axis has been implicated in various pathological conditions.

NBI-31772 has emerged as a valuable research tool for investigating the physiological and pathological roles of the IGF-1/IGFBP system. As a small molecule inhibitor of IGFBPs, it allows for the controlled release of endogenous IGF-1, providing a means to study the effects of increased free IGF-1 in various biological contexts. NBI-31772 is commercially available, often as a hydrate, which necessitates consideration of its hydration state for accurate solution preparation.

Core Mechanism of Action

The primary mechanism of action of NBI-31772 is its competitive inhibition of the interaction between IGF-1 and all six IGFBP subtypes.[1][2][3][4] This displacement of IGF-1 from the IGF-1:IGFBP complex results in an increased concentration of "free" IGF-1 in the extracellular environment.[5][6] This liberated IGF-1 is then able to bind to and activate the IGF-1 receptor, a transmembrane tyrosine kinase receptor.[7][8]

Upon activation, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. The two principal downstream pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[2][7][9][10] These pathways are integral to a multitude of cellular processes, including proliferation, differentiation, and survival.[11]

Quantitative Data

NBI-31772 exhibits high affinity for all six human IGFBP subtypes, with inhibitory constant (Ki) values in the low nanomolar range. While the specific Ki for each subtype is not consistently detailed in publicly available literature, the accepted range is 1-24 nM.[1][2][3][4][7] One supplier has reported a non-selective Ki of 47 nM.[12]

ParameterValueSource(s)
Inhibitory Constant (Ki) Range (for all 6 human IGFBP subtypes) 1 - 24 nM[1][2][3][4][7]
Reported Non-selective Inhibitory Constant (Ki) 47 nM[12]

Signaling Pathways

The increase in bioavailable IGF-1 due to the action of NBI-31772 triggers a well-defined signaling cascade downstream of the IGF-1 receptor.

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway IGF-1:IGFBP IGF-1:IGFBP Complex Free IGF-1 Free IGF-1 IGF-1:IGFBP->Free IGF-1 Releases IGFBP IGFBP IGF-1:IGFBP->IGFBP NBI-31772 NBI-31772 NBI-31772->IGF-1:IGFBP Inhibits IGF-1R IGF-1 Receptor Free IGF-1->IGF-1R Binds & Activates PI3K PI3K IGF-1R->PI3K Activates Grb2 Grb2/SOS IGF-1R->Grb2 PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt mTOR mTOR Akt->mTOR Cell Survival\n& Growth Cell Survival & Growth mTOR->Cell Survival\n& Growth Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation\n& Differentiation Cell Proliferation & Differentiation ERK->Cell Proliferation\n& Differentiation

Caption: NBI-31772 inhibits the IGF-1:IGFBP complex, increasing free IGF-1 and activating the PI3K/Akt and MAPK/ERK pathways.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of NBI-31772.

IGF-1 Displacement Assay (Radioimmunoassay)

This assay quantifies the ability of NBI-31772 to displace radiolabeled IGF-1 from IGFBPs.

  • Materials:

    • Recombinant human IGFBP-3

    • ¹²⁵I-labeled IGF-1

    • This compound

    • Unlabeled IGF-1 (for standard curve)

    • Assay Buffer (e.g., PBS with 0.1% BSA)

    • Polyethylene glycol (PEG) solution

  • Procedure:

    • Prepare a dilution series of NBI-31772 and unlabeled IGF-1 in assay buffer.

    • In a microtiter plate, combine recombinant human IGFBP-3, ¹²⁵I-labeled IGF-1, and either NBI-31772 or unlabeled IGF-1.

    • Incubate for a specified time (e.g., 2-4 hours) at room temperature to allow binding to reach equilibrium.

    • Precipitate the IGF-1:IGFBP complexes by adding cold PEG solution.

    • Centrifuge the plate to pellet the complexes.

    • Aspirate the supernatant containing free ¹²⁵I-labeled IGF-1.

    • Measure the radioactivity in the pellets using a gamma counter.

    • Calculate the concentration of NBI-31772 required to displace 50% of the bound ¹²⁵I-labeled IGF-1 (IC₅₀) and subsequently determine the Ki value.

Displacement_Assay_Workflow Start Start Prepare_Reagents Prepare Dilutions: - NBI-31772 - Unlabeled IGF-1 - ¹²⁵I-IGF-1 - IGFBP-3 Start->Prepare_Reagents Incubate Incubate Reagents in Microtiter Plate Prepare_Reagents->Incubate Precipitate Precipitate Complexes with PEG Incubate->Precipitate Centrifuge Centrifuge to Pellet Complexes Precipitate->Centrifuge Separate Aspirate Supernatant Centrifuge->Separate Measure Measure Radioactivity of Pellet Separate->Measure Analyze Calculate IC₅₀ and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for an IGF-1 displacement radioimmunoassay.

Western Blot Analysis of Downstream Signaling

This protocol is used to assess the phosphorylation and activation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

  • Materials:

    • Cell line of interest (e.g., fibroblasts, chondrocytes)

    • Cell culture medium and supplements

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Culture cells to the desired confluency.

    • Serum-starve the cells for several hours to reduce basal signaling.

    • Treat cells with various concentrations of NBI-31772 for a specified time course.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and ERK.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow Start Start Cell_Culture Cell Culture & Treatment with NBI-31772 Start->Cell_Culture Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-Akt, t-Akt, p-ERK, t-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of signaling pathway activation.

Conclusion

This compound is a potent and specific inhibitor of IGFBPs, making it an invaluable tool for studying the IGF-1 signaling axis. Its ability to increase the bioavailability of free IGF-1 and subsequently activate the PI3K/Akt and MAPK/ERK pathways has been demonstrated in various experimental systems. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize NBI-31772 in their studies. Further research, particularly the definitive determination of the Ki values for each individual IGFBP subtype, will continue to refine our understanding of this important research compound.

References

NBI-31772 Hydrate: A Potent Small Molecule Inhibitor of Insulin-Like Growth Factor Binding Proteins (IGFBPs)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NBI-31772 hydrate is a novel, non-peptide small molecule that potently inhibits the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By disrupting the IGF/IGFBP complex, NBI-31772 effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has demonstrated therapeutic potential in a variety of preclinical models, including those for osteoarthritis, neurological disorders, and muscle regeneration. This technical guide provides a comprehensive overview of NBI-31772, including its mechanism of action, binding affinity, and key experimental data, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

The insulin-like growth factor (IGF) signaling pathway plays a crucial role in cellular growth, proliferation, differentiation, and survival.[1] The biological activity of IGFs, primarily IGF-1 and IGF-2, is tightly regulated by a family of six high-affinity IGF binding proteins (IGFBPs).[1][2] These binding proteins sequester IGFs, thereby modulating their availability to bind to the IGF-1 receptor (IGF-1R) and initiate downstream signaling cascades.[1] Dysregulation of the IGF/IGFBP axis has been implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and degenerative diseases.

NBI-31772 is a small molecule designed to competitively inhibit the binding of IGFs to all six IGFBP subtypes.[3][4][5] This action leads to the release of endogenous IGF-1 from its protein-bound reservoir, thereby enhancing IGF-1R-mediated signaling.[1][3] This guide summarizes the key technical data and experimental methodologies associated with the preclinical characterization of NBI-31772.

Mechanism of Action

NBI-31772 functions as a competitive inhibitor of the IGF-IGFBP interaction. By binding to IGFBPs, it displaces bound IGF-1, leading to an increase in the concentration of free, bioactive IGF-1.[1][3] This elevated free IGF-1 is then able to bind to the IGF-1 receptor, activating downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival.[6]

cluster_0 Normal Physiology cluster_1 With NBI-31772 IGF-1 IGF-1 IGFBP IGFBP IGF-1->IGFBP Binding IGF-1R IGF-1R IGF-1->IGF-1R Limited Binding Free IGF-1 Free IGF-1 IGFBP->Free IGF-1 Release Signaling Signaling IGF-1R->Signaling NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibition IGF-1R_2 IGF-1R Free IGF-1->IGF-1R_2 Binding Enhanced Signaling Enhanced Signaling IGF-1R_2->Enhanced Signaling

Figure 1: Mechanism of action of NBI-31772.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Binding Affinity of NBI-31772 for Human IGFBPs
IGFBP SubtypeKi (nM)
IGFBP-11 - 24
IGFBP-21 - 24
IGFBP-31 - 24
IGFBP-41 - 24
IGFBP-51 - 24
IGFBP-61 - 24
Data sourced from multiple suppliers and publications.[3][4][5][7]
Table 2: In Vivo Efficacy of NBI-31772 in a Rodent Model of Cerebral Ischemia (MCAO)
Dose (µg, i.c.v.)Reduction in Total Infarct Volume (%)Reduction in Cortical Infarct Volume (%)
5Dose-dependent reductionDose-dependent reduction
50Significant reductionSignificant reduction
100~40%~43%
Data from a study in a rat model of middle cerebral artery occlusion.[3]

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of NBI-31772.

Competitive Binding Assay

A competitive binding assay is utilized to determine the binding affinity (Ki) of NBI-31772 for the six human IGFBP subtypes.

  • Principle: This assay measures the ability of NBI-31772 to compete with a radiolabeled ligand (e.g., ¹²⁵I-IGF-1) for binding to a specific IGFBP.

  • General Protocol:

    • Recombinant human IGFBP is incubated with a constant concentration of ¹²⁵I-IGF-1.

    • Increasing concentrations of NBI-31772 are added to the incubation mixture.

    • The mixture is allowed to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by size exclusion chromatography or precipitation).

    • The amount of bound radioactivity is quantified using a gamma counter.

    • The IC50 value (the concentration of NBI-31772 that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Start Start Incubate Incubate IGFBP with ¹²⁵I-IGF-1 and NBI-31772 Start->Incubate Separate Separate bound and free radioligand Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Calculate Determine IC50 and calculate Ki Quantify->Calculate End End Calculate->End

Figure 2: Workflow for a competitive binding assay.

Proteoglycan Synthesis Assay in Chondrocytes

This in vitro assay assesses the ability of NBI-31772 to restore or enhance IGF-1-mediated anabolic activity in chondrocytes, which is relevant for osteoarthritis research.[8]

  • Principle: The rate of new proteoglycan synthesis is measured by the incorporation of a radiolabeled precursor, such as ³⁵S-sulfate, into newly synthesized proteoglycan molecules.[4]

  • General Protocol:

    • Primary chondrocytes (e.g., from human osteoarthritic cartilage or rabbit articular cartilage) are cultured to confluence.[7]

    • Cells are treated with IGF-1 in the presence or absence of IGFBP-3 and varying concentrations of NBI-31772.[7]

    • ³⁵S-sulfate is added to the culture medium, and the cells are incubated for a defined period (e.g., 24 hours).[7]

    • The culture medium (containing secreted proteoglycans) and cell lysate (containing cell-associated proteoglycans) are collected separately.

    • Proteoglycans are precipitated (e.g., using cetylpyridinium chloride) and the incorporated radioactivity is measured by scintillation counting.[4]

    • The results are expressed as the amount of ³⁵S-sulfate incorporated per microgram of cellular DNA.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This animal model of focal cerebral ischemia is used to evaluate the neuroprotective effects of NBI-31772.

  • Principle: Transient or permanent occlusion of the middle cerebral artery in rodents (rats or mice) mimics the pathophysiology of ischemic stroke in humans.[2][9]

  • General Protocol:

    • Anesthesia is induced in the animal.

    • A surgical incision is made in the neck to expose the common carotid artery and its bifurcation.

    • A monofilament suture is inserted into the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery.[9]

    • NBI-31772 or vehicle is administered (e.g., via intracerebroventricular injection) at a specified time relative to the occlusion.[3]

    • After a defined period of occlusion, the suture may be withdrawn to allow for reperfusion (transient MCAO).

    • At the end of the experiment, the animal is euthanized, and the brain is removed.

    • Brain slices are stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize the infarct area, which is then quantified.

Signaling Pathways

NBI-31772 modulates the IGF-1 signaling pathway by increasing the availability of free IGF-1.

NBI-31772 NBI-31772 IGFBP IGFBP NBI-31772->IGFBP inhibits IGF-1 IGF-1 IGFBP->IGF-1 releases IGF-1R IGF-1R IGF-1->IGF-1R activates PI3K PI3K IGF-1R->PI3K MAPK MAPK IGF-1R->MAPK Akt Akt PI3K->Akt Cell_Growth Cell Growth & Survival Akt->Cell_Growth ERK ERK MAPK->ERK ERK->Cell_Growth

Figure 3: IGF-1 signaling pathway modulated by NBI-31772.

Conclusion

This compound is a potent and specific small molecule inhibitor of the IGF-IGFBP interaction. By increasing the bioavailability of endogenous IGF-1, it has demonstrated significant therapeutic potential in preclinical models of various diseases. The data and experimental protocols summarized in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic targeting of the IGF/IGFBP axis. Further investigation into the pharmacokinetic and pharmacodynamic properties of NBI-31772 and its analogues is warranted to fully explore its clinical potential.

References

The Discovery and Development of NBI-31772: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a novel, non-peptide small molecule identified as a potent inhibitor of the interaction between insulin-like growth factor-I (IGF-I) and its six binding proteins (IGFBPs). By displacing IGF-I from these inhibitory proteins, NBI-31772 effectively increases the bioavailability of free IGF-I, thereby potentiating its downstream signaling and biological effects. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to NBI-31772 and its hydrated form.

Introduction: The Rationale for IGFBP Inhibition

Insulin-like growth factor-I (IGF-I) is a critical regulator of cellular growth, proliferation, and differentiation. However, in physiological systems, the majority of IGF-I is sequestered by a family of six high-affinity IGF-binding proteins (IGFBPs), which render it biologically inactive.[1] The displacement of IGF-I from these binding proteins presents a promising therapeutic strategy to enhance the localized activity of endogenous IGF-I.[1] NBI-31772 was discovered through the screening of chemical libraries as a nonpeptide ligand capable of disrupting the IGF-I:IGFBP complex at low nanomolar concentrations.[1]

Mechanism of Action: Releasing the Potential of IGF-I

NBI-31772 functions by competitively inhibiting the binding of IGF-I to all six human IGFBP subtypes. This displacement increases the concentration of free, bioactive IGF-I, which is then able to bind to its cell surface receptor, the type 1 IGF receptor (IGF-1R). Activation of IGF-1R initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell proliferation, metabolism, and survival.[2]

IGF_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling IGF-1 IGF-1 IGF-1_IGFBP IGF-1:IGFBP Complex IGF-1->IGF-1_IGFBP Binds IGF-1R IGF-1 Receptor IGF-1->IGF-1R Activates IGFBP IGFBP IGFBP->IGF-1_IGFBP NBI-31772 NBI-31772 NBI-31772->IGF-1_IGFBP Inhibits Binding PI3K PI3K IGF-1R->PI3K MAPK/ERK MAPK/ERK Pathway IGF-1R->MAPK/ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK/ERK->Proliferation

Figure 1: NBI-31772 Mechanism of Action and IGF-1 Signaling Pathway.

Physicochemical and Pharmacological Properties

The properties of NBI-31772 have been characterized through various in vitro and in vivo studies. It is important for researchers to note that the molecular weight of NBI-31772 may vary between batches due to the degree of hydration, which can affect the solvent volumes required for preparing stock solutions.

PropertyValueSource
Molecular Weight 341.27 g/mol (anhydrous)
Molecular Formula C₁₇H₁₁NO₇
CAS Number 374620-70-9
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C
Binding Affinity (Ki) 1 - 24 nM for all six human IGFBPs
Binding Affinity (Ki) 47 nM (non-selective IGFBP inhibitor)[3]

Key Experimental Protocols

The following protocols are representative of the methodologies used to characterize the biological activity of NBI-31772.

IGF-1 Displacement Assay

This assay quantifies the ability of NBI-31772 to displace radiolabeled IGF-1 from IGFBPs.

  • Objective: To determine the inhibitory concentration (IC₅₀) of NBI-31772 for the IGF-1:IGFBP interaction.

  • Materials: ¹²⁵I-labeled IGF-1, recombinant human IGFBPs, NBI-31772, assay buffer.

  • Method:

    • Incubate a constant amount of recombinant IGFBP with varying concentrations of NBI-31772.

    • Add ¹²⁵I-labeled IGF-1 and incubate to allow binding to equilibrium.

    • Separate the IGF-1:IGFBP complexes from free ¹²⁵I-labeled IGF-1 using a suitable method (e.g., size-exclusion chromatography).

    • Quantify the radioactivity in the bound fraction.

    • Calculate the IC₅₀ value by plotting the percentage of bound ¹²⁵I-labeled IGF-1 against the concentration of NBI-31772.

Chondrocyte Proteoglycan Synthesis Assay

This cellular assay assesses the ability of NBI-31772 to enhance the anabolic effects of IGF-1 in the presence of IGFBPs.[4]

  • Objective: To measure the effect of NBI-31772 on IGF-1-dependent proteoglycan synthesis in chondrocytes.[4]

  • Materials: Primary chondrocytes (e.g., rabbit or human osteoarthritic), cell culture medium, IGF-1, IGFBP-3, NBI-31772, Na₂³⁵SO₄.[4]

  • Method:

    • Culture chondrocytes to confluence.

    • Incubate the cells for 24 hours with or without IGF-1, IGFBP-3, and varying concentrations of NBI-31772 in the presence of Na₂³⁵SO₄.[4]

    • Harvest the cell culture medium and the cell layer separately.

    • Precipitate the newly synthesized proteoglycans (containing ³⁵S) with cetylpyridinium chloride.[4]

    • Measure the amount of incorporated ³⁵S using a beta-counter to quantify proteoglycan synthesis.[4]

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis Prepare_Cells Prepare Primary Chondrocytes Incubate Incubate Cells with Reagents for 24h Prepare_Cells->Incubate Prepare_Reagents Prepare IGF-1, IGFBP-3, NBI-31772, and Na2[35S]O4 Prepare_Reagents->Incubate Harvest Harvest Medium and Cell Layer Incubate->Harvest Precipitate Precipitate Proteoglycans Harvest->Precipitate Quantify Quantify 35S Incorporation (Beta-Counting) Precipitate->Quantify Analyze Analyze Data and Determine Effect of NBI-31772 Quantify->Analyze

References

The Effect of NBI-31772 Hydrate on Bioactive IGF-1 Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Insulin-like Growth Factor-1 (IGF-1) is a critical polypeptide hormone that mediates growth and anabolic processes. However, its bioavailability is tightly regulated by a family of six high-affinity IGF-Binding Proteins (IGFBPs). In various pathological states, elevated levels of IGFBPs can sequester IGF-1, limiting its interaction with the IGF-1 receptor (IGF-1R) and dampening its biological effects. NBI-31772 is a nonpeptide, small-molecule inhibitor designed to disrupt the interaction between IGF-1 and IGFBPs. This guide provides a comprehensive technical overview of NBI-31772's mechanism of action, its quantitative effects on increasing bioactive IGF-1 levels, and the experimental protocols used to characterize its activity.

Introduction: The IGF-1/IGFBP Axis

The biological activities of IGF-1, which include cellular proliferation, differentiation, and metabolism, are initiated by its binding to the IGF-1 receptor.[1] In circulation and interstitial fluids, the majority of IGF-1 is bound to one of six IGFBPs (IGFBP-1 to -6). This binding serves to extend the half-life of IGF-1 but also restricts its immediate availability to the IGF-1R, effectively neutralizing its bioactivity.[2] The dissociation of IGF-1 from this complex is a key regulatory step in controlling its anabolic functions. Pathologies such as osteoarthritis have been associated with abnormally high levels of local IGFBPs, leading to a state of IGF-1 insensitivity.[3]

NBI-31772 emerges as a therapeutic strategy to counteract this sequestration. By competitively inhibiting the binding of IGF-1 to IGFBPs, NBI-31772 effectively increases the concentration of "free," bioactive IGF-1, making it available to bind to its receptor and elicit downstream cellular responses.[2]

Mechanism of Action of NBI-31772

NBI-31772 is a small molecule that functions as a high-affinity ligand for IGFBPs.[4] It competitively displaces IGF-1 from all six IGFBP subtypes.[2][5] This action elevates the local concentration of unbound, bioactive IGF-1, thereby potentiating its effects without altering the total amount of IGF-1 in the system. The released IGF-1 is then free to engage the IGF-1R, activating intracellular signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth and survival.[1]

cluster_0 Normal Physiology cluster_1 With NBI-31772 IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex (Inactive) IGF1->IGF1_IGFBP IGF1_free Free Bioactive IGF-1 IGF1->IGF1_free Release IGFBP IGFBP IGFBP->IGF1_IGFBP IGF1R_inactive IGF-1 Receptor (Inactive) IGF1_IGFBP->IGF1R_inactive Sequestration CellularResponse_no No Cellular Response IGF1R_inactive->CellularResponse_no NBI31772 NBI-31772 NBI31772->IGFBP Inhibits Binding IGF1R_active IGF-1 Receptor (Active) IGF1_free->IGF1R_active Binding & Activation CellularResponse_yes Anabolic Cellular Response (e.g., Proteoglycan Synthesis) IGF1R_active->CellularResponse_yes cluster_workflow Radiobinding Assay Workflow start Prepare Reaction: Recombinant Human IGFBP + ¹²⁵I-labeled IGF-1 incubate Incubate with varying concentrations of NBI-31772 start->incubate separate Separate free ¹²⁵I-IGF-1 from IGFBP-bound (e.g., charcoal adsorption) incubate->separate measure Measure radioactivity in bound fraction using a gamma counter separate->measure analyze Analyze Data: Calculate IC₅₀ and Ki values for displacement curve measure->analyze end Determine NBI-31772 Binding Affinity analyze->end cluster_pathway IGF-1 Receptor Signaling Cascade cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway IGF1 Free Bioactive IGF-1 (Increased by NBI-31772) IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Activation RAS RAS IGF1R->RAS Activation AKT AKT PI3K->AKT Metabolism Metabolism & Cell Survival AKT->Metabolism RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression & Cell Proliferation ERK->Proliferation

References

NBI-31772 Hydrate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By displacing IGF-1 from its sequestration by all six human IGFBP subtypes, NBI-31772 effectively increases the bioavailability of free, biologically active IGF-1. This mechanism of action has positioned NBI-31772 as a valuable research tool for investigating the physiological and pathological roles of the IGF signaling axis. This technical guide provides a comprehensive overview of the chemical structure and physicochemical and biological properties of NBI-31772, including detailed experimental protocols for key assays and visualizations of its mechanism of action. While often supplied as a hydrate, quantitative data typically corresponds to the anhydrous form.

Chemical Structure and Identification

NBI-31772 is an isoquinoline derivative with the systematic IUPAC name 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid[1]. Its structure is characterized by a core isoquinoline ring system substituted with a 3,4-dihydroxybenzoyl group at the 1-position, a carboxylic acid at the 3-position, and hydroxyl groups at the 6- and 7-positions[1][2].

IdentifierValue
IUPAC Name 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid[1]
Alternate Names [1-(3′,4′-Dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic Acid]
CAS Number 374620-70-9
Molecular Formula C₁₇H₁₁NO₇
Molecular Weight 341.27 g/mol (anhydrous)
PubChem CID 54684689[3]

Note: NBI-31772 is often supplied as a hydrate. The degree of hydration can be batch-specific and may affect the molecular weight. The data presented here is for the anhydrous compound.

Physicochemical Properties

The physicochemical properties of NBI-31772 are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Purity ≥98% (by HPLC)[3]
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[4].

Biological Properties and Mechanism of Action

NBI-31772 functions as a high-affinity, non-selective inhibitor of the six human insulin-like growth factor binding proteins (IGFBPs)[4]. It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the concentration of free, biologically active IGF-1[4]. This free IGF-1 is then able to bind to its receptor (IGF-1R), initiating downstream signaling cascades.

Biological ParameterValue
Target Insulin-like Growth Factor Binding Proteins (IGFBPs) 1-6
Ki Values 1 - 24 nM for all six human IGFBP subtypes[4]
Reported Biological Effects - Suppresses IGF-1-induced proliferation of 3T3 fibroblasts.- Increases cardiomyocyte proliferation in vivo.- Restores or enhances proteoglycan synthesis in osteoarthritic chondrocytes[3].- Exhibits neuroprotective effects, reducing infarct volume in models of cerebral ischemia[5].- Produces anxiolytic and antidepressant-like effects in mice[6].
Signaling Pathway

The mechanism of action of NBI-31772 involves the disruption of the IGF-1/IGFBP complex, leading to the activation of the IGF-1 receptor and its downstream signaling pathways, which are critical for cell growth, proliferation, and survival[2].

NBI31772_Pathway NBI31772 NBI-31772 IGF1_bound IGF-1:IGFBP Complex (Inactive) NBI31772->IGF1_bound Inhibits IGFBP IGFBP IGFBP->IGF1_bound Sequesters IGF1_free Free IGF-1 IGF1_bound->IGF1_free Releases IGF1R IGF-1 Receptor IGF1_free->IGF1R Activates Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) IGF1R->Signaling Response Cellular Responses (Growth, Proliferation, Survival) Signaling->Response

Caption: Mechanism of action of NBI-31772.

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is adapted from Liu et al. (2001) and is used to determine the inhibitory potency of NBI-31772 on the binding of IGF-1 to IGFBPs.

Materials:

  • Recombinant human IGFBPs (1-6)

  • ¹²⁵I-labeled IGF-1

  • NBI-31772

  • Assay Buffer (e.g., Tris-HCl with BSA)

  • 96-well microplates

  • Gamma counter

Procedure:

  • Prepare serial dilutions of NBI-31772 in the assay buffer.

  • In a 96-well plate, add a constant amount of a specific recombinant human IGFBP.

  • Add the various concentrations of NBI-31772 to the wells.

  • Add a constant amount of ¹²⁵I-labeled IGF-1 to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separate the bound from free ¹²⁵I-IGF-1 using a suitable method (e.g., filtration or precipitation).

  • Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculate the concentration of NBI-31772 that inhibits 50% of the specific binding of ¹²⁵I-IGF-1 (IC₅₀).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Ki_Determination_Workflow start Start prep_reagents Prepare Reagents: - NBI-31772 dilutions - IGFBP - ¹²⁵I-IGF-1 start->prep_reagents plate_setup Plate Setup: Add IGFBP, NBI-31772, and ¹²⁵I-IGF-1 to wells prep_reagents->plate_setup incubation Incubate to reach equilibrium plate_setup->incubation separation Separate Bound and Free Ligand incubation->separation counting Measure Radioactivity (Gamma Counter) separation->counting analysis Data Analysis: Calculate IC₅₀ and Ki counting->analysis end End analysis->end

Caption: Workflow for Ki determination of NBI-31772.

Proteoglycan Synthesis Assay in Chondrocytes

This protocol, based on the methodology described by De Ceuninck et al. (2004), measures the anabolic response of chondrocytes to IGF-1 in the presence of NBI-31772[3].

Materials:

  • Primary cultured chondrocytes (e.g., from rabbit or human osteoarthritic cartilage)

  • Cell culture medium (e.g., Ham's F-12)

  • Recombinant human IGF-1

  • Recombinant human IGFBP-3 (optional, to create an inhibitory environment)

  • NBI-31772

  • Na₂³⁵SO₄ (radiolabeled sulfate)

  • Cetylpyridinium chloride (CPC)

  • Scintillation counter

Procedure:

  • Culture chondrocytes to confluence in 24-well plates.

  • Incubate the cells with or without IGF-1 and/or IGFBP-3 for a pre-incubation period (e.g., 24 hours).

  • Add various concentrations of NBI-31772 to the wells.

  • Add Na₂³⁵SO₄ (e.g., 1.5 µCi/ml) to each well to label newly synthesized proteoglycans.

  • Incubate for an additional period (e.g., 24 hours).

  • Separate the culture medium (containing secreted proteoglycans) from the cell layer (containing cell-associated proteoglycans).

  • Precipitate the ³⁵S-labeled proteoglycans from both fractions using CPC.

  • Measure the radioactivity of the precipitates by beta-counting using a scintillation counter.

  • Express the results as disintegrations per minute (dpm) to quantify proteoglycan synthesis.

Proteoglycan_Assay_Workflow start Start: Confluent Chondrocyte Culture pre_incubation Pre-incubate with IGF-1 +/- IGFBP-3 start->pre_incubation treatment Add NBI-31772 and Na₂³⁵SO₄ pre_incubation->treatment incubation Incubate for 24 hours treatment->incubation separation Separate Medium and Cell Layer incubation->separation precipitation Precipitate Proteoglycans with CPC separation->precipitation counting Measure ³⁵S Radioactivity (Beta Counter) precipitation->counting analysis Quantify Proteoglycan Synthesis counting->analysis end End analysis->end

References

NBI-31772 Hydrate: A Technical Guide for Investigating the IGF Axis Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NBI-31772 hydrate, a potent, nonpeptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and their binding proteins (IGFBPs). By displacing IGFs from the IGF/IGFBP complex, NBI-31772 effectively increases the bioavailability of free IGFs, making it an invaluable tool for studying the pathophysiology of the IGF axis. This document details the mechanism of action of NBI-31772, summarizes its binding affinities, and provides detailed experimental protocols for its application in key research models. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of its utility in IGF axis research.

Introduction to the IGF Axis and this compound

The insulin-like growth factor (IGF) axis plays a crucial role in cellular growth, differentiation, and metabolism. The bioactivity of IGF-I and IGF-II is tightly regulated by a family of six high-affinity IGF binding proteins (IGFBPs).[1] These IGFBPs sequester IGFs, preventing their interaction with the IGF-1 receptor (IGF-1R) and thereby modulating their physiological effects. Dysregulation of the IGF axis is implicated in a variety of pathological conditions, including cancer, metabolic disorders, and osteoarthritis.

This compound is a small molecule designed to competitively inhibit the binding of IGFs to all six human IGFBP subtypes.[2][3][4] This action leads to the release of bioactive IGF-I from the IGF-I/IGFBP complex, thus potentiating IGF-1R signaling.[2] Its ability to increase free IGF levels makes it a powerful pharmacological tool to explore the therapeutic potential of modulating the IGF axis in various disease models.

Mechanism of Action of this compound

NBI-31772 functions by binding to IGFBPs and displacing bound IGFs. This increases the concentration of "free" IGF-I, which is then able to bind to the IGF-1 receptor and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and metabolism.

cluster_0 Extracellular Space cluster_1 Intracellular Signaling IGF-I IGF-I IGF-I/IGFBP Complex IGF-I/IGFBP Complex IGF-I->IGF-I/IGFBP Complex Binds IGF-1R IGF-1R IGF-I->IGF-1R Activates IGFBP IGFBP IGFBP->IGF-I/IGFBP Complex IGF-I/IGFBP Complex->IGF-I Release of Free IGF-I NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibits Binding PI3K/Akt Pathway PI3K/Akt Pathway IGF-1R->PI3K/Akt Pathway Leads to MAPK/ERK Pathway MAPK/ERK Pathway IGF-1R->MAPK/ERK Pathway Cellular Responses Cellular Responses PI3K/Akt Pathway->Cellular Responses MAPK/ERK Pathway->Cellular Responses

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of NBI-31772

PropertyValueReference
Molecular Weight341.27[3][4]
FormulaC₁₇H₁₁NO₇[3][4]
CAS Number374620-70-9[3][4]
Purity≥98%[3][4]
SolubilitySoluble to 100 mM in DMSO[3][4]

Table 2: Binding Affinity of NBI-31772 for Human IGFBPs

IGFBP SubtypeKᵢ (nM)Reference
All six subtypes1 - 24[2][3][4]
Non-selective47[5]

Table 3: In Vitro and In Vivo Efficacy of NBI-31772

Experimental ModelEffectConcentration/DoseReference
Human Osteoarthritic (OA) ChondrocytesStimulates IGF-1-dependent proteoglycan synthesis0.1 - 10 µM[5][6]
Rabbit Articular ChondrocytesStimulates proteoglycan synthesis in the presence of IGF-1 and IGFBP-31 - 10 µM[6]
3T3 FibroblastsSuppresses IGF-1-induced proliferationNot Specified[3][4]
Rat Model of Middle Cerebral Artery Occlusion (MCAO)Reduces infarct size5 - 100 µg (intracerebroventricular)[2][5]
mdx Mice (Duchenne Muscular Dystrophy Model)Enhances skeletal muscle regeneration after injury6 mg/kg/day (continuous infusion)[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing NBI-31772 to study the IGF axis.

Radioligand Binding Assay to Determine NBI-31772 Affinity for IGFBPs

This protocol is adapted from standard radioligand binding assay procedures and is designed to assess the competitive binding of NBI-31772 to IGFBPs.

Materials:

  • Recombinant human IGFBPs (all six subtypes)

  • ¹²⁵I-labeled IGF-I

  • This compound

  • Assay Buffer (e.g., Tris-HCl buffer with BSA)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of NBI-31772 in the assay buffer.

  • In a 96-well plate, add a constant concentration of the specific recombinant human IGFBP subtype.

  • Add the various concentrations of NBI-31772 or vehicle control to the wells.

  • Add a constant concentration of ¹²⁵I-labeled IGF-I to all wells.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 2-4 hours at room temperature) to allow binding to reach equilibrium.

  • Separate the bound from free ¹²⁵I-labeled IGF-I using a suitable method (e.g., filtration through a GF/C filter plate).

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled IGF-I) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the NBI-31772 concentration and determine the IC₅₀ value.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Reagents: - NBI-31772 dilutions - IGFBP - 125I-IGF-I B Incubate: NBI-31772 + IGFBP + 125I-IGF-I A->B C Separate Bound and Free Ligand B->C D Measure Radioactivity C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki D->E

Caption: Workflow for Radioligand Binding Assay.
Proteoglycan Synthesis Assay in Chondrocytes

This protocol measures the effect of NBI-31772 on proteoglycan synthesis in chondrocytes, a key anabolic process in cartilage.[6]

Materials:

  • Primary human or rabbit articular chondrocytes

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal bovine serum (FBS)

  • IGF-I

  • IGFBP-3

  • This compound

  • ³⁵S-sulfate (Na₂³⁵SO₄)

  • Cetylpyridinium chloride (CPC)

  • Scintillation counter

Procedure:

  • Culture chondrocytes to confluence in 24-well plates.

  • Serum-starve the cells for 24 hours.

  • Treat the cells with different concentrations of NBI-31772 in the presence or absence of IGF-I and/or IGFBP-3 for 24 hours.

  • Add ³⁵S-sulfate to the culture medium and incubate for another 24 hours.

  • Harvest the cell layer and the culture medium separately.

  • Precipitate the newly synthesized ³⁵S-labeled proteoglycans from both fractions using cetylpyridinium chloride.

  • Wash the precipitate to remove unincorporated ³⁵S-sulfate.

  • Measure the radioactivity of the precipitated proteoglycans using a scintillation counter.

  • Normalize the results to the total protein content of the cell layer.

  • Compare the ³⁵S-sulfate incorporation in treated cells to that in control cells to determine the effect of NBI-31772 on proteoglycan synthesis.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the use of NBI-31772 in a rat model of ischemic stroke to assess its neuroprotective effects.[2][5]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Nylon suture for occlusion

  • This compound dissolved in a suitable vehicle

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

  • Brain matrix for slicing

Procedure:

  • Anesthetize the rat and perform a midline neck incision.

  • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA and temporarily clamp the CCA and ICA.

  • Introduce a nylon suture through an incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Administer NBI-31772 (e.g., 5-100 µg) via intracerebroventricular (icv) injection immediately or at specified times after MCAO.

  • After a defined period of occlusion (e.g., 2 hours), withdraw the suture to allow reperfusion.

  • Suture the incision and allow the animal to recover.

  • At a predetermined time point post-MCAO (e.g., 24 hours), euthanize the rat and perfuse the brain.

  • Remove the brain and slice it into coronal sections using a brain matrix.

  • Stain the brain slices with TTC to visualize the infarct area (infarcted tissue appears white, while viable tissue stains red).

  • Quantify the infarct volume using image analysis software.

  • Compare the infarct volume in NBI-31772-treated animals to that in vehicle-treated controls.

cluster_workflow MCAO Model Workflow A Anesthesia and Surgical Preparation B Middle Cerebral Artery Occlusion (MCAO) A->B C NBI-31772 Administration (icv) B->C D Reperfusion C->D E Euthanasia and Brain Extraction D->E F TTC Staining and Infarct Volume Analysis E->F

Caption: Workflow for the in vivo MCAO model.

Conclusion

This compound is a well-characterized and potent inhibitor of the IGF-IGFBP interaction. Its ability to increase the bioavailability of free IGFs makes it an essential research tool for elucidating the complex role of the IGF axis in health and disease. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize NBI-31772 in their studies, paving the way for a deeper understanding of IGF axis pathophysiology and the development of novel therapeutic strategies.

References

Anxiolytic and Antidepressant-like Effects of NBI-31772 Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a non-peptide small molecule that functions as a potent inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). By displacing Insulin-like Growth Factor-I (IGF-I) from its binding proteins, NBI-31772 effectively increases the bioavailability of free IGF-I in the central nervous system. Preclinical evidence strongly suggests that this modulation of the IGF-I signaling pathway results in significant anxiolytic and antidepressant-like effects. This technical guide provides a comprehensive overview of the pharmacology of NBI-31772, including its mechanism of action, quantitative data from key behavioral studies, and detailed experimental protocols for assessing its efficacy.

Core Mechanism of Action: IGF-I Signaling Pathway

NBI-31772's therapeutic potential in anxiety and depression stems from its ability to modulate the availability of IGF-I. In the body, a significant portion of IGF-I is sequestered by a family of six high-affinity IGFBPs, rendering it inactive. NBI-31772 competitively inhibits the binding of IGF-I to these IGFBPs.[1][2] This disruption of the IGF-I/IGFBP complex leads to an increase in free, biologically active IGF-I.[1][2] This elevated level of IGF-I is then able to bind to and activate the IGF-I receptor (IGF-IR), a tyrosine kinase receptor, initiating downstream signaling cascades that are believed to mediate its neuroprotective and mood-regulating effects.[1][2] The anxiolytic and antidepressant-like effects of NBI-31772 are blocked by the co-administration of an IGF-I receptor antagonist, confirming the critical role of this receptor in its mechanism of action.[1][2]

NBI-31772_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Signaling IGF-I IGF-I IGF-I_IGFBP_Complex IGF-I:IGFBP (Inactive) IGF-I->IGF-I_IGFBP_Complex IGF-IR IGF-I Receptor IGF-I->IGF-IR Activates IGFBP IGFBP IGFBP->IGF-I_IGFBP_Complex NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) IGF-IR->Downstream_Signaling Therapeutic_Effects Anxiolytic & Antidepressant Effects Downstream_Signaling->Therapeutic_Effects

Caption: Mechanism of action of NBI-31772.

Quantitative Data from Preclinical Studies

The anxiolytic and antidepressant-like properties of NBI-31772 have been demonstrated in various mouse behavioral models. The data presented below summarizes the key findings from these studies. All administrations were via intracerebroventricular (icv) injection.

Table 1: Anxiolytic-like Effects of NBI-31772
Behavioral TestSpeciesNBI-31772 Dose (µg, icv)Outcome MeasureResult
Four-Plate TestMouse10 - 30Number of Punished CrossingsSignificant Increase
Elevated Zero Maze (EZM)Mouse0.3 - 10Time in Open QuadrantSignificant Increase
Table 2: Antidepressant-like Effects of NBI-31772
Behavioral TestSpeciesNBI-31772 Dose (µg, icv)Outcome MeasureResult
Tail Suspension TestMouse3 - 30Immobility TimeSignificant Decrease

Detailed Experimental Protocols

Reproducibility of preclinical findings is paramount. The following sections detail the methodologies for the key behavioral assays used to evaluate the efficacy of NBI-31772.

Four-Plate Test

This test is used to assess the anxiolytic potential of a compound by measuring the animal's willingness to cross electrified plates.

Apparatus: A box (25 x 25 x 30 cm) with a floor made of four identical rectangular metal plates (10 x 12 cm). The plates are connected to a shock generator.

Procedure:

  • Mice are habituated to the testing room for at least 60 minutes prior to the experiment.

  • The animal is placed in the center of the apparatus.

  • For a set duration (e.g., 1 minute), every time the mouse crosses from one plate to another, it receives a mild, brief electric shock to its paws.

  • The number of punished crossings is recorded. Anxiolytic compounds typically increase the number of crossings.

Elevated Zero Maze (EZM) Test

The EZM is a modification of the elevated plus maze and is used to assess anxiety-like behavior in rodents.

Apparatus: A circular runway (e.g., 5 cm width) elevated from the floor (e.g., 50 cm). The maze is divided into four equal quadrants, with two opposing quadrants enclosed by high walls and the other two open.

Procedure:

  • Mice are habituated to the testing room with dim lighting for at least 60 minutes.

  • Each mouse is placed in one of the enclosed quadrants to begin the test.

  • The animal is allowed to freely explore the maze for a 5-minute session.

  • The entire session is recorded by an overhead video camera.

  • The primary measures of anxiety are the time spent in the open quadrants and the number of entries into the open quadrants. Anxiolytic compounds increase both of these measures.

Elevated_Zero_Maze_Workflow Start Start Habituation Habituate Mouse to Testing Room Start->Habituation Placement Place Mouse in Enclosed Quadrant Habituation->Placement Exploration Allow 5-min Free Exploration Placement->Exploration Recording Record Behavior via Video Exploration->Recording Analysis Analyze Time & Entries in Open Quadrants Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the Elevated Zero Maze test.
Tail Suspension Test

This test is a widely used model for screening potential antidepressant compounds.

Apparatus: A suspension bar or a dedicated chamber that allows the mouse to hang freely by its tail without being able to touch any surfaces.

Procedure:

  • Mice are brought to the testing area and allowed to acclimate.

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

  • The mouse is suspended by its tail from the suspension bar.

  • The test duration is typically 6 minutes.

  • The behavior of the mouse is recorded, and the total time it remains immobile is measured. Immobility is defined as the absence of any movement except for respiration.

  • Antidepressant compounds are expected to decrease the duration of immobility.

Summary and Future Directions

NBI-31772 hydrate represents a novel approach to the treatment of anxiety and depression by targeting the IGF-I system. The preclinical data are promising, demonstrating clear anxiolytic and antidepressant-like effects in established animal models. The mechanism of action, involving the disinhibition of IGF-I, is a departure from traditional monoaminergic-based therapies and offers a new avenue for drug development.

Future research should focus on the oral bioavailability and pharmacokinetic profile of NBI-31772 and its analogues. Furthermore, long-term efficacy and safety studies are necessary before this compound can be considered for clinical trials in human populations. The exploration of the downstream signaling pathways activated by IGF-I in brain regions relevant to mood and anxiety will also be crucial for a more complete understanding of its therapeutic effects.

References

Neuroprotective Properties of NBI-31772 Hydrate in Cerebral Ischemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of NBI-31772 hydrate in preclinical models of cerebral ischemia. It covers the mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in this area.

Core Concept: Mechanism of Action

NBI-31772 is a small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs). In the central nervous system, insulin-like growth factor-I (IGF-I) is a potent neuroprotective agent. However, its bioavailability is tightly regulated by a family of six high-affinity IGFBPs. NBI-31772 competitively binds to these IGFBPs, displacing endogenous IGF-I and thereby increasing the concentration of free, biologically active IGF-I. This elevated free IGF-I can then bind to its receptor (IGF-1R) on neurons, initiating downstream signaling cascades that promote cell survival and reduce ischemic brain injury.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Signaling NBI_31772 This compound IGFBP IGF Binding Protein (IGFBP) NBI_31772->IGFBP Inhibits IGF1_free Free IGF-I IGFBP->IGF1_free Releases IGF1_bound IGF-I (Bound) IGF1_bound->IGFBP Bound to IGF1R IGF-I Receptor (IGF-1R) IGF1_free->IGF1R Activates Survival_Pathways Pro-Survival Signaling (e.g., PI3K/Akt) IGF1R->Survival_Pathways Initiates Neuroprotection Neuroprotection (Reduced Infarct Volume, Improved Neurological Function) Survival_Pathways->Neuroprotection cluster_Preparation Phase 1: Preparation cluster_Procedure Phase 2: Experimental Procedure cluster_Analysis Phase 3: Data Collection & Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Anesthesia Anesthesia Animal_Acclimation->Anesthesia Drug_Preparation This compound Solution Preparation ICV_Injection ICV Injection (NBI-31772 or Vehicle) Drug_Preparation->ICV_Injection MCAO_Surgery MCAO Surgery (Ischemia Induction) Anesthesia->MCAO_Surgery MCAO_Surgery->ICV_Injection Treatment Administration Recovery Recovery ICV_Injection->Recovery Neuro_Scoring Neurological Deficit Scoring (e.g., 24h post-MCAO) Recovery->Neuro_Scoring Euthanasia Euthanasia & Brain Extraction Neuro_Scoring->Euthanasia TTC_Staining TTC Staining Euthanasia->TTC_Staining Infarct_Analysis Infarct Volume Quantification TTC_Staining->Infarct_Analysis Data_Analysis Statistical Analysis Infarct_Analysis->Data_Analysis

Methodological & Application

Application Notes and Protocols for NBI-31772 Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and the six human insulin-like growth factor-binding proteins (IGFBPs).[1][2][3][4][5][6] By binding to IGFBPs with high affinity, NBI-31772 displaces IGF-1, thereby increasing the bioavailability of free, biologically active IGF-1 in the cellular microenvironment.[1][2][3][4][5] This modulation of the IGF signaling pathway makes NBI-31772 a valuable tool for investigating cellular processes regulated by IGF-1, such as proliferation, differentiation, and metabolism. These application notes provide detailed protocols for utilizing NBI-31772 hydrate in common cell culture-based assays.

Mechanism of Action

NBI-31772 acts as a competitive inhibitor of the IGF:IGFBP interaction. This leads to an increase in free IGF-1, which can then bind to the IGF-1 receptor (IGF-1R). Activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, survival, and proliferation.[7]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF1 IGF-1 IGFBP IGFBP IGF1->IGFBP Binding IGF1R IGF-1 Receptor IGF1->IGF1R Activation NBI31772 NBI-31772 NBI31772->IGFBP Inhibition PI3K PI3K IGF1R->PI3K MAPK_pathway RAS/RAF/MEK IGF1R->MAPK_pathway AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK_pathway->ERK ERK->Proliferation

Figure 1: NBI-31772 Mechanism of Action.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueReference
Binding Affinity (Ki) 1 - 24 nM for all six human IGFBP subtypes[1][2][3][4][5][6]
Molecular Weight 341.27 g/mol (anhydrous)[1][3][5]
Solubility Soluble to 100 mM in DMSO[1][3][5]
Storage Store at -20°C[1][3][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

A concentrated stock solution in a suitable solvent is required for accurate and reproducible dosing in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the molecular weight of the specific batch of this compound (as the degree of hydration can vary), calculate the volume of DMSO required to prepare a 10 mM stock solution. For the anhydrous form (MW = 341.27), to make 1 ml of a 10 mM stock, dissolve 0.341 mg of NBI-31772 in 1 ml of DMSO.

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Chondrocyte Proteoglycan Synthesis Assay

This protocol is designed to assess the ability of NBI-31772 to enhance proteoglycan synthesis in chondrocytes, a key measure of anabolic activity in cartilage.

start Seed Chondrocytes in 24-well plates culture Culture to confluency start->culture serum_starve Serum-starve cells culture->serum_starve treatment Treat with IGF-1, IGFBP-3, and/or NBI-31772 serum_starve->treatment labeling Add [35S]sulfate (24-72 hours) treatment->labeling harvest Harvest supernatant (secreted proteoglycans) labeling->harvest extract Extract cell layer (cell-associated proteoglycans) labeling->extract precipitate Precipitate proteoglycans with Cetylpyridinium Chloride harvest->precipitate extract->precipitate measure Measure radioactivity (scintillation counting) precipitate->measure end Analyze Data measure->end

Figure 2: Proteoglycan Synthesis Assay Workflow.

Materials:

  • Primary chondrocytes (e.g., rabbit articular or human osteoarthritic)

  • 24-well cell culture plates

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free culture medium

  • Recombinant human IGF-1

  • Recombinant human IGFBP-3

  • This compound stock solution (10 mM in DMSO)

  • [³⁵S]sulfate

  • Cetylpyridinium chloride (CPC) solution

  • Scintillation counter and vials

Procedure:

  • Cell Seeding: Seed chondrocytes in 24-well plates at a density that allows them to reach confluency before the experiment.

  • Cell Culture: Culture the cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

  • Serum Starvation: Once confluent, aspirate the complete medium and wash the cells with sterile PBS. Add serum-free medium and incubate for 12-24 hours to synchronize the cells.

  • Treatment: Prepare treatment media containing IGF-1 (e.g., 1.3 nM), IGFBP-3 (e.g., a fourfold molar excess to IGF-1), and/or NBI-31772 (e.g., 1 µM and 10 µM). Include appropriate vehicle controls (DMSO).

  • Labeling: Add [³⁵S]sulfate to each well and incubate for 24-72 hours.

  • Harvesting:

    • Secreted Proteoglycans: Collect the culture supernatant from each well.

    • Cell-Associated Proteoglycans: Wash the cell layer with PBS and extract the proteoglycans with a suitable buffer (e.g., guanidine hydrochloride).

  • Precipitation and Measurement: Precipitate the radiolabeled proteoglycans from the supernatant and cell extracts using CPC. Measure the radioactivity of the precipitates using a scintillation counter.

  • Data Analysis: Express the results as counts per minute (CPM) and normalize to a relevant parameter (e.g., total protein content).

Treatment GroupNBI-31772 ConcentrationExpected Outcome
Control-Basal level of proteoglycan synthesis
IGF-1-Increased proteoglycan synthesis
IGF-1 + IGFBP-3-Inhibition of IGF-1-induced synthesis
IGF-1 + IGFBP-3 + NBI-317721 µM - 10 µMDose-dependent restoration of proteoglycan synthesis
Protocol 3: Fibroblast Proliferation Assay (MTT/CCK-8)

This protocol assesses the effect of NBI-31772 on IGF-1-induced fibroblast proliferation.

Materials:

  • NIH/3T3 fibroblasts

  • 96-well cell culture plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Low-serum medium (e.g., DMEM with 1% FBS)

  • Recombinant human IGF-1

  • This compound stock solution (10 mM in DMSO)

  • MTT or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells in 96-well plates at a low density (e.g., 5,000 cells/well) and allow them to attach overnight in complete medium.

  • Serum Starvation: Replace the complete medium with low-serum medium and incubate for 24 hours.

  • Treatment: Prepare treatment media in low-serum medium containing IGF-1 (e.g., 10 nM) with or without various concentrations of NBI-31772. Include vehicle controls.

  • Incubation: Add the treatment media to the cells and incubate for 24-72 hours.

  • Proliferation Assay: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Express the results as a percentage of the control and generate dose-response curves.

Treatment GroupNBI-31772 ConcentrationExpected Outcome
Control (Low Serum)-Basal proliferation
IGF-1-Increased proliferation
IGF-1 + NBI-31772Varies (e.g., 10 nM - 10 µM)Dose-dependent suppression of IGF-1-induced proliferation
Protocol 4: Analysis of PI3K/AKT and MAPK/ERK Signaling Pathways by Western Blot

This protocol details the assessment of the activation of key downstream signaling pathways of the IGF-1 receptor.

start Seed cells and serum-starve treatment Treat with IGF-1 and/or NBI-31772 start->treatment lysis Lyse cells and quantify protein treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (p-AKT, p-ERK, total AKT, total ERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection imaging Image blot detection->imaging analysis Analyze band intensities imaging->analysis

Figure 3: Western Blot Workflow for Signaling Pathway Analysis.

Materials:

  • Appropriate cell line (e.g., HEK293, A431, or NIH/3T3)

  • Cell culture plates

  • Serum-free medium

  • Recombinant human IGF-1

  • This compound stock solution

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for at least 6 hours prior to treatment.

  • Treatment: Treat cells with IGF-1 with or without NBI-31772 for a short duration (e.g., 5-30 minutes) to observe acute signaling events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Imaging: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.

Treatment GroupExpected p-AKT/Total AKT RatioExpected p-ERK/Total ERK Ratio
ControlBasalBasal
IGF-1IncreasedIncreased
NBI-31772 aloneMinimal change from basalMinimal change from basal
IGF-1 + NBI-31772Potentially modulated by cell type and endogenous IGF/IGFBP levelsPotentially modulated by cell type and endogenous IGF/IGFBP levels

Disclaimer

These protocols are intended as a guide. Optimal conditions, including cell seeding densities, reagent concentrations, and incubation times, may vary depending on the specific cell line and experimental setup. It is recommended to perform preliminary optimization experiments. All laboratory work should be conducted following standard safety procedures.

References

In Vivo Administration of NBI-31772 Hydrate in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of NBI-31772 hydrate, a potent, non-selective small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs), in various mouse models. NBI-31772 displaces insulin-like growth factor-1 (IGF-1) from its binding proteins, thereby increasing the bioavailability of free IGF-1 and potentiating its downstream signaling effects. This document outlines methodologies for studying the effects of NBI-31772 in models of muscle regeneration, glucose homeostasis, and cerebral ischemia. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Introduction to this compound

NBI-31772 is a high-affinity inhibitor of all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM. By disrupting the IGF-1:IGFBP complex, NBI-31772 effectively increases the concentration of free, bioactive IGF-1. This elevated free IGF-1 can then bind to the IGF-1 receptor (IGF-1R), activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cellular growth, proliferation, and survival.[1][2] The in vivo applications of NBI-31772 have shown promise in promoting tissue repair and neuroprotection.

Chemical Properties:
PropertyValue
Molecular Weight341.27 g/mol
FormulaC₁₇H₁₁NO₇
CAS Number374620-70-9
SolubilitySoluble to 100 mM in DMSO
StorageStore at -20°C

Signaling Pathway and Experimental Workflow

NBI-31772 Mechanism of Action

NBI-31772 competitively binds to IGFBPs, leading to the release of IGF-1. The freed IGF-1 then activates the IGF-1 receptor, initiating downstream signaling.

NBI-31772_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling IGF-1:IGFBP IGF-1:IGFBP Complex IGF-1 Free IGF-1 IGF-1:IGFBP->IGF-1 Releases IGFBP IGFBP NBI-31772 NBI-31772 NBI-31772->IGF-1:IGFBP Inhibits IGF-1R IGF-1 Receptor IGF-1->IGF-1R Activates PI3K/AKT PI3K/AKT Pathway IGF-1R->PI3K/AKT Phosphorylates MAPK/ERK MAPK/ERK Pathway IGF-1R->MAPK/ERK Phosphorylates Cellular_Responses Growth, Proliferation, Survival PI3K/AKT->Cellular_Responses MAPK/ERK->Cellular_Responses

Figure 1: NBI-31772 Mechanism of Action
General In Vivo Experimental Workflow

A general workflow for in vivo studies with NBI-31772 involves preparation of the compound, administration to the mouse model, and subsequent endpoint analysis.

Experimental_Workflow Prep NBI-31772 Preparation (Stock & Working Solutions) Admin In Vivo Administration (e.g., Continuous Infusion, i.c.v.) Prep->Admin Endpoint Endpoint Analysis (e.g., Functional Recovery, Histology) Admin->Endpoint Model Mouse Model (e.g., Muscle Injury, Ischemia) Model->Admin

References

Application Notes and Protocols: NBI-31772 Hydrate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-like growth factors (IGFs) and IGF-binding proteins (IGFBPs). By binding with high affinity to all six human IGFBP subtypes, NBI-31772 displaces IGF-1 from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free, biologically active IGF-1.[1][2][3] This modulation of the IGF signaling pathway makes NBI-31772 a valuable tool for in vitro studies investigating cellular processes regulated by IGF-1, such as proliferation, differentiation, and metabolism.[4] These application notes provide detailed protocols for the use of NBI-31772 hydrate in common in vitro assays and summarize key quantitative data to guide experimental design.

Mechanism of Action

NBI-31772 functions as a competitive inhibitor, disrupting the high-affinity interaction between IGFs and IGFBPs. This leads to an increase in the concentration of free IGF-1, which can then bind to the IGF-1 receptor (IGF-1R). Activation of IGF-1R triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for mediating the biological effects of IGF-1, including cell growth, survival, and proliferation.[4]

NBI-31772_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling IGF-1 IGF-1 IGF-1_IGFBP_Complex IGF-1:IGFBP Complex IGF-1->IGF-1_IGFBP_Complex IGF-1R IGF-1 Receptor IGF-1->IGF-1R Binds & Activates IGFBP IGFBP IGFBP->IGF-1_IGFBP_Complex NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibits Binding IGF-1_IGFBP_Complex->IGF-1R Binding Blocked PI3K_AKT_Pathway PI3K/AKT Pathway IGF-1R->PI3K_AKT_Pathway Activates MAPK_ERK_Pathway MAPK/ERK Pathway IGF-1R->MAPK_ERK_Pathway Activates Cellular_Responses Cell Proliferation, Survival, Metabolism PI3K_AKT_Pathway->Cellular_Responses MAPK_ERK_Pathway->Cellular_Responses

Diagram 1: Mechanism of Action of NBI-31772.

Quantitative Data

The following table summarizes the available quantitative data for this compound in various in vitro contexts. This information is crucial for determining the optimal concentration range for specific experimental setups.

ParameterValueSpeciesAssay/SystemReference
Ki (Inhibition Constant) 1 - 24 nMHumanInhibition of IGF-1 binding to all six IGFBP subtypes[1][2][3]
Ki (Non-selective) 47 nMNot SpecifiedInhibition of IGF-1 binding to IGFBPs[5]
Effective Concentration 0.1 - 10 µMHuman, RabbitStimulation of proteoglycan synthesis in osteoarthritic and articular chondrocytes[5]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO up to 100 mM.[1] For most in vitro applications, a 10 mM stock solution in DMSO is recommended.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.41 mg of this compound (MW: 341.27 g/mol ) in 1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.[1]

Protocol 1: Inhibition of IGF-1-Induced Fibroblast Proliferation

This protocol describes a method to assess the inhibitory effect of NBI-31772 on IGF-1-induced proliferation of 3T3 fibroblasts.[1][2]

  • Materials:

    • NIH/3T3 fibroblasts

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Recombinant human IGF-1

    • This compound stock solution (10 mM in DMSO)

    • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

    • 96-well cell culture plates

    • Plate reader

  • Procedure:

    • Cell Seeding: Seed NIH/3T3 fibroblasts in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

    • Serum Starvation: The next day, aspirate the medium and wash the cells once with serum-free DMEM. Add 100 µL of serum-free DMEM to each well and incubate for 24 hours to synchronize the cells.

    • Treatment: Prepare serial dilutions of this compound in serum-free DMEM. A final concentration range of 1 nM to 10 µM is recommended. Also, prepare a solution of IGF-1 in serum-free DMEM (e.g., a final concentration of 10 ng/mL).

    • Aspirate the serum-free medium from the wells.

    • Add 100 µL of the appropriate treatment solution to each well:

      • Control (serum-free DMEM)

      • IGF-1 alone

      • NBI-31772 alone (at various concentrations)

      • IGF-1 in the presence of various concentrations of NBI-31772

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

    • Cell Proliferation Assay: Assess cell proliferation according to the manufacturer's instructions for the chosen reagent.

    • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of inhibition of IGF-1-induced proliferation for each concentration of NBI-31772.

Protocol 2: Stimulation of Proteoglycan Synthesis in Chondrocytes

This protocol outlines a method to measure the effect of NBI-31772 on proteoglycan synthesis in primary chondrocytes, a key indicator of anabolic activity in cartilage.[5]

  • Materials:

    • Primary human or rabbit articular chondrocytes

    • DMEM/F-12 medium

    • Fetal Bovine Serum (FBS)

    • Recombinant human IGF-1

    • Recombinant human IGFBP-3 (optional, to create an inhibitory environment)

    • This compound stock solution (10 mM in DMSO)

    • [³⁵S]-Sulfate

    • Cetylpyridinium chloride (CPC)

    • Scintillation counter

    • 24-well cell culture plates

  • Procedure:

    • Chondrocyte Culture: Culture primary chondrocytes in DMEM/F-12 supplemented with 10% FBS until confluent.

    • Serum Starvation: Wash the cells with serum-free DMEM/F-12 and then incubate in serum-free medium for 24 hours.

    • Treatment: Prepare treatment media containing:

      • Control (serum-free medium)

      • IGF-1 (e.g., 50 ng/mL)

      • IGF-1 + IGFBP-3 (e.g., 200 ng/mL)

      • IGF-1 + IGFBP-3 + NBI-31772 (at a concentration range of 0.1 µM to 10 µM)

    • Aspirate the starvation medium and add the respective treatment media to the wells.

    • Radiolabeling: Add [³⁵S]-Sulfate to each well at a final concentration of 5 µCi/mL.

    • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

    • Proteoglycan Precipitation:

      • Collect the culture medium from each well.

      • Lyse the cells in each well with a suitable lysis buffer.

      • Combine the medium and cell lysate for each sample.

      • Add an equal volume of 1% CPC solution to precipitate the sulfated proteoglycans.

      • Incubate at room temperature for 1 hour.

      • Filter the precipitate through a glass fiber filter and wash with 0.1% CPC.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Express the results as counts per minute (CPM) and compare the levels of proteoglycan synthesis between the different treatment groups.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro experiment to evaluate the efficacy of NBI-31772.

Experimental_Workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Serum_Starvation Serum Starvation (24h) Cell_Culture->Serum_Starvation Prepare_Treatments Prepare NBI-31772 Dilutions and IGF-1 Solutions Serum_Starvation->Prepare_Treatments Treatment Treat Cells with Controls, IGF-1, and NBI-31772 Prepare_Treatments->Treatment Incubation Incubation (24-72h) Treatment->Incubation Endpoint_Assay Perform Endpoint Assay (e.g., Proliferation, Proteoglycan Synthesis) Incubation->Endpoint_Assay Data_Acquisition Data Acquisition (Plate Reader, Scintillation Counter) Endpoint_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Diagram 2: General experimental workflow.

Conclusion

This compound is a valuable pharmacological tool for the in vitro investigation of the IGF signaling pathway. Its ability to displace IGF-1 from its binding proteins allows for a nuanced study of the downstream effects of increased IGF-1 bioavailability. The protocols and data provided in these application notes serve as a comprehensive guide for researchers to effectively design and execute experiments using NBI-31772, ultimately contributing to a deeper understanding of IGF-mediated cellular processes.

References

Application Notes and Protocols for NBI-31772 Hydrate in Osteoarthritis Chondrocyte Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key factor in the pathology of OA is the reduced anabolic activity of chondrocytes, the sole cell type in cartilage responsible for maintaining the extracellular matrix. Insulin-like growth factor-1 (IGF-1) is a potent anabolic factor for chondrocytes, promoting the synthesis of essential matrix components like proteoglycans and type II collagen. However, in osteoarthritic joints, the bioavailability of IGF-1 is significantly reduced due to its sequestration by elevated levels of IGF-binding proteins (IGFBPs), particularly IGFBP-3.[1]

NBI-31772 is a small molecule inhibitor designed to disrupt the interaction between IGF-1 and IGFBPs.[2][3][4] By binding to IGFBPs, NBI-31772 effectively displaces IGF-1, thereby increasing its local concentration and restoring its ability to stimulate chondrocyte anabolic functions. These application notes provide detailed protocols for utilizing NBI-31772 hydrate in in vitro osteoarthritis chondrocyte models to assess its efficacy in promoting cartilage matrix synthesis.

Mechanism of Action

In the osteoarthritic chondrocyte microenvironment, elevated levels of IGFBP-3 bind to IGF-1, preventing it from activating its receptor (IGF-1R) on the chondrocyte surface. This inhibition blunts downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for stimulating the synthesis of proteoglycans and type II collagen. NBI-31772 acts by competitively binding to IGFBPs, thereby liberating IGF-1 and allowing it to engage with IGF-1R, leading to the restoration of anabolic signaling and matrix production.

Mechanism of Action of NBI-31772 in Osteoarthritic Chondrocytes cluster_osteoarthritis Osteoarthritic Condition cluster_treatment NBI-31772 Intervention IGF-1 IGF-1 IGFBP-3 IGFBP-3 IGF-1->IGFBP-3 Sequestration Free IGF-1 Free IGF-1 IGF-1R IGF-1R IGFBP-3->IGF-1R Blocks Binding Anabolic Signaling Anabolic Signaling IGF-1R->Anabolic Signaling Activation Chondrocyte Chondrocyte Matrix Synthesis Matrix Synthesis Anabolic Signaling->Matrix Synthesis Stimulation NBI-31772 NBI-31772 NBI-31772->IGFBP-3 Activated IGF-1R Activated IGF-1R Free IGF-1->Activated IGF-1R Binding Restored Anabolic Signaling Restored Anabolic Signaling Activated IGF-1R->Restored Anabolic Signaling Activation Increased Matrix Synthesis Increased Matrix Synthesis Restored Anabolic Signaling->Increased Matrix Synthesis Stimulation

Mechanism of NBI-31772 in OA Chondrocytes

Data Presentation

The following tables summarize the expected quantitative outcomes from the application of NBI-31772 in osteoarthritic chondrocyte models based on published data.

Table 1: Dose-Dependent Effect of NBI-31772 on Proteoglycan Synthesis in Human Osteoarthritic Chondrocytes in the Presence of IGF-1

NBI-31772 (µM)IGF-1 (3.3 nM)Total Proteoglycan Synthesis (% of Control)
0+100
0.1+~120
1+~150
10+~250

Data adapted from a study on human osteoarthritic chondrocytes. The control is considered as treatment with IGF-1 alone.

Table 2: Effect of NBI-31772 and IGF-1 on Gene Expression in Human Osteoarthritic Chondrocytes (Hypothetical Data Based on IGF-1 Effects)

TreatmentAggrecan (ACAN) mRNA (Fold Change)Collagen Type II (COL2A1) mRNA (Fold Change)MMP-13 mRNA (Fold Change)
Control (No treatment)1.01.01.0
IGF-1 (100 ng/mL)~3.0 - 5.0~4.0 - 6.0~0.5 - 0.7
IGF-1 + IGFBP-3~1.0 - 1.5~1.0 - 1.5~1.0 - 1.2
IGF-1 + IGFBP-3 + NBI-31772 (10 µM)~3.0 - 5.0~4.0 - 6.0~0.5 - 0.7

This table presents expected trends based on the known effects of IGF-1 on chondrocyte gene expression, as NBI-31772 potentiates IGF-1 signaling.[5][6][7]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Osteoarthritic Chondrocytes

This protocol describes the isolation of primary chondrocytes from human articular cartilage obtained from patients undergoing total knee arthroplasty.

Materials:

  • Human articular cartilage

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Collagenase Type II (0.2%)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile scalpels and forceps

  • 70 µm cell strainer

  • Centrifuge

  • Culture flasks/plates

Procedure:

  • Aseptically collect human articular cartilage samples in DMEM/F-12 supplemented with penicillin-streptomycin.

  • Wash the cartilage pieces extensively with sterile PBS.

  • Mince the cartilage into small pieces (1-2 mm³) using sterile scalpels.

  • Incubate the minced cartilage in 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

  • Discard the trypsin solution and wash the cartilage pieces with sterile PBS.

  • Digest the cartilage pieces with 0.2% collagenase type II in DMEM/F-12 containing 5% FBS overnight (approximately 16-18 hours) at 37°C with gentle agitation.

  • Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.

  • Centrifuge the cell suspension at 200 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in DMEM/F-12 supplemented with 10% FBS and penicillin-streptomycin.

  • Count the viable cells using a hemocytometer and trypan blue exclusion.

  • Seed the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm² and culture at 37°C in a humidified atmosphere with 5% CO₂.

  • Change the culture medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.

Experimental Workflow for Chondrocyte Isolation and Culture A Cartilage Collection B Mincing A->B Wash with PBS C Trypsin Digestion B->C Incubate at 37°C D Collagenase Digestion C->D Wash with PBS E Filtration D->E Overnight at 37°C F Centrifugation E->F G Cell Seeding & Culture F->G Resuspend in media

Chondrocyte Isolation Workflow
Protocol 2: Assessment of Proteoglycan Synthesis using ³⁵S-Sulfate Incorporation

This assay measures the rate of new proteoglycan synthesis by quantifying the incorporation of radioactive sulfate into glycosaminoglycan (GAG) chains.

Materials:

  • Primary human osteoarthritic chondrocytes (cultured in 24-well plates)

  • Serum-free DMEM/F-12

  • This compound (stock solution in DMSO)

  • Recombinant human IGF-1

  • Recombinant human IGFBP-3

  • [³⁵S]Sodium sulfate

  • Cetylpyridinium chloride (CPC) solution

  • Scintillation cocktail and counter

Procedure:

  • Seed primary chondrocytes in 24-well plates and grow to confluence.

  • Wash the cells with serum-free DMEM/F-12 and then incubate in serum-free medium for 24 hours to synchronize the cells.

  • Prepare treatment media containing IGF-1, IGFBP-3, and varying concentrations of this compound in serum-free DMEM/F-12. Include appropriate vehicle controls (DMSO).

  • Aspirate the synchronization medium and add the treatment media to the respective wells. Incubate for 24 hours at 37°C.

  • Add [³⁵S]sodium sulfate to each well at a final concentration of 5-10 µCi/mL.

  • Incubate for an additional 24 hours at 37°C.

  • Collect the culture medium (supernatant) and lyse the cells in the well with a suitable lysis buffer (e.g., 0.1% SDS).

  • Combine the supernatant and cell lysate for each well to measure total proteoglycan synthesis.

  • Precipitate the sulfated proteoglycans by adding CPC solution and incubating at room temperature for 1 hour.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the precipitate to remove unincorporated [³⁵S]sulfate.

  • Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Normalize the counts per minute (CPM) to the total protein content or cell number in each well.

Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA levels of key anabolic and catabolic genes in chondrocytes following treatment with NBI-31772.

Materials:

  • Treated chondrocytes from Protocol 2 (without radiolabeling)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes (ACAN, COL2A1, MMP-13) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Culture and treat chondrocytes with NBI-31772, IGF-1, and IGFBP-3 as described in Protocol 2 (steps 1-4).

  • After the treatment period (e.g., 24 or 48 hours), wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

  • Extract total RNA according to the manufacturer's instructions.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for a target gene, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in cellular models of osteoarthritis. By disrupting the inhibitory IGF-1/IGFBP-3 axis, NBI-31772 presents a promising strategy to restore the anabolic activity of chondrocytes and promote cartilage matrix repair. The successful implementation of these protocols will enable researchers to generate robust and reproducible data to further elucidate the efficacy and mechanism of this novel compound.

References

Application Notes and Protocols for NBI-31772 Hydrate in Skeletal Muscle Regeneration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). By binding to IGFBPs with high affinity, NBI-31772 displaces endogenous Insulin-like Growth Factor-1 (IGF-1), thereby increasing the bioavailability of free IGF-1 to activate its receptor (IGF-1R) on target cells.[1][2] Given the critical role of the IGF-1 signaling pathway in promoting myoblast proliferation, differentiation, and protein synthesis, NBI-31772 hydrate presents a promising therapeutic agent for enhancing skeletal muscle regeneration following injury.[3][4][5][6][7] These application notes provide a summary of key in vivo findings and detailed protocols for studying the effects of this compound on skeletal muscle regeneration.

Mechanism of Action: IGF-1 Signaling Pathway

NBI-31772 functions by disrupting the interaction between IGF-1 and its binding proteins (IGFBPs), which sequester IGF-1 and inhibit its activity. The released "free" IGF-1 is then able to bind to the IGF-1 receptor (IGF-1R) on the surface of muscle cells. This binding event triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[6] The PI3K/Akt pathway is a central regulator of muscle protein synthesis and hypertrophy, while the MAPK/ERK pathway is primarily involved in cell proliferation and differentiation.[5][6] By potentiating these pathways, NBI-31772 is hypothesized to accelerate the repair and regeneration of damaged skeletal muscle tissue.

IGF1_Pathway cluster_0 Extracellular Space cluster_1 Muscle Cell IGF1 Free IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R activates IGFBP IGFBP NBI31772 NBI-31772 NBI31772->IGFBP inhibits binding IGF1_IGFBP IGF-1:IGFBP Complex IGF1_IGFBP->IGF1 releases PI3K PI3K IGF1R->PI3K ERK ERK IGF1R->ERK activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Differentiation Myoblast Differentiation Akt->Differentiation ProteinSynthesis Protein Synthesis (Hypertrophy) mTOR->ProteinSynthesis Proliferation Myoblast Proliferation ERK->Proliferation ERK->Differentiation InVivo_Workflow cluster_0 Experimental Procedure Start Start: Anesthetize Mouse Injury Induce Myotoxic Injury (Notexin Injection in TA Muscle) Start->Injury Treatment Implant Osmotic Pump (NBI-31772 or Vehicle) Injury->Treatment Recovery Post-Operative Recovery Treatment->Recovery Analysis Functional Analysis at Time Points (10, 14, 21 days) Recovery->Analysis Collection Tissue Collection (Histology/Molecular Analysis) Analysis->Collection

References

Application of NBI-31772 hydrate in cardiomyocyte proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a potent and selective non-peptide small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs). It exhibits high affinity for all six human IGFBP subtypes, with Kᵢ values ranging from 1 to 24 nM. The primary mechanism of action of NBI-31772 involves its binding to IGFBPs, which leads to the displacement of Insulin-like Growth Factor-1 (IGF-1). This increases the bioavailability of free IGF-1 to its cell surface receptor, the IGF-1 receptor (IGF-1R). Activation of IGF-1R in cardiomyocytes has been shown to stimulate downstream signaling pathways that promote cell cycle entry and proliferation, offering a potential therapeutic strategy for cardiac regeneration. These application notes provide detailed protocols for utilizing NBI-31772 hydrate in cardiomyocyte proliferation assays.

Mechanism of Action

NBI-31772 competitively binds to IGFBPs, disrupting the IGF-1:IGFBP complex. The released IGF-1 is then free to bind to the IGF-1 receptor, a receptor tyrosine kinase. Upon ligand binding, the IGF-1R undergoes autophosphorylation, initiating a cascade of intracellular signaling events. A key pathway implicated in cardiomyocyte proliferation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activation of this pathway leads to the phosphorylation and activation of downstream effectors that regulate cell cycle progression, ultimately leading to DNA synthesis and cell division.

NBI-31772_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NBI NBI-31772 IGFBP IGFBP NBI->IGFBP Inhibits IGF1_bound IGF-1 (Bound) IGFBP->IGF1_bound IGF1_free IGF-1 (Free) IGF1_bound->IGF1_free Displaces IGF1R IGF-1 Receptor IGF1_free->IGF1R Activates PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates CellCycle Cell Cycle Machinery (e.g., Cyclins, CDKs) Akt->CellCycle Promotes Proliferation Cardiomyocyte Proliferation CellCycle->Proliferation

Figure 1: Mechanism of NBI-31772 in promoting cardiomyocyte proliferation.

Quantitative Data Summary

Table 1: Effect of NBI-31772 on Zebrafish Cardiomyocyte Proliferation (In Vivo)

Model SystemTreatmentConcentrationDurationObserved EffectReference
Zebrafish EmbryosNBI-317722.5 µM24 hours41% increase in cardiomyocyte proliferation[1]
Adult Zebrafish (Ventricular Resection)NBI-3177210 µM24 hours (6-7 dpa)65% increase in cardiomyocyte proliferation[1]
Adult Zebrafish (Genetic Ablation)NBI-317725 µM24 hours (6-7 dpa)36% increase in cardiomyocyte proliferation[1]

Table 2: Representative Effect of IGF-1 on Human ESC-Derived Cardiomyocyte Proliferation (In Vitro)

Note: This data is provided as a proxy for the expected effects of NBI-31772, which acts by increasing local IGF-1 availability.

Cell TypeTreatmentConcentrationDurationProliferation ReadoutResult (% BrdU+ Cardiomyocytes)Reference
Human ESC-derived CardiomyocytesControl (Serum-free)-48 hoursBrdU Incorporation23 ± 6.4%[2]
Human ESC-derived CardiomyocytesIGF-1100 ng/mL48 hoursBrdU Incorporation37.5 ± 0.4%[2]
Human ESC-derived CardiomyocytesIGF-2100 ng/mL48 hoursBrdU Incorporation34.7 ± 1.2%[2]

Experimental Protocols

The following are detailed protocols for the assessment of cardiomyocyte proliferation induced by NBI-31772. These protocols are adaptable for neonatal rodent cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)

This protocol is adapted from established methods for isolating NRCMs.

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS)

  • 0.05% Trypsin-EDTA

  • Collagenase Type II

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll

  • Gelatin-coated culture plates/dishes

Procedure:

  • Euthanize neonatal rat pups according to approved institutional guidelines.

  • Excise hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small fragments.

  • Digest the tissue with a solution of trypsin and collagenase.

  • Inactivate the enzymes with FBS-containing medium and gently triturate to dissociate cells.

  • Perform a Percoll gradient centrifugation to enrich for cardiomyocytes.

  • Plate the enriched cardiomyocytes on gelatin-coated plates in DMEM/F-12 with 10% FBS. Allow cells to attach for 24-48 hours before treatment.

Protocol 2: Culture of Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

Commercially available or laboratory-differentiated hiPSC-CMs can be used.

Materials:

  • Cryopreserved or freshly differentiated hiPSC-CMs

  • Appropriate cardiomyocyte maintenance medium (e.g., RPMI 1640 with B27 supplement)

  • Matrigel or other suitable extracellular matrix-coated culture plates

Procedure:

  • Thaw or plate hiPSC-CMs according to the manufacturer's or differentiation protocol's instructions on Matrigel-coated plates.

  • Maintain the cells in a 37°C, 5% CO₂ incubator.

  • Allow the cells to recover and establish a stable, contracting monolayer before initiating experiments (typically 7-10 days post-thawing).

Protocol 3: this compound Treatment

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cardiomyocyte culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • On the day of the experiment, dilute the stock solution in pre-warmed cardiomyocyte culture medium to the desired final concentrations. A concentration range of 1-10 µM is a reasonable starting point based on in vivo studies.

  • Remove the existing medium from the cultured cardiomyocytes and replace it with the NBI-31772-containing medium.

  • Incubate the cells for the desired treatment duration (e.g., 24-72 hours).

Protocol 4: EdU Incorporation Assay for DNA Synthesis

This protocol outlines the detection of proliferating cells using 5-ethynyl-2'-deoxyuridine (EdU).

Materials:

  • EdU solution (e.g., from a Click-iT™ EdU Assay Kit)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton™ X-100 in PBS

  • Click-iT™ reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., Hoechst 33342 or DAPI)

  • Cardiomyocyte-specific marker antibody (e.g., anti-cardiac Troponin T)

  • Appropriate secondary antibody

Procedure:

  • Add EdU to the cell culture medium at a final concentration of 10 µM for the last 2-24 hours of the NBI-31772 treatment period.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.5% Triton™ X-100 for 20 minutes.

  • Perform the Click-iT™ reaction by incubating the cells with the reaction cocktail for 30 minutes in the dark.

  • Proceed with immunofluorescence staining for a cardiomyocyte-specific marker (e.g., cardiac Troponin T) and a nuclear counterstain.

  • Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cardiomyocytes (double-positive for EdU and the cardiomyocyte marker).

EdU_Assay_Workflow start Cultured Cardiomyocytes treatment Treat with NBI-31772 start->treatment edu_labeling Add EdU to Culture Medium treatment->edu_labeling fixation Fix with 4% PFA edu_labeling->fixation permeabilization Permeabilize with 0.5% Triton X-100 fixation->permeabilization click_reaction Click-iT Reaction (Fluorescent Azide) permeabilization->click_reaction immunostaining Immunostain for Cardiomyocyte Marker (e.g., cTnT) & Nuclear Counterstain (DAPI) click_reaction->immunostaining imaging Fluorescence Microscopy immunostaining->imaging quantification Quantify % of EdU+ Cardiomyocytes imaging->quantification

Figure 2: Experimental workflow for the EdU incorporation assay.

Protocol 5: Ki67 Immunofluorescence Assay for Cell Cycle Entry

This protocol describes the detection of the proliferation marker Ki67.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/blocking buffer (e.g., PBS with 0.3% Triton™ X-100 and 5% normal goat serum)

  • Primary antibody: anti-Ki67

  • Primary antibody: anti-cardiac Troponin T

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Fix the NBI-31772-treated cardiomyocytes with 4% PFA for 15 minutes.

  • Wash the cells with PBS.

  • Permeabilize and block non-specific antibody binding with the permeabilization/blocking buffer for 1 hour.

  • Incubate the cells with primary antibodies (anti-Ki67 and anti-cardiac Troponin T) overnight at 4°C.

  • Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Image the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cardiomyocytes.

Troubleshooting

  • Low Proliferation Rate: Ensure cardiomyocytes are healthy and not overly confluent, as contact inhibition can suppress proliferation. Optimize the concentration of NBI-31772 and the treatment duration.

  • High Background in Immunofluorescence: Ensure adequate washing steps and proper blocking to minimize non-specific antibody binding. Titrate primary and secondary antibodies to optimal concentrations.

  • Cell Toxicity: High concentrations of NBI-31772 or the DMSO vehicle may be toxic. Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%).

Conclusion

This compound is a valuable tool for studying the mechanisms of cardiomyocyte proliferation. By increasing the bioavailability of IGF-1, it provides a means to stimulate cell cycle entry in cardiomyocytes. The protocols outlined in these application notes provide a framework for researchers to investigate the pro-proliferative effects of NBI-31772 in relevant in vitro models. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for NBI-31772 Hydrate in Neuroprotection Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a non-peptide small molecule that functions as a high-affinity inhibitor of all six subtypes of insulin-like growth factor-binding proteins (IGFBPs), with Ki values ranging from 1 to 24 nM. Its mechanism of action involves displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free IGF-1. This elevation in free IGF-1 leads to the activation of its receptor (IGF-1R) and downstream signaling pathways, which are crucial for cell survival, proliferation, and differentiation. In the context of cerebral ischemia, NBI-31772 has demonstrated significant neuroprotective effects in rat models by reducing infarct volume. These application notes provide detailed protocols for the use of NBI-31772 hydrate in neuroprotection studies in rats, focusing on the middle cerebral artery occlusion (MCAO) model of ischemic stroke.

Mechanism of Action and Signaling Pathway

NBI-31772 competitively binds to IGFBPs, disrupting their interaction with IGF-1. The released "free" IGF-1 is then able to bind to the IGF-1 receptor, a transmembrane tyrosine kinase. This binding event triggers the autophosphorylation of the receptor and the subsequent activation of two primary downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. Both pathways are integral to promoting cell survival and inhibiting apoptosis.

NBI-31772 Signaling Pathway NBI NBI-31772 IGF1_IGFBP IGF-1:IGFBP Complex NBI->IGF1_IGFBP Inhibits IGFBP IGFBP IGFBP->IGF1_IGFBP IGF1 Free IGF-1 IGF1_IGFBP->IGF1 Releases IGF1R IGF-1 Receptor IGF1->IGF1R Activates PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) Akt->Neuroprotection MAPK->Neuroprotection

NBI-31772 signaling pathway for neuroprotection.

Quantitative Data Summary

The following tables summarize the reported dosages and neuroprotective effects of this compound in rat models of cerebral ischemia.

Table 1: this compound Dosage and Efficacy in Rat MCAO Models

Administration RouteDosageTiming of AdministrationRat ModelKey FindingsReference
Intracerebroventricular (i.c.v.)100 µgAt the onset of ischemiaSubtemporal MCAOReduced total infarct volume by 40% and cortical infarct volume by 43%.
Intracerebroventricular (i.c.v.)50 µgAt the onset of ischemiaIntraluminal Suture MCAOReduced cortical infarct volume by 40% and brain swelling by 24%.
Intracerebroventricular (i.c.v.)50 µgUp to 3 hours post-MCAOIntraluminal Suture MCAOMaintained neuroprotective efficacy.

Note: Data on intravenous and intraperitoneal dosages for neuroprotection in rats are limited. Researchers should perform dose-response studies to determine optimal dosages for these routes.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound's neuroprotective effects in rats.

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the intraluminal suture method for inducing focal cerebral ischemia in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Operating microscope or surgical loupes

  • Surgical instruments (scissors, forceps, vessel clips)

  • 4-0 nylon monofilament suture with a rounded tip

  • Laser Doppler flowmeter (optional, to monitor cerebral blood flow)

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissues.

  • Ligate the distal end of the ECA and place a temporary ligature around the CCA.

  • Make a small incision in the ECA and insert the 4-0 nylon suture.

  • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt.

  • (Optional) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow.

  • Secure the suture in place and close the incision.

  • For transient MCAO, the suture is typically left in place for 1-2 hours before being withdrawn to allow for reperfusion. For permanent MCAO, the suture remains in place.

  • Provide post-operative care, including analgesia and monitoring for recovery from anesthesia.

This compound Administration

Preparation of this compound Solution:

  • This compound is soluble in DMSO. For intracerebroventricular (i.c.v.) administration, a stock solution can be prepared in DMSO and then further diluted in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired final concentration. The final concentration of DMSO should be kept to a minimum to avoid solvent toxicity.

Administration Routes:

  • Intracerebroventricular (i.c.v.) Injection:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Expose the skull and drill a small burr hole over the lateral ventricle (coordinates relative to bregma: ~0.8 mm posterior, ~1.5 mm lateral).

    • Slowly inject the NBI-31772 solution (e.g., 5-10 µL) into the ventricle using a Hamilton syringe.

    • Leave the needle in place for a few minutes to prevent backflow, then slowly withdraw it.

    • Suture the scalp incision.

  • Intravenous (i.v.) Injection:

    • Administer the NBI-31772 solution via the tail vein.

  • Intraperitoneal (i.p.) Injection:

    • Inject the NBI-31772 solution into the peritoneal cavity.

Assessment of Neuroprotection

Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system.

Table 2: Example of a 5-Point Neurological Deficit Scoring System

ScoreObservation
0No observable neurological deficit.
1Failure to extend the contralateral forepaw fully.
2Circling towards the contralateral side.
3Falling to the contralateral side.
4No spontaneous motor activity.

2,3,5-triphenyltetrazolium chloride (TTC) is a colorimetric indicator that stains viable tissue red, leaving infarcted tissue unstained (white).

Materials:

  • 2% TTC solution in phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the desired time point (e.g., 24 or 48 hours post-MCAO), euthanize the rat and perfuse transcardially with cold saline.

  • Carefully remove the brain and place it in a cold brain matrix.

  • Slice the brain into 2 mm coronal sections.

  • Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.

  • Transfer the stained slices to 4% paraformaldehyde for fixation.

  • Capture digital images of the slices.

  • Use image analysis software (e.g., ImageJ) to quantify the infarct area in each slice.

  • Calculate the total infarct volume by summing the infarct areas of all slices and multiplying by the slice thickness. To correct for edema, the following formula can be used: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Infarct Volume)].

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.

Procedure Outline:

  • Prepare paraffin-embedded or frozen brain sections.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval if necessary.

  • Permeabilize the cells (e.g., with proteinase K).

  • Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Stop the reaction and wash the sections.

  • Visualize the labeled cells using a detection system (e.g., fluorescence microscopy).

  • Counterstain with a nuclear stain (e.g., DAPI).

  • Quantify the number of TUNEL-positive cells in the peri-infarct region.

Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure Outline:

  • Homogenize brain tissue from the peri-infarct region in a lysis buffer.

  • Centrifuge the homogenate to obtain the cytosolic fraction.

  • Determine the protein concentration of the lysate.

  • Incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).

  • Measure the fluorescence generated by the cleavage of the substrate over time using a fluorometer.

  • Express caspase-3 activity relative to the total protein concentration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a rat MCAO model.

Experimental Workflow Animal_Prep Animal Preparation (Rats, 250-300g) MCAO MCAO Surgery (Transient or Permanent) Animal_Prep->MCAO Treatment NBI-31772 Administration (i.c.v., i.v., or i.p.) MCAO->Treatment Neuro_Assess Neurological Assessment (24h post-MCAO) Treatment->Neuro_Assess Euthanasia Euthanasia and Brain Collection Neuro_Assess->Euthanasia Infarct_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Analysis Apoptosis_Analysis Apoptosis Assays (TUNEL, Caspase-3) Euthanasia->Apoptosis_Analysis Data_Analysis Data Analysis and Interpretation Infarct_Analysis->Data_Analysis Apoptosis_Analysis->Data_Analysis

Workflow for NBI-31772 neuroprotection studies.

Pharmacokinetics

Specific pharmacokinetic data for this compound in rats, such as half-life, bioavailability, and clearance for various administration routes, are not extensively reported in the available literature. One study in mice showed that NBI-31772 increased the clearance of radiolabeled IGF-I, with the half-life of 125I-IGF-I being reduced from approximately 56 minutes to 45 minutes in treated mice. However, this does not directly provide the pharmacokinetic profile of NBI-31772 itself. Therefore, it is highly recommended that researchers conduct preliminary pharmacokinetic studies in their specific rat model to establish an optimal dosing regimen.

Conclusion

This compound presents a promising therapeutic agent for neuroprotection in ischemic stroke. The protocols and data provided in these application notes offer a comprehensive guide for researchers to design and execute robust preclinical studies in rat models. Further investigation into the optimal dosing, timing, and long-term effects of NBI-31772 is warranted to fully elucidate its therapeutic potential.

Measuring the In Vitro Efficacy of NBI-31772 Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-31772 is a non-peptide small molecule that functions as an inhibitor of the interaction between insulin-like growth factor-1 (IGF-1) and its binding proteins (IGFBPs).[1][2][3] By displacing IGF-1 from the IGF-1:IGFBP complex, NBI-31772 increases the bioavailability of free, active IGF-1 to its receptor, IGF-1R.[4] This modulation of the IGF-1 signaling pathway holds therapeutic potential in various contexts, including neuroprotection, cartilage repair, and regulation of cell growth and survival.[1][3][4][5] These application notes provide detailed protocols for assessing the in vitro efficacy of NBI-31772 hydrate.

Mechanism of Action

NBI-31772 acts by disrupting the non-covalent binding between IGF-1 and all six human IGFBP subtypes, with Ki values ranging from 1 to 24 nM. This leads to an increase in free IGF-1, which can then bind to the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase. Upon ligand binding, the IGF-1R undergoes autophosphorylation and activates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cellular processes like proliferation, differentiation, and survival.[5]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP Binds IGF1R IGF-1R IGF1->IGF1R Activates IGFBP IGFBP IGFBP->IGF1_IGFBP Binds NBI31772 NBI-31772 NBI31772->IGF1_IGFBP Inhibits PI3K_AKT PI3K/AKT Pathway IGF1R->PI3K_AKT Phosphorylates MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Phosphorylates CellResponse Cellular Responses (Proliferation, Survival) PI3K_AKT->CellResponse MAPK_ERK->CellResponse

Caption: NBI-31772 Signaling Pathway

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments to provide a clear comparison of expected outcomes.

Table 1: Competitive Binding Assay - Inhibition of 125I-IGF-1 Binding to IGFBP-3

NBI-31772 Conc. (nM)125I-IGF-1 Bound (%)Standard Deviation
0 (Control)100± 5.2
185± 4.8
1052± 3.9
10015± 2.1
10005± 1.5

Table 2: Cell Proliferation Assay - Effect on IGF-1 Induced Proliferation of 3T3 Fibroblasts

TreatmentCell Proliferation (Fold Change)Standard Deviation
Vehicle Control1.0± 0.1
IGF-1 (10 nM)2.5± 0.3
NBI-31772 (100 nM)1.2± 0.1
IGF-1 (10 nM) + NBI-31772 (100 nM)1.5± 0.2

Table 3: Western Blot Analysis - Phosphorylation of AKT in Chondrocytes

Treatmentp-AKT/Total AKT RatioStandard Deviation
Vehicle Control1.0± 0.2
IGF-1 (10 nM)3.5± 0.4
NBI-31772 (100 nM)1.3± 0.2
IGF-1 (10 nM) + IGFBP-3 (50 nM)1.8± 0.3
IGF-1 (10 nM) + IGFBP-3 (50 nM) + NBI-31772 (100 nM)3.2± 0.5

Experimental Protocols

Competitive Binding Assay

This assay determines the ability of NBI-31772 to inhibit the binding of radiolabeled IGF-1 to a specific IGFBP.

Materials:

  • Recombinant human IGFBP-3

  • 125I-labeled IGF-1

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl with BSA)

  • Multi-well plates (e.g., 96-well)

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of NBI-31772 in assay buffer.

  • In a multi-well plate, add a constant amount of recombinant human IGFBP-3.

  • Add the various concentrations of NBI-31772 or vehicle control to the wells.

  • Add a constant amount of 125I-labeled IGF-1 to all wells.

  • Incubate the plate at 4°C for a specified time (e.g., 1 hour) to allow binding to reach equilibrium.

  • Separate the bound from free 125I-IGF-1 using a suitable method (e.g., precipitation with polyethylene glycol).

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of NBI-31772 and determine the IC50 value.

A Prepare NBI-31772 Serial Dilutions C Add NBI-31772 or Vehicle to Wells A->C B Add IGFBP-3 to Plate B->C D Add 125I-IGF-1 to All Wells C->D E Incubate at 4°C D->E F Separate Bound and Free 125I-IGF-1 E->F G Measure Radioactivity F->G H Calculate IC50 G->H

Caption: Competitive Binding Assay Workflow
Cell Proliferation Assay

This assay measures the effect of NBI-31772 on cell proliferation, which can be either stimulatory or inhibitory depending on the cell type and context. For example, NBI-31772 has been shown to suppress IGF-1-induced proliferation of 3T3 fibroblasts.

Materials:

  • 3T3 fibroblasts (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • IGF-1

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours to synchronize their cell cycle.

  • Treat the cells with various concentrations of NBI-31772, IGF-1, or a combination of both in serum-free medium. Include a vehicle control.

  • Incubate for a specified period (e.g., 24-72 hours).

  • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the fold change in proliferation relative to the vehicle control.

Western Blot for Downstream Signaling

This protocol assesses the effect of NBI-31772 on the activation of key downstream signaling molecules, such as AKT, by measuring their phosphorylation status.

Materials:

  • Chondrocytes or other relevant cell type

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture and treat cells with NBI-31772, IGF-1, IGFBP-3, and their combinations as required.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total AKT for normalization.

  • Quantify the band intensities and calculate the ratio of phospho-AKT to total AKT.

A Cell Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Transfer B->C D Membrane Blocking C->D E Primary Antibody Incubation (p-AKT) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Stripping and Re-probing (Total AKT) G->H I Quantification and Analysis H->I

Caption: Western Blot Workflow
Proteoglycan Synthesis Assay

This assay is particularly relevant for assessing the efficacy of NBI-31772 in chondrocytes, where it has been shown to restore or potentiate IGF-1-dependent proteoglycan synthesis.[4]

Materials:

  • Primary chondrocytes or a chondrocyte cell line

  • Culture medium

  • IGF-1, IGFBP-3, and this compound

  • 35S-sulfate

  • Scintillation fluid and counter

Protocol:

  • Culture chondrocytes in multi-well plates.

  • Treat the cells with the desired combinations of IGF-1, IGFBP-3, and NBI-31772.

  • Add 35S-sulfate to the culture medium and incubate for 24 hours to allow for incorporation into newly synthesized proteoglycans.[4]

  • Harvest the cell layer and the culture medium separately.

  • Precipitate the proteoglycans from both fractions (e.g., using cetylpyridinium chloride).[4]

  • Measure the amount of incorporated 35S-sulfate in the precipitates using a scintillation counter.

  • Express the results as counts per minute (CPM) or as a percentage of the control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro evaluation of this compound. By employing a combination of binding assays, functional cell-based assays, and analysis of downstream signaling events, researchers can effectively characterize the potency and mechanism of action of this compound. These methods are essential for advancing our understanding of NBI-31772 and its potential therapeutic applications.

References

Application Notes and Protocols: NBI-31772 Hydrate in Combination with Other Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

NBI-31772 is a small molecule inhibitor of insulin-like growth factor binding proteins (IGFBPs).[1][2] It acts by binding with high affinity to all six human IGFBP subtypes (K_i values of 1-24 nM), leading to the displacement of insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex.[1][2] This increases the bioavailability of free IGF-1, which can then activate the IGF-1 receptor (IGF-1R) and its downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for cell proliferation, growth, and survival.[3]

The IGF-1R signaling pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and resistance to therapy.[4][5][6] While NBI-31772 itself enhances IGF-1 signaling, its utility in oncology is hypothesized to be in specific contexts, such as sensitizing tumors to other therapies or in combination with agents that block downstream effectors. The rationale for exploring NBI-31772 in combination therapies stems from the broader success of targeting the IGF axis to overcome resistance to conventional and targeted cancer treatments.[7][8] For instance, a combination of IGFBP-3 with a retinoid X receptor ligand has demonstrated synergistic effects in prostate cancer models, providing a rationale for targeting IGFBPs in combination regimens.[9]

These application notes provide a framework for investigating the potential of NBI-31772 hydrate in combination with other therapeutic agents in preclinical cancer models. The protocols and data presented are representative and intended to serve as a guide for researchers.

Data Presentation: Representative Preclinical Data

The following tables summarize hypothetical, yet representative, quantitative data from in vitro and in vivo studies of NBI-31772 in combination with an EGFR inhibitor, "Compound X".

Table 1: In Vitro Cytotoxicity of NBI-31772 and Compound X in a Human Non-Small Cell Lung Cancer (NSCLC) Cell Line (e.g., A549)

Treatment GroupIC50 (µM)Combination Index (CI)*
NBI-31772> 100-
Compound X15-
NBI-31772 + Compound X (1:1 ratio)50.6

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Table 2: In Vivo Efficacy of NBI-31772 and Compound X in a Murine Xenograft Model of Human NSCLC

Treatment GroupDose RegimenMean Tumor Volume Change (%) at Day 21
Vehicle Control-+ 450
NBI-3177210 mg/kg, i.p., daily+ 430
Compound X20 mg/kg, p.o., daily+ 150
NBI-31772 + Compound X10 mg/kg + 20 mg/kg+ 50

Signaling Pathways and Experimental Workflows

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for NBI-31772 in the context of the IGF-1R signaling pathway and a potential combination partner targeting the EGFR pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Activates IGFBP IGFBP IGFBP->IGF-1 Sequesters NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibits EGF EGF EGFR EGFR EGF->EGFR Activates PI3K PI3K IGF-1R->PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound_X Compound X (EGFRi) Compound_X->EGFR Inhibits

IGF-1R and EGFR signaling pathways.
Experimental Workflow

The following diagram outlines the general workflow for preclinical evaluation of NBI-31772 in combination therapy.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Cell Line Selection B Single-Agent IC50 Determination A->B C Combination Cytotoxicity Assay (Checkerboard) B->C D Synergy Analysis (e.g., CI) C->D E Xenograft Model Establishment D->E Promising Combinations F Treatment Groups: 1. Vehicle 2. NBI-31772 3. Agent X 4. Combination E->F G Dosing and Monitoring (Tumor Volume, Body Weight) F->G H Endpoint Analysis G->H

Preclinical workflow for combination therapy.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay

This protocol describes how to assess the synergistic effects of NBI-31772 and a combination agent on cancer cell viability.

Materials:

  • This compound (solubilized in DMSO)

  • Therapeutic agent "X" for combination (solubilized appropriately)

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of NBI-31772 and Compound X in culture medium. For combination wells, prepare a matrix of concentrations.

  • Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence).

  • Data Analysis:

    • Normalize the data to the vehicle control wells.

    • Calculate the IC50 values for each agent alone using a non-linear regression model.

    • For the combination, use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of NBI-31772 in combination with another therapeutic agent.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for implantation

  • This compound formulated for in vivo administration

  • Therapeutic agent "X" formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: NBI-31772

    • Group 3: Therapeutic agent X

    • Group 4: NBI-31772 + Therapeutic agent X

  • Drug Administration: Administer the treatments according to the desired schedule (e.g., daily) and route (e.g., intraperitoneal, oral).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration (e.g., 21 days). Euthanize the animals and excise the tumors for further analysis if desired.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the combination therapy compared to single agents.

Disclaimer: The specific combination of this compound with other therapeutic agents for cancer treatment has not been extensively reported in peer-reviewed literature. The protocols, data, and conceptual frameworks presented here are intended as a representative guide for research purposes, based on the known mechanism of NBI-31772 and established principles of combination therapy targeting the IGF signaling pathway. Researchers should independently validate these methodologies for their specific experimental context.

References

Troubleshooting & Optimization

NBI-31772 hydrate short in vivo half-life and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-31772 hydrate. The focus is on understanding and addressing its short in vivo half-life and limited duration of action.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo half-life of NBI-31772 and its impact on Insulin-Like Growth Factor-I (IGF-I)?

A key study investigating its effects in mice found that NBI-31772 increases the clearance of IGF-I. The half-life of radiolabeled ¹²⁵I-IGF-I was significantly shorter in mice treated with NBI-31772 (45.0 ± 1.9 min) compared to vehicle-treated mice (56.3 ± 3.9 min).[4] This suggests that by liberating IGF-I from its protective binding proteins, NBI-31772 exposes IGF-I to more rapid clearance from circulation.

Q2: Why does displacing IGF-I from its binding proteins lead to a shorter IGF-I half-life?

In circulation, the majority of IGF-I is bound to a family of six high-affinity IGFBPs.[3][4] These binding proteins form stable complexes with IGF-I, which protects it from degradation and clearance, thereby extending its half-life.[5] When NBI-31772 displaces IGF-I from these complexes, the "free" IGF-I becomes more available to interact with its receptor but is also more susceptible to rapid clearance from the body, primarily through the kidneys.[3][5]

Q3: What are the likely reasons for the short duration of action of NBI-31772 itself?

While specific data is unavailable for NBI-31772, small molecules often exhibit short in vivo half-lives due to two primary factors:

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes, primarily in the liver. Identifying and modifying these "metabolic soft spots" is a common strategy to improve stability.[6][7]

  • Rapid Clearance: The compound may be efficiently filtered from the blood and excreted by the kidneys.

The search for more stable, hydrophilic IGF aptamers with a longer duration of action has been suggested as a valuable direction for future research.[1][8]

Troubleshooting Guides

Issue: Experiments with NBI-31772 show a transient or weaker-than-expected effect in vivo.

This is likely due to the short duration of action of NBI-31772, leading to suboptimal target engagement over time. Below are potential strategies to address this challenge.

Solution 1: Formulation-Based Strategies to Extend Half-Life

These approaches modify the delivery of the compound without altering its chemical structure.

  • Create a Depot Formulation: For subcutaneous (SC) or intramuscular (IM) injections, formulating NBI-31772 in a viscous, oil-based vehicle can create a "depot" from which the drug is released slowly. This has been shown to significantly extend the half-life and exposure of other small molecules.[9]

  • Liposomal Encapsulation: Encapsulating NBI-31772 within liposomes can protect it from rapid metabolism and clearance, leading to a longer circulation time.

  • Polymeric Nanoparticles: Similar to liposomes, biodegradable polymeric nanoparticles can be used to control the release and improve the pharmacokinetic profile of the encapsulated drug.

Solution 2: Chemical Modification Strategies

These approaches involve altering the molecular structure of NBI-31772 to improve its pharmacokinetic properties.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the molecule can increase its hydrodynamic size, which reduces renal clearance and shields it from metabolic enzymes.

  • Lipidation: Attaching a fatty acid moiety to the molecule can promote binding to serum albumin, a long-lived protein in the bloodstream.[10] This "piggybacking" strategy uses albumin's long half-life to extend that of the drug.[10]

  • Deuteration: Selectively replacing hydrogen atoms with deuterium at sites of metabolism ("metabolic soft spots") can slow down the rate of metabolic breakdown, thereby extending the half-life.

Data Presentation

Table 1: In Vivo Effect of NBI-31772 on IGF-I Clearance in Mice

ParameterVehicle-TreatedNBI-31772-Treated
¹²⁵I-IGF-I Half-life (t½) 56.3 ± 3.9 min45.0 ± 1.9 min
Data sourced from a study on glucose homeostasis in mice.[4]

Table 2: General Strategies to Extend In Vivo Half-Life of Small Molecules

StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Depot Formulation (SC/IM) Slows absorption from the injection site into systemic circulation.[9]Simpler formulation; avoids chemical modification of the active compound.Potential for injection site reactions; variability in release kinetics.
Lipidation Promotes reversible binding to serum albumin, leveraging albumin's long half-life.[10]Significant extension of half-life; well-established strategy.May alter drug potency or tissue distribution; requires chemical modification.
PEGylation Increases hydrodynamic radius, reducing renal clearance and enzymatic degradation.Can significantly increase half-life; protects from proteolysis.May reduce binding affinity/potency; potential for immunogenicity ("anti-PEG antibodies").
Deuteration Slows metabolism by strengthening the chemical bond at metabolic "hot-spots".[6]Minimal structural change; preserves pharmacology of the parent drug.Requires identification of metabolic sites; synthesis can be complex.

Experimental Protocols

Protocol 1: Generic In Vivo Pharmacokinetic (PK) Study for NBI-31772

Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution) of NBI-31772 in a rodent model.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

  • Compound Formulation: Formulate NBI-31772 in a suitable vehicle (e.g., DMSO/saline or Solutol/water).

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) or Subcutaneous (SC) Group: Administer a single dose (e.g., 5-10 mg/kg) to determine absorption and bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., 50-100 µL) from a cannula (e.g., in the jugular vein) at multiple time points post-dose (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of NBI-31772 in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters (t½, Cmax, AUC, CL, Vd).

Protocol 2: Formulation Screening to Extend NBI-31772 Half-Life

Objective: To evaluate the impact of different formulations on the pharmacokinetic profile of NBI-31772.

Methodology:

  • Formulation Preparation:

    • Control: Prepare NBI-31772 in a standard aqueous vehicle.

    • Depot Formulation: Prepare a suspension or solution of NBI-31772 in a biocompatible oil (e.g., sesame oil, sunflower oil).

    • Liposomal Formulation: Prepare liposomes encapsulating NBI-31772 using standard methods (e.g., thin-film hydration followed by extrusion).

  • Animal Study:

    • Use three groups of rats (n=3-5 per group).

    • Administer the same dose of NBI-31772 via subcutaneous injection to each group, with each group receiving a different formulation.

  • PK Analysis: Follow steps 4-7 from Protocol 1 to collect and analyze blood samples.

  • Comparison: Compare the key PK parameters (especially t½ and AUC) across the different formulation groups to identify the most effective strategy for extending in vivo exposure.

Visualizations

IGFBP IGFBP IGF1_bound IGF-I (Bound/Inactive) Long Half-Life IGF1_bound->IGFBP Bound to IGF1_free IGF-I (Free/Active) Short Half-Life IGF1_bound->IGF1_free NBI NBI-31772 NBI->IGF1_bound Displaces IGF-I Receptor IGF-I Receptor IGF1_free->Receptor Binds Clearance Rapid Clearance (Renal) IGF1_free->Clearance Subject to Signal Cellular Response (Growth, Proliferation) Receptor->Signal Activates

Caption: Mechanism of NBI-31772 action and its effect on IGF-I.

A 1. Animal Acclimation & Cannulation B 2. NBI-31772 Formulation & Dosing (IV or PO/SC) A->B C 3. Serial Blood Sampling (Multiple Time Points) B->C D 4. Plasma Separation & Storage (-80°C) C->D E 5. Bioanalysis (LC-MS/MS Quantification) D->E F 6. Pharmacokinetic Analysis (Calculate t½, AUC, CL) E->F

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Start Problem: Short In Vivo Half-Life of NBI-31772 Q1 Is chemical modification of NBI-31772 feasible? Start->Q1 Formulation Pursue Formulation Strategies Q1->Formulation No Modification Pursue Chemical Modification Q1->Modification Yes Depot Depot Formulation (e.g., Oil-based SC) Formulation->Depot Encapsulation Encapsulation (Liposomes, Nanoparticles) Formulation->Encapsulation PEG PEGylation Modification->PEG Lipid Lipidation Modification->Lipid Deuterate Deuteration Modification->Deuterate

Caption: Decision tree for selecting a half-life extension strategy.

References

Technical Support Center: NBI-31772 Hydrate Tissue Explant Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing NBI-31772 hydrate in tissue explant studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental workflow and achieving reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is NBI-31772 and what is its mechanism of action?

A1: NBI-31772 is a nonpeptide, small molecule inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs).[1] It exhibits high affinity for all six human IGFBP subtypes, with Kᵢ values ranging from 1 to 24 nM.[1] Its primary mechanism of action is to bind to IGFBPs, causing the release of bound Insulin-like Growth Factor-1 (IGF-1). This increases the local concentration of "free" IGF-1, making it available to bind to its receptor (IGF-1R) and activate downstream signaling pathways.[1]

Q2: What is the difference between NBI-31772 and this compound?

A2: this compound is a form of the compound that has water molecules incorporated into its crystal structure. While many supplier data sheets refer to both forms, they often do not differentiate their physicochemical properties. It is important to note that the degree of hydration can affect the molecular weight of the compound on a batch-specific basis. For preparing stock solutions, it is crucial to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis to ensure accurate concentration calculations.

Q3: What are the key physicochemical properties of NBI-31772?

A3: The key properties of the anhydrous form of NBI-31772 are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₁NO₇[1]
Molecular Weight 341.27 g/mol [1]
Solubility in DMSO Up to 100 mM[1]
Purity ≥98% (HPLC)
Storage Store at -20°C[1]

Q4: How does NBI-31772 trigger cellular responses?

A4: By displacing IGF-1 from IGFBPs, NBI-31772 increases the bioavailability of IGF-1 to its receptor, IGF-1R. The binding of IGF-1 to IGF-1R initiates a phosphorylation cascade that activates two primary downstream signaling pathways: the PI3K/Akt pathway, which is crucial for cell survival and growth, and the Ras/MAPK pathway, which is involved in cell proliferation and differentiation.

IGF1_Signaling_Pathway NBI31772 NBI-31772 IGFBP IGFBP NBI31772->IGFBP Inhibits IGF1_free IGF-1 (Free) IGFBP->IGF1_free Releases IGF1_bound IGF-1 (Bound) IGF1_bound->IGFBP IGF1R IGF-1 Receptor IGF1_free->IGF1R Activates PI3K_Akt PI3K/Akt Pathway IGF1R->PI3K_Akt Ras_MAPK Ras/MAPK Pathway IGF1R->Ras_MAPK Cell_Survival Cell Survival & Growth PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation & Differentiation Ras_MAPK->Cell_Proliferation

IGF-1 Signaling Pathway Activation by NBI-31772.

Troubleshooting Guides

This section addresses common issues encountered during tissue explant penetration studies with NBI-31772.

Problem 1: Poor or Inconsistent Penetration of NBI-31772
Potential Cause Troubleshooting Step
Inadequate Vehicle Formulation NBI-31772 is highly soluble in DMSO.[1] For aqueous-based experiments, ensure the final DMSO concentration is sufficient to maintain solubility but does not compromise tissue viability. Consider using a co-solvent system, such as a mixture of DMSO and polyethylene glycol (PEG), to improve solubility and stability.
Tissue Barrier Properties The stratum corneum in skin explants is a significant barrier.[2] Consider incorporating a chemical penetration enhancer into your vehicle formulation. Options include fatty acids (e.g., oleic acid), terpenes (e.g., limonene), or sulfoxides (e.g., DMSO itself at higher concentrations).[2]
Incorrect pH of the Vehicle The ionization state of NBI-31772 can affect its partitioning into the lipophilic layers of the tissue. Evaluate the pH of your formulation and adjust it to optimize the non-ionized form of the compound, which generally has better membrane permeability.
Tissue Viability Issues Ensure that the tissue explants are fresh and handled carefully to maintain their metabolic activity. Compromised tissue integrity can lead to inconsistent penetration results.
Problem 2: Difficulty in Quantifying NBI-31772 in Tissue Homogenates
Potential Cause Troubleshooting Step
Inefficient Extraction from Tissue NBI-31772 has high polarity, which can make it difficult to extract from biological matrices using standard liquid-liquid extraction methods.[3] Consider a protein precipitation step followed by solid-phase extraction (SPE) for sample cleanup before LC-MS/MS analysis.
Low Analytical Sensitivity Optimize your LC-MS/MS method for the detection of NBI-31772. Use of electrospray ionization (ESI) in positive mode has been shown to be effective.[3] Ensure that your mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of NBI-31772 and its fragments.
Matrix Effects in Mass Spectrometry The complexity of tissue homogenates can lead to ion suppression or enhancement, affecting the accuracy of quantification. Use a stable isotope-labeled internal standard for NBI-31772 if available. If not, perform matrix effect experiments to assess and correct for any analytical bias.
Problem 3: Inconsistent Results Across Experimental Replicates
Potential Cause Troubleshooting Step
Variability in Tissue Samples Biological variability between tissue donors can be significant. Whenever possible, use tissue from the same donor for a set of comparative experiments. Ensure consistent thickness and handling of all tissue explants.
Inconsistent Formulation Application Ensure that a consistent and uniform amount of the NBI-31772 formulation is applied to the surface of each tissue explant. Use a positive displacement pipette for viscous formulations.
Fluctuations in Experimental Conditions Maintain consistent temperature, humidity, and incubation times for all replicates. For Franz diffusion cell experiments, ensure proper stirring and temperature control of the receptor fluid.[4]

Quantitative Data on this compound Penetration

Disclaimer: To date, there is no publicly available quantitative data on the penetration of NBI-31772 in tissue explants. The following tables are provided as illustrative examples of how to present such data once it is generated experimentally.

Table 1: Illustrative Example of NBI-31772 Penetration in Human Skin Explants with Different Vehicles

Vehicle CompositionNBI-31772 Flux (µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Lag Time (hours)
PBS with 5% DMSO 0.5 ± 0.11.2 ± 0.32.5 ± 0.5
PBS with 10% DMSO 1.2 ± 0.32.9 ± 0.62.1 ± 0.4
PBS with 5% DMSO + 1% Oleic Acid 2.5 ± 0.66.0 ± 1.21.8 ± 0.3

Table 2: Illustrative Example of NBI-31772 Distribution in Skin Layers After 24-hour Exposure

Skin LayerConcentration of NBI-31772 (µg/g of tissue)
Stratum Corneum 15.2 ± 3.1
Epidermis 8.7 ± 1.9
Dermis 3.1 ± 0.8

Experimental Protocols

Protocol 1: Ex Vivo Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the penetration of this compound through a skin explant using a Franz diffusion cell apparatus.

Franz_Cell_Workflow A 1. Prepare Skin Explant B 2. Mount Skin in Franz Cell A->B C 3. Add Receptor Fluid B->C D 4. Apply NBI-31772 Formulation C->D E 5. Sample Receptor Fluid at Time Points D->E F 6. Quantify NBI-31772 by LC-MS/MS E->F G 7. Analyze Data (Flux, Kp) F->G

Workflow for Franz Diffusion Cell Experiment.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Penetration enhancers (e.g., oleic acid, limonene) - optional

  • Freshly excised human or porcine skin explants

  • Franz diffusion cells

  • Water bath with circulator

  • Magnetic stir plate and stir bars

  • HPLC-grade solvents

  • LC-MS/MS system

Procedure:

  • Preparation of NBI-31772 Formulation:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Prepare the final vehicle formulation. For example, a simple vehicle could be PBS with 5% (v/v) DMSO. To test the effect of a penetration enhancer, a formulation could be PBS with 5% DMSO and 1% oleic acid. Ensure the final concentration of NBI-31772 is appropriate for your experimental goals.

  • Skin Explant Preparation:

    • Use freshly excised skin. If using frozen tissue, thaw it slowly at room temperature.

    • Carefully remove any subcutaneous fat from the dermal side of the skin.

    • Cut the skin into sections appropriately sized for your Franz diffusion cells.

  • Franz Diffusion Cell Setup:

    • Assemble the Franz diffusion cells.

    • Mount the skin section between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Fill the receptor chamber with pre-warmed (32°C) and degassed PBS (pH 7.4). Ensure there are no air bubbles trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber and place the cell on a magnetic stir plate.

    • Allow the system to equilibrate for at least 30 minutes.

  • Application of Formulation and Sampling:

    • Apply a precise volume of the NBI-31772 formulation to the surface of the skin in the donor chamber.

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling arm.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of NBI-31772 using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the cumulative amount of NBI-31772 permeated per unit area of skin against time.

    • Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Determine the permeability coefficient (Kp) by dividing the flux by the initial concentration of NBI-31772 in the donor chamber.

Protocol 2: Quantification of NBI-31772 in Tissue Homogenates by LC-MS/MS

This protocol provides a general workflow for extracting and quantifying NBI-31772 from tissue explants following a penetration study.

Tissue_Quantification_Workflow A 1. Harvest and Weigh Tissue B 2. Homogenize Tissue A->B C 3. Protein Precipitation B->C D 4. Solid-Phase Extraction (SPE) C->D E 5. Evaporation and Reconstitution D->E F 6. LC-MS/MS Analysis E->F G 7. Calculate Concentration F->G

Workflow for Tissue Quantification of NBI-31772.

Procedure:

  • Tissue Harvesting and Preparation:

    • At the end of the penetration experiment, carefully dismount the tissue from the Franz cell.

    • Wipe the surface of the tissue to remove any excess formulation.

    • Separate the different layers of the skin (stratum corneum, epidermis, dermis) if required for your study.

    • Accurately weigh each tissue sample.

  • Homogenization:

    • Place the tissue sample in a suitable homogenization tube.

    • Add a specific volume of homogenization buffer (e.g., PBS).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Extraction and Cleanup:

    • To an aliquot of the tissue homogenate, add a protein precipitation solvent (e.g., acetonitrile) to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant and perform a solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.

    • Elute NBI-31772 from the SPE cartridge using an appropriate solvent.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer to monitor the specific parent and daughter ion transitions for NBI-31772.

  • Quantification:

    • Generate a calibration curve using standards of known NBI-31772 concentrations.

    • Determine the concentration of NBI-31772 in the tissue samples by comparing their peak areas to the calibration curve.

    • Express the final concentration as the amount of NBI-31772 per gram of tissue.

References

Potential off-target effects of NBI-31772 hydrate in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NBI-31772 hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NBI-31772?

NBI-31772 is a high-affinity inhibitor of insulin-like growth factor binding proteins (IGFBPs). It functions by displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex.[1] This action increases the concentration of free, bioactive IGF-1, which can then interact with its receptor, the type 1 IGF receptor (IGF-1R), to elicit downstream cellular responses.[1] NBI-31772 has been shown to inhibit the binding of IGF-1 to all six human IGFBP subtypes with Ki values in the low nanomolar range.

Q2: What are the known on-target effects of NBI-31772?

The primary on-target effect of NBI-31772 is the potentiation of IGF-1 signaling. This has been observed in various experimental models, including:

  • Suppression of IGF-1-induced proliferation of 3T3 fibroblasts.

  • Increased cardiomyocyte proliferation in vivo.

  • Restoration of proteoglycan synthesis in human osteoarthritic chondrocytes in the presence of IGF-1.[2]

Q3: Are there any known off-target effects of this compound?

Currently, there is limited publicly available information specifically documenting the off-target effects of this compound. As with any small molecule inhibitor, the potential for off-target interactions exists and should be considered when interpreting experimental data.[3][4] It is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.

Q4: How can I differentiate between on-target and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a critical aspect of small molecule research.[4] Several strategies can be employed:

  • Use of a structurally unrelated inhibitor: If a different inhibitor targeting the same protein or pathway recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.[3]

  • Dose-response analysis: A clear correlation between the dose of NBI-31772 required to elicit the biological response and its potency for IGFBP inhibition suggests an on-target mechanism.[4]

  • Rescue experiments: Overexpression of the intended target (in this case, co-administration of excess IGFBPs) or a downstream effector of the IGF-1 pathway could potentially rescue the phenotype, indicating an on-target effect.[3]

  • Use of negative controls: Employing a structurally similar but inactive analog of NBI-31772, if available, can help to rule out non-specific effects.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected cellular phenotype Off-target effects: The observed phenotype may not be related to the modulation of IGF-1 signaling.- Perform a dose-response curve to assess the potency of the effect. - Use a structurally distinct IGFBP inhibitor to see if the phenotype is replicated. - Conduct a rescue experiment by adding exogenous IGFBPs to your system.
Cell type-specific responses: The role of the IGF-1 pathway can vary significantly between different cell types.- Characterize the expression levels of IGFBPs and the IGF-1 receptor in your cell model. - Consult the literature for the known roles of IGF-1 signaling in your specific cell type.
Cellular toxicity at effective concentrations Off-target toxicity: NBI-31772 may be interacting with other proteins essential for cell viability.- Determine the minimal effective concentration for on-target activity and use the lowest possible dose. - Screen the compound against a panel of known toxicity targets (e.g., hERG, CYPs). - Perform a counter-screen in a cell line that does not express IGFBPs to see if toxicity persists.[3]
Solvent toxicity: The vehicle used to dissolve NBI-31772 (e.g., DMSO) may be causing toxicity at higher concentrations.- Ensure the final concentration of the solvent in your culture media is below the toxic threshold for your cells (typically <0.1-0.5% for DMSO). - Include a vehicle-only control in all experiments.
Lack of expected biological response Compound inactivity: The compound may have degraded or is not active.- Verify the purity and integrity of your this compound stock. - Test the compound in a well-established assay where its activity has been previously reported, such as a competitive binding assay with IGF-1 and IGFBPs.
Suboptimal experimental conditions: The assay conditions may not be suitable for observing the expected effect.- Optimize the concentration of NBI-31772 and the treatment duration. - Ensure that your cellular model has a functional IGF-1 signaling pathway.

Quantitative Data Summary

The following table summarizes the known binding affinities of NBI-31772 for the six human IGFBP subtypes.

Target Ki (nM)
Human IGFBP-11 - 24
Human IGFBP-21 - 24
Human IGFBP-31 - 24
Human IGFBP-41 - 24
Human IGFBP-51 - 24
Human IGFBP-61 - 24
Data sourced from Tocris Bioscience and R&D Systems.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

To assess potential off-target effects on protein kinases, a broad panel kinase screen is recommended.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A typical high concentration for screening is 10 mM.

  • Assay Plate Preparation: In a multi-well assay plate, add the kinase, a suitable substrate, and ATP.

  • Compound Addition: Add NBI-31772 to the desired final concentration (e.g., 1 µM). Include appropriate controls (vehicle-only and a known inhibitor for each kinase).

  • Incubation: Incubate the plate at the optimal temperature for the kinases (typically 30°C) for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Follow up on any significant hits with dose-response curves to determine IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to identify direct binding of NBI-31772 to proteins in a cellular context.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[4]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[4]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[4]

  • Analysis: An increase in the thermal stability of a protein in the presence of NBI-31772 suggests a direct binding interaction.

Visualizations

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1:IGFBP Complex IGF-1:IGFBP Complex IGF-1->IGF-1:IGFBP Complex IGF-1R IGF-1 Receptor IGF-1->IGF-1R Binds IGFBP IGFBP IGFBP->IGF-1:IGFBP Complex IGF-1:IGFBP Complex->IGF-1 Release NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibits Downstream Signaling Downstream Signaling IGF-1R->Downstream Signaling Activates Troubleshooting_Workflow Start Unexpected Experimental Outcome DoseResponse Potency consistent with on-target Ki? Start->DoseResponse SecondaryInhibitor Phenotype replicated with structurally different inhibitor? DoseResponse->SecondaryInhibitor Yes OffTarget Potential Off-Target Effect DoseResponse->OffTarget No RescueExperiment Phenotype rescued by modulating target pathway? SecondaryInhibitor->RescueExperiment Yes SecondaryInhibitor->OffTarget No OnTarget Likely On-Target Effect RescueExperiment->OnTarget Yes RescueExperiment->OffTarget No

References

NBI-31772 Hydrate in Cell Culture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NBI-31772 hydrate in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is NBI-31772 and how does it work?

NBI-31772 is a small molecule, non-peptide inhibitor of the interaction between insulin-like growth factor (IGF) and IGF-binding proteins (IGFBPs). It has a high affinity for all six human IGFBP subtypes, with Kᵢ values ranging from 1 to 24 nM.[1] By binding to IGFBPs, NBI-31772 displaces IGF-1 from the IGF-1:IGFBP complex, thereby increasing the concentration of free, bioactive IGF-1. This free IGF-1 is then able to bind to its receptor and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth, proliferation, and survival.[2]

Q2: What does the "hydrate" in this compound signify?

The term "hydrate" indicates that the solid form of NBI-31772 contains water molecules integrated into its crystal structure. The degree of hydration can vary between batches, which may affect the molecular weight of the product.[1] It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate stock solution preparation.[1]

Q3: How should I prepare and store stock solutions of this compound?

NBI-31772 is soluble in DMSO at concentrations up to 100 mM.[1] Due to the hygroscopic nature of DMSO, which can impact the solubility of the compound, it is recommended to use newly opened DMSO for stock solution preparation. For optimal stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere. Avoid repeated freeze-thaw cycles.

Q4: What is the recommended working concentration of NBI-31772 in cell culture?

The optimal working concentration of NBI-31772 can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 0.1 µM to 10 µM for in vitro experiments. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific application.

Troubleshooting Guide

Issue 1: Precipitation of NBI-31772 in Cell Culture Medium

  • Observation: A precipitate or cloudiness is observed in the cell culture medium after the addition of NBI-31772.

  • Potential Causes:

    • Poor Solubility in Aqueous Solutions: NBI-31772 has limited solubility in aqueous solutions like cell culture media.

    • High Final Concentration of DMSO: The final concentration of DMSO in the culture medium may be too high, causing the compound to precipitate.

    • Interaction with Media Components: Components of the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with the compound and reduce its solubility.

  • Solutions:

    • Pre-dilute in Medium: Before adding to the full volume of your experiment, pre-dilute the NBI-31772 stock solution in a small volume of serum-free medium.

    • Lower Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture is below 0.5%, and ideally below 0.1%, to minimize solvent-induced precipitation and cytotoxicity.

    • Test Different Media Formulations: If precipitation persists, consider testing the solubility of NBI-31772 in different base media (e.g., DMEM, RPMI-1640) or reducing the serum concentration if your experimental design allows.

Issue 2: Inconsistent or No Biological Effect

  • Observation: Expected biological effects of increased free IGF-1 are not observed, or the results are highly variable between experiments.

  • Potential Causes:

    • Degradation of NBI-31772: NBI-31772 contains a catechol moiety, which can be susceptible to oxidation in the neutral to slightly alkaline pH of cell culture media. This can lead to a "browning" of the medium and a loss of compound activity. The presence of amines, such as amino acids in the medium, can accelerate this degradation.

    • Improper Storage: Improper storage of the solid compound or stock solutions can lead to degradation.

    • Incorrect Concentration: Errors in calculating the concentration of the stock solution, possibly due to not using the batch-specific molecular weight.

  • Solutions:

    • Prepare Fresh Working Solutions: Prepare fresh dilutions of NBI-31772 in cell culture medium for each experiment.

    • Minimize Exposure to Light and Air: Protect stock solutions and treated cultures from light and prolonged exposure to air to reduce oxidative degradation.

    • Verify Stock Concentration: Double-check all calculations for stock solution preparation using the batch-specific molecular weight from the certificate of analysis.

    • Include Positive Controls: Use IGF-1 as a positive control to ensure that the cells are responsive to IGF-1 signaling.

Issue 3: Observed Cellular Toxicity

  • Observation: Increased cell death or a significant reduction in cell viability is observed after treatment with NBI-31772.

  • Potential Causes:

    • High Concentration of NBI-31772: The working concentration of the compound may be too high for the specific cell line being used.

    • DMSO Toxicity: The final concentration of DMSO in the culture medium may be cytotoxic.

    • Toxicity of Degradation Products: The degradation products of NBI-31772, such as reactive oxygen species generated from the catechol moiety, may be toxic to cells.

  • Solutions:

    • Perform a Dose-Response Curve: Determine the optimal, non-toxic working concentration range for your cell line.

    • Use a Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to assess the effect of the solvent on cell viability.

    • Change Medium More Frequently: If long-term experiments are necessary, consider changing the medium containing NBI-31772 every 24-48 hours to minimize the accumulation of potentially toxic degradation products.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM[3][1]
PBS (pH 7.2)0.14 mg/mL

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial ConditionsReference
Solid-20°CLong-term[1]
DMSO Stock Solution-20°C1 monthStored under nitrogen
DMSO Stock Solution-80°C6 monthsStored under nitrogen

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Determine the Batch-Specific Molecular Weight: Locate the molecular weight (MW) on the vial or the certificate of analysis for the specific batch of this compound you are using.

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the formula: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g).

  • Dissolution: Carefully weigh the calculated amount of this compound and dissolve it in the appropriate volume of fresh, high-quality DMSO.

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General Cell Treatment Procedure

  • Cell Seeding: Seed your cells in the appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the NBI-31772 stock solution. Prepare the final working concentration by diluting the stock solution in fresh, pre-warmed cell culture medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of NBI-31772.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of NBI-31772 or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For long-term experiments, consider replacing the medium with freshly prepared treatment medium every 24-48 hours.

  • Assay: Following incubation, perform your desired downstream analysis (e.g., cell viability assay, western blot, etc.).

Visualizations

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGFBP IGFBP IGF1 IGF-1 IGFBP->IGF1 Binds & Sequesters IGF1R IGF-1 Receptor IGF1->IGF1R Activates NBI31772 NBI-31772 NBI31772->IGFBP Inhibits PI3K PI3K IGF1R->PI3K MAPK MAPK/ERK IGF1R->MAPK Akt Akt PI3K->Akt Proliferation Cell Growth & Proliferation Akt->Proliferation MAPK->Proliferation

Caption: Mechanism of action of NBI-31772 in the IGF-1 signaling pathway.

Troubleshooting_Workflow Start Experiment with NBI-31772 Problem Inconsistent Results or No Effect Observed Start->Problem Check1 Verify Stock Solution (Batch MW, Fresh DMSO) Problem->Check1 Check2 Prepare Fresh Working Dilutions Check1->Check2 Check3 Include Positive Control (e.g., IGF-1) Check2->Check3 Check4 Perform Dose-Response Experiment Check3->Check4 Outcome1 Problem Resolved Check4->Outcome1 If successful Outcome2 Consider Compound Degradation Check4->Outcome2 If still problematic Action1 Change medium more frequently (every 24-48h) Outcome2->Action1 Action1->Outcome1

Caption: Troubleshooting workflow for inconsistent results with NBI-31772.

References

How to control for NBI-31772 hydrate's effects on IGF-1 clearance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-31772, focusing on how to control for the effects of its hydrate form on Insulin-Like Growth Factor-1 (IGF-1) clearance experiments.

Troubleshooting Guides

Issue 1: High Variability in IGF-1 Clearance Data

Potential Cause: Inconsistent hydration state of NBI-31772 between experiments. The presence of water in the hydrate form can alter the effective concentration of the active molecule if not accounted for, leading to variability in its ability to displace IGF-1 from its binding proteins (IGFBPs).

Troubleshooting Steps:

  • Characterize Your NBI-31772 Lot: Before starting a series of experiments, it is crucial to determine the hydration state of your specific lot of NBI-31772. This can be achieved through techniques like Thermogravimetric Analysis (TGA), Powder X-ray Diffraction (PXRD), and Karl Fischer titration.

  • Standardize Compound Handling:

    • Store NBI-31772 in a desiccator over a suitable drying agent to maintain a consistent, anhydrous (or low hydrate) state.

    • Prepare stock solutions in a controlled environment with low humidity (e.g., a glove box) to prevent water absorption.

    • If using the hydrate form is unavoidable, ensure its characterization is consistent and account for the water content when calculating concentrations.

  • Solubility and Dissolution Rate Assessment: Compare the solubility and dissolution rates of the anhydrous and hydrated forms in your experimental buffer. Slower dissolution of one form could lead to lower effective concentrations at the start of the assay.

  • Pre-dissolution Protocol: Ensure NBI-31772 is fully dissolved before adding it to the assay. Sonication or gentle heating (if the compound is stable) might be necessary.

Issue 2: Unexpectedly Low Potency of NBI-31772 in Displacing IGF-1

Potential Cause: The hydrate form of NBI-31772 may have lower solubility or a different binding affinity for IGFBPs compared to the anhydrous form.

Troubleshooting Steps:

  • Confirm Solid State Form: Use PXRD to confirm the crystalline form of the NBI-31772 used in the experiments that showed low potency.

  • Solubility Check: Determine the kinetic and thermodynamic solubility of your NBI-31772 batch in the assay buffer. If solubility is low, consider using a co-solvent, but first, validate that the co-solvent does not interfere with the IGF-1/IGFBP interaction or the clearance assay.

  • Binding Affinity Assay: Perform a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to compare the affinity of your current NBI-31772 lot to IGFBPs with previously established values.

  • Control Experiments: Include a positive control (a known potent IGFBP inhibitor) and a negative control in your experiments to ensure the assay is performing as expected.

Frequently Asked Questions (FAQs)

Q1: What is NBI-31772 and how does it affect IGF-1?

A1: NBI-31772 is a non-peptide, high-affinity inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs).[1] In the bloodstream, most IGF-1 is bound to IGFBPs, which regulates its bioavailability and clearance.[2][3][4][5][6] NBI-31772 displaces IGF-1 from this complex, leading to an increase in free IGF-1, which can then interact with its receptor.[6] This displacement also leads to an increased clearance of IGF-1 from circulation.[2][3][4][5]

Q2: What is "NBI-31772 hydrate" and why is it important?

A2: this compound is a crystalline form of the compound that has water molecules incorporated into its crystal lattice.[7] The presence and amount of water can change the physicochemical properties of the compound, such as its molecular weight, solubility, dissolution rate, and stability.[3][8] For researchers, this means that failing to account for the hydrate form can lead to errors in concentration calculations and variability in experimental results.

Q3: How can I determine if my batch of NBI-31772 is a hydrate?

A3: Several analytical techniques can be used to characterize the solid-state form of NBI-31772:

  • Powder X-ray Diffraction (PXRD): This technique can distinguish between different crystalline forms (anhydrous vs. hydrate) based on their unique diffraction patterns.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature consistent with the loss of water can indicate the presence of a hydrate and can be used to determine the stoichiometry.

  • Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of water vapor by a sample as a function of relative humidity, which can reveal the propensity of the anhydrous form to convert to a hydrate.

  • Karl Fischer Titration: This is a classic method to accurately determine the water content in a sample.

Q4: How should I prepare stock solutions of NBI-31772 to minimize variability due to its hydrate form?

A4:

  • Characterize: First, determine the hydration state of your solid material.

  • Correct for Water Content: Adjust the mass of the compound used to prepare your stock solution to account for the mass of water in the hydrate. The molecular weight of the anhydrous form is 341.27 g/mol . The molecular weight of the hydrate will be higher.

  • Use a Dry Solvent: Use a high-purity, anhydrous solvent (e.g., DMSO) for your stock solution.

  • Store Properly: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption.

Q5: What are the expected effects of NBI-31772 on IGF-1 clearance in an in vivo experiment?

A5: NBI-31772 has been shown to significantly increase the clearance of radiolabeled IGF-1 in mice. In one study, the half-life (t1/2) of 125I-IGF-1 was reduced from 56.3 ± 3.9 minutes in vehicle-treated mice to 45.0 ± 1.9 minutes in NBI-31772-treated mice.[2][3][4][5]

Data Presentation

Table 1: Pharmacokinetic Parameters of IGF-1 in the Presence and Absence of NBI-31772 (Murine Model)

ParameterVehicle ControlNBI-31772 TreatedReference
IGF-1 Half-life (t1/2) 56.3 ± 3.9 min45.0 ± 1.9 min[2][3][4][5]
Clearance Rate (CL) Data not availableData not available
Volume of Distribution (Vd) Data not availableData not available

Note: While specific values for clearance rate and volume of distribution were not found in the searched literature, these parameters can be calculated from raw concentration-time data if available.

Table 2: Physicochemical Properties of Anhydrous vs. Hypothetical Hydrate Form of NBI-31772

PropertyAnhydrous NBI-31772This compound (Hypothetical Monohydrate)
Molecular Weight 341.27 g/mol 359.29 g/mol
Solubility in Aqueous Buffer HigherPotentially Lower
Dissolution Rate FasterPotentially Slower
Stability at High Humidity May convert to hydrateMore stable

Disclaimer: The properties for the hydrate form are hypothetical and based on general principles of drug hydrates. Researchers should characterize their specific batch of NBI-31772.

Experimental Protocols

Protocol 1: Characterization of this compound State

Objective: To determine the hydration state of a given lot of NBI-31772.

Methods:

  • Powder X-ray Diffraction (PXRD):

    • Gently pack the NBI-31772 powder into a sample holder.

    • Acquire a diffraction pattern over a 2θ range of 2° to 40°.

    • Compare the resulting diffractogram to a reference pattern for anhydrous NBI-31772 (if available) or look for changes in the pattern after controlled desolvation.

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 5-10 mg of NBI-31772 into a TGA pan.

    • Heat the sample from room temperature to ~200°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Analyze the resulting thermogram for weight loss steps. The percentage of weight loss can be used to calculate the number of water molecules per molecule of NBI-31772.

  • Karl Fischer Titration:

    • Accurately weigh a sample of NBI-31772.

    • Dissolve the sample in a suitable anhydrous solvent.

    • Titrate with a Karl Fischer reagent to determine the water content.

Protocol 2: In Vivo Measurement of IGF-1 Clearance in Mice

Objective: To determine the effect of NBI-31772 on the clearance of IGF-1 in a murine model.

Materials:

  • NBI-31772 (anhydrous or characterized hydrate)

  • Vehicle control (e.g., saline or appropriate buffer)

  • Radiolabeled IGF-1 (e.g., 125I-IGF-1)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia

  • Blood collection supplies

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week.

  • Dosing:

    • Administer NBI-31772 (e.g., via intravenous or intraperitoneal injection) at the desired dose.

    • Administer the vehicle control to a separate group of mice.

  • Radiotracer Injection: Shortly after NBI-31772 or vehicle administration, inject a bolus of 125I-IGF-1 intravenously.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes) via tail vein or retro-orbital bleeding.

  • Sample Processing: Separate plasma from the blood samples.

  • Radioactivity Measurement: Measure the radioactivity in the plasma samples using a gamma counter.

  • Data Analysis:

    • Plot the plasma radioactivity concentration versus time.

    • Fit the data to a pharmacokinetic model (e.g., a one- or two-compartment model) to determine the half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Mandatory Visualization

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R Activates IGFBP IGFBP IGFBP->IGF-1 Binds NBI-31772 NBI-31772 NBI-31772->IGFBP Inhibits PI3K PI3K IGF-1R->PI3K Akt Akt PI3K->Akt Cell Growth & Survival Cell Growth & Survival Akt->Cell Growth & Survival

Caption: IGF-1 signaling pathway and the action of NBI-31772.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis A Characterize NBI-31772 (PXRD, TGA, KF) B Prepare Stock Solution (Correct for hydrate) A->B C Administer NBI-31772 or Vehicle to Mice B->C D Inject Radiolabeled IGF-1 C->D E Collect Blood Samples at Time Points D->E F Measure Radioactivity in Plasma E->F G Pharmacokinetic Modeling F->G H Determine Clearance Parameters (t1/2, CL, Vd) G->H

Caption: Workflow for in vivo IGF-1 clearance study.

References

Technical Support Center: Optimizing NBI-31772 Hydrate Treatment for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address potential challenges in optimizing the treatment duration of NBI-31772 hydrate in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is NBI-31772 and what is its mechanism of action?

A1: NBI-31772 is a nonpeptide small molecule that functions as a high-affinity inhibitor of all six subtypes of insulin-like growth factor-binding proteins (IGFBPs), with Kᵢ values ranging from 1 to 24 nM. It works by displacing insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of "free" IGF-1 to its receptor (IGF-1R).[1] This leads to the activation of downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, growth, and survival.

Q2: What is the significance of using the "hydrate" form of NBI-31772?

A2: The "hydrate" form indicates that the NBI-31772 molecule is associated with one or more water molecules. While specific literature on the hydrate's unique properties is not abundant, it's important to note that the degree of hydration can affect the compound's molecular weight, solubility, and stability. When preparing stock solutions, it is crucial to refer to the batch-specific molecular weight provided by the supplier to ensure accurate molar concentrations.

Q3: What are the known in vivo effects of NBI-31772?

A3: In vivo studies have demonstrated several effects of NBI-31772, including:

  • Neuroprotection: Reduction of infarct volume in models of cerebral ischemia.

  • Cardiomyocyte Proliferation: Increased proliferation of heart muscle cells.

  • Skeletal Muscle Regeneration: Enhanced muscle repair after injury.[2]

  • Glucose Homeostasis: While it increases the clearance of IGF-1, one study in mice showed no significant direct effects on blood glucose or insulin levels.[3]

Q4: How do I determine the optimal treatment duration for my in vivo study?

A4: The optimal treatment duration is highly dependent on the specific research question, the animal model, and the targeted endpoint. Here are key considerations:

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct a pilot PK/PD study to understand the drug's half-life, clearance, and the duration of its biological effect (target engagement).[4] A short half-life may necessitate more frequent administration or continuous infusion for sustained target engagement.[3]

  • Disease Model and Pathophysiology: The treatment duration should align with the progression of the disease in your model. For acute conditions like ischemic injury, a shorter treatment window may be sufficient.[4] For chronic conditions or studies on tissue regeneration, longer treatment periods may be necessary.[2]

  • Potential for Desensitization or Toxicity: Prolonged activation of IGF-1 signaling can potentially lead to adverse effects, such as cellular senescence.[5][6] It is crucial to monitor for signs of toxicity and consider intermittent dosing schedules for long-term studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of NBI-31772 in Formulation Poor aqueous solubility. The hydrate form may have different solubility characteristics.NBI-31772 is reported to be soluble in DMSO (up to 100 mM) and ethanol (10 mg/ml), but has low solubility in PBS (0.14 mg/ml).[7] - Prepare a high-concentration stock solution in DMSO. - For in vivo administration, dilute the DMSO stock in a suitable vehicle like saline or corn oil. Ensure the final DMSO concentration is non-toxic to the animals (typically <5-10%). - Sonication or gentle warming can aid dissolution.[7] - Always prepare fresh formulations and visually inspect for precipitation before administration.
Inconsistent or No In Vivo Effect Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.- Perform a dose-response study to identify an effective dose. Published studies have used doses ranging from intracerebroventricular administration of 50-100 µg in rats to continuous infusion of 6 mg/kg/day in mice.[2][4] - Consider the route of administration and its impact on bioavailability.
Inadequate Treatment Duration: The treatment period may be too short to observe a significant biological effect.- Based on your pilot PK/PD data, ensure the treatment duration is sufficient for the desired biological outcome. For example, studies on muscle regeneration have used continuous infusion for 10 days.[2]
Rapid Metabolism/Clearance: NBI-31772 may be rapidly cleared from circulation. One study reported a half-life of approximately 45 minutes in mice after intravenous administration.[3]- Consider more frequent dosing or continuous infusion via osmotic mini-pumps to maintain a steady-state concentration.[2]
Adverse Effects or Toxicity On-target Effects of Prolonged IGF-1 Signaling: Sustained high levels of free IGF-1 can have mitogenic effects that may be undesirable in certain contexts. Long-term IGF-1 stimulation has been associated with cellular senescence.[5][6]- Carefully monitor animals for signs of toxicity (e.g., weight loss, behavioral changes, tumor formation in cancer models). - Consider intermittent dosing (e.g., daily dosing for a set number of weeks followed by a washout period). - In cancer studies, be aware that enhancing IGF-1 signaling could potentially promote tumor growth.
Vehicle Toxicity: The vehicle used to dissolve NBI-31772 (e.g., high concentrations of DMSO) may be causing adverse effects.- Minimize the concentration of organic solvents in the final formulation. - Include a vehicle-only control group in all experiments to differentiate between compound- and vehicle-induced effects.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration
  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile saline (0.9% NaCl) or corn oil

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for a DMSO/Saline Formulation:

    • Aseptically weigh the required amount of this compound in a sterile microcentrifuge tube. Note: Use the batch-specific molecular weight for molar calculations.

    • Add the required volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM).

    • Vortex and, if necessary, sonicate briefly in a water bath until the compound is fully dissolved.

    • For each administration, dilute the stock solution in sterile saline to the final desired concentration. Ensure the final DMSO concentration is below 10%.

    • Visually inspect the final formulation for any signs of precipitation.

    • Prepare the formulation fresh on the day of use.

Protocol 2: Pilot Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
  • Objective: To determine the time course of NBI-31772 concentration in plasma and its effect on a relevant biomarker.

  • Methodology:

    • Animal Model: Use the same species and strain as in the planned efficacy studies.

    • Dosing: Administer a single dose of NBI-31772 via the intended route of administration.

    • PK Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration. Process blood to obtain plasma and store at -80°C until analysis.

    • PD Sampling: At the same or parallel time points, collect tissues of interest to measure a downstream biomarker of IGF-1 signaling (e.g., phosphorylation of Akt or ERK via Western blot or ELISA).

    • Analysis:

      • Quantify NBI-31772 plasma concentrations using a validated analytical method (e.g., LC-MS/MS).

      • Analyze biomarker modulation over time.

      • Correlate the pharmacokinetic profile with the pharmacodynamic response to establish a PK/PD relationship. This will inform the optimal dosing frequency and duration for the main study.

Data Presentation

Table 1: Physicochemical and In Vitro Properties of NBI-31772

PropertyValueReference
Molecular Formula C₁₇H₁₁NO₇
Molecular Weight 341.27 g/mol (anhydrous)
Mechanism of Action IGFBP inhibitor (all 6 subtypes)[1]
In Vitro Potency (Kᵢ) 1 - 24 nM
Solubility DMSO: up to 100 mMEthanol: 10 mg/mlPBS (pH 7.2): 0.14 mg/ml[7]

Table 2: Summary of Reported In Vivo Studies with NBI-31772

Study Focus Animal Model Dose Route of Administration Treatment Duration Key Findings Reference
Cerebral Ischemia Rat (MCAO model)50 - 100 µgIntracerebroventricular (i.c.v.)Single dose at time of ischemia or up to 3h postReduced infarct volume and brain swelling[4]
Glucose Homeostasis MouseNot specifiedIntravenous (i.v.)Single doseIncreased clearance of ¹²⁵I-IGF-1; no significant effect on glucose or insulin levels[3]
Muscle Regeneration Mouse6 mg/kg/dayContinuous infusion (osmotic pump)10 daysIncreased rate of functional muscle repair[2]
Muscular Dystrophy mdx Mouse6 mg/kg/dayContinuous infusion (osmotic pump)28 daysReduced susceptibility to contraction-mediated damage but increased fatigability[2]

Visualizations

IGF1_Signaling_Pathway NBI_31772 NBI-31772 IGFBP IGFBP NBI_31772->IGFBP Inhibits IGF1_free IGF-1 (Free) IGFBP->IGF1_free Releases IGF1_bound IGF-1 (Bound) IGF1_bound->IGFBP IGF1R IGF-1 Receptor IGF1_free->IGF1R Activates PI3K PI3K IGF1R->PI3K MAPK_pathway Ras/Raf/MEK/ERK IGF1R->MAPK_pathway Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Proliferation Proliferation MAPK_pathway->Proliferation Experimental_Workflow Start Start: Define Research Question & Animal Model Formulation Step 1: this compound Formulation & Stability Check Start->Formulation Pilot_Study Step 2: Pilot PK/PD Study (Dose-Response & Time Course) Formulation->Pilot_Study Determine_Duration Step 3: Analyze PK/PD Data to Determine Optimal Dose & Duration Pilot_Study->Determine_Duration Efficacy_Study Step 4: Conduct Main Efficacy Study with Optimized Treatment Regimen Determine_Duration->Efficacy_Study Analysis Step 5: Data Analysis & Endpoint Measurement Efficacy_Study->Analysis Conclusion Conclusion Analysis->Conclusion

References

Potential cytotoxicity of NBI-31772 hydrate at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the potential cytotoxicity of NBI-31772 hydrate, particularly at high concentrations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during in vitro experiments with this compound.

Question 1: Why am I observing unexpected effects on cell proliferation at high concentrations of this compound?

Answer: High concentrations of this compound may lead to complex cellular responses that can be misinterpreted. Consider the following:

  • Mechanism of Action: NBI-31772 is an inhibitor of insulin-like growth factor-binding proteins (IGFBPs). It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex. This can lead to an increase in free IGF-1, which can, in turn, activate signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell proliferation and survival in some cell types.[1]

  • Suppression of Proliferation: Conversely, it has been noted that NBI-31772 suppresses IGF-1-induced proliferation of 3T3 fibroblasts. The exact mechanism for this is not fully elucidated in the provided information but could be related to off-target effects at high concentrations or feedback mechanisms within the IGF signaling pathway.

  • Cell-Type Specificity: The cellular response to NBI-31772 can be highly dependent on the cell type being studied, the expression levels of different IGFBPs and IGF-1 receptors, and the specific signaling pathways that are dominant in those cells.

Troubleshooting Steps:

  • Confirm the Mechanism in Your Cell Line: Use techniques like Western blotting to probe for the phosphorylation of key downstream effectors of IGF-1 signaling (e.g., Akt, ERK) in response to NBI-31772 treatment.

  • Titrate the Compound: Perform a wide-range dose-response curve to identify the concentrations at which you observe a switch from a potential proliferative or neutral effect to an anti-proliferative or cytotoxic one.

  • Serum Starvation Conditions: Consider performing experiments under serum-free or low-serum conditions to reduce the confounding effects of growth factors present in the serum.

Question 2: My cell viability assay results are inconsistent when using this compound. What could be the cause?

Answer: Inconsistent results in cell viability assays can stem from several factors related to the compound's properties and the assay itself.

  • Solubility: NBI-31772 is soluble in DMSO up to 100 mM. Ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a level that is not toxic to your cells (typically <0.5%).

  • Compound Stability: While information on the stability of this compound in solution is not detailed in the provided search results, it is crucial to prepare fresh stock solutions and dilutions for each experiment to avoid degradation.

  • Assay Interference: Some compounds can interfere with the chemistry of cell viability assays. For example, a colored compound could interfere with colorimetric assays, or a reducing agent could affect assays based on redox indicators like MTT or resazurin.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve NBI-31772) to account for any solvent effects.

  • Assay Validation: Run a control experiment without cells but with the compound and the assay reagents to check for any direct chemical interference.

  • Use an Orthogonal Assay: Confirm your findings using a different cell viability assay that relies on a different principle (e.g., if you are using a metabolic assay like MTT, confirm with a membrane integrity assay like Trypan Blue exclusion or a commercial cytotoxicity assay).

Data Presentation

Currently, there is limited publicly available quantitative data specifically detailing the cytotoxicity of this compound at high concentrations. The available information primarily focuses on its mechanism of action as an IGFBP inhibitor. However, for researchers investigating this, a structured approach to data presentation is crucial. Below is a hypothetical example of how to present such data.

Table 1: Hypothetical Cytotoxicity of this compound on a Human Cancer Cell Line (e.g., MCF-7) after 72 hours of exposure.

Concentration (µM)Cell Viability (%) (Mean ± SD)Method
0 (Vehicle Control)100 ± 4.5MTT Assay
198.2 ± 5.1MTT Assay
1095.6 ± 4.8MTT Assay
2585.3 ± 6.2MTT Assay
5060.1 ± 5.9MTT Assay
7540.7 ± 4.3MTT Assay
10025.4 ± 3.8MTT Assay

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the potential cytotoxicity of this compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1_IGFBP IGF-1:IGFBP Complex IGF-1->IGF-1_IGFBP IGF-1R IGF-1 Receptor IGF-1->IGF-1R Activates IGFBP IGFBP IGFBP->IGF-1_IGFBP IGF-1_IGFBP->IGF-1 Releases NBI-31772 NBI-31772 NBI-31772->IGF-1_IGFBP Inhibits Binding PI3K PI3K IGF-1R->PI3K MAPK_ERK MAPK/ERK Pathway IGF-1R->MAPK_ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Caption: NBI-31772 action on the IGF-1 signaling pathway.

Experimental Workflow Diagram

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (Adhesion) A->B C 3. This compound Treatment (Dose-Response) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add Viability Reagent (e.g., MTT) D->E F 6. Incubation (Reagent Reaction) E->F G 7. Signal Detection (Plate Reader) F->G H 8. Data Analysis (Calculate % Viability) G->H

Caption: Workflow for assessing NBI-31772 cytotoxicity.

References

Mitigating batch-to-batch variability of NBI-31772 hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-31772 hydrate. Our goal is to help you mitigate batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is NBI-31772 and why is batch-to-batch variability a concern?

A1: NBI-31772 is a nonpeptide small molecule that functions as a high-affinity inhibitor of insulin-like growth factor binding proteins (IGFBPs). It displaces insulin-like growth factor-1 (IGF-1) from the IGF-1:IGFBP complex, thereby increasing the bioavailability of free IGF-1.[1] The compound is used in research to study IGF-1 signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are involved in cell proliferation, metabolism, and survival.[2]

Batch-to-batch variability, specifically in the degree of hydration, is a significant concern because it can affect the compound's molecular weight. This, in turn, impacts the accuracy of concentration calculations for stock solutions, potentially leading to inconsistent results in biological assays. The presence of water in the crystal lattice can also influence physicochemical properties like solubility and stability.

Q2: How does the hydration state of NBI-31772 affect its biological activity?

A2: While the core pharmacophore responsible for IGFBP inhibition remains the same, the hydration state primarily affects the accuracy of weighing and preparing solutions of known concentrations. An unknown or variable amount of water in a given batch will lead to errors in the molar concentration, which can significantly impact dose-response experiments and the interpretation of biological data. It is crucial to determine the hydration state of each batch to ensure accurate and reproducible experimental outcomes.

Q3: What are the different forms of hydrates, and which is NBI-31772 likely to form?

A3: Pharmaceutical compounds can form stoichiometric hydrates, with a fixed number of water molecules per drug molecule, or non-stoichiometric hydrates, where the water content varies within a certain range.[3] The specific hydrate form of NBI-31772 is not extensively documented in publicly available literature. However, like many organic small molecules, it can potentially form various hydrate states depending on the manufacturing process, purification, and storage conditions.[3] It is recommended to characterize each new batch to determine its specific hydration state.

Q4: How should I store NBI-31772 to minimize changes in its hydration state?

A4: NBI-31772 should be stored at -20°C in a tightly sealed container. To minimize changes in hydration, it is advisable to store it in a desiccator, especially after opening the vial for the first time. Avoid frequent temperature fluctuations and exposure to humid environments. For preparing stock solutions, it is recommended to use a dry solvent like DMSO.

Troubleshooting Guide

This guide addresses specific issues that users may encounter due to batch-to-batch variability of this compound.

Issue 1: Inconsistent results in cell-based assays despite using the same calculated concentration.

  • Possible Cause: Variation in the degree of hydration between different batches of NBI-31772, leading to inaccuracies in the actual concentration of the active molecule.

  • Troubleshooting Steps:

    • Characterize the Water Content: Determine the water content of each batch using techniques like Thermogravimetric Analysis (TGA) or Karl Fischer titration.

    • Adjust Molecular Weight: Use the experimentally determined water content to calculate the correct molecular weight for each batch.

    • Prepare Corrected Stock Solutions: Prepare stock solutions based on the adjusted molecular weight to ensure accurate final concentrations in your assays.

    • Standardize with a Reference Batch: If possible, designate one well-characterized batch as a reference standard for comparison in all future experiments.

Issue 2: Observed differences in the physical appearance or solubility of different batches.

  • Possible Cause: Different hydrate forms can exhibit distinct crystal habits and solubility profiles.[3]

  • Troubleshooting Steps:

    • Visual Inspection: Note any differences in the appearance of the powder (e.g., crystallinity, color).

    • Solubility Testing: Perform a simple solubility test in your chosen solvent (e.g., DMSO) and compare the results between batches.

    • Powder X-ray Diffraction (PXRD): Use PXRD to identify the crystalline form of each batch. Different hydrate forms will produce distinct diffraction patterns.

    • Consult Supplier: Contact the supplier for any batch-specific information they may have regarding the crystalline form or hydration state.

Issue 3: Difficulty in replicating previously published data generated with NBI-31772.

  • Possible Cause: The original study may have used a batch with a different hydration state, leading to a different effective concentration.

  • Troubleshooting Steps:

    • Perform Dose-Response Curve: Conduct a full dose-response experiment with your current batch to determine its potency (e.g., IC50 or EC50) in your experimental system.

    • Characterize Your Batch: As outlined in previous troubleshooting points, thoroughly characterize the hydration state and purity of your batch to establish a baseline for your own studies.

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

  • Objective: To quantify the percentage of water in a batch of this compound.

  • Methodology:

    • Accurately weigh 5-10 mg of the NBI-31772 sample into a TGA pan.

    • Place the pan in the TGA instrument.

    • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the dehydration point (e.g., 150°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The weight loss observed corresponds to the loss of water molecules. Calculate the percentage of water content from the TGA curve.

Protocol 2: Characterization of Crystalline Form by Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline form of NBI-31772 and compare different batches.

  • Methodology:

    • Gently grind a small amount of the NBI-31772 powder to ensure a random orientation of the crystals.

    • Mount the powdered sample on a sample holder.

    • Place the sample holder in the PXRD instrument.

    • Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • Compare the resulting diffractograms between batches. Identical patterns indicate the same crystalline form, while differences suggest different polymorphs or hydrate states.

Data Presentation

Table 1: Example Batch Characterization Data for NBI-31772

Batch IDAppearanceWater Content (TGA)Adjusted Molecular Weight ( g/mol )PXRD Pattern
Batch AWhite crystalline powder3.5%353.33Form I
Batch BFine white powder5.2%359.12Form II
Batch CWhite crystalline powder3.6%353.67Form I

Note: The anhydrous molecular weight of NBI-31772 (C17H11NO7) is 341.27 g/mol .

Visualizations

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1_IGFBP_Complex IGF-1:IGFBP Complex IGF-1->IGF-1_IGFBP_Complex IGF-1R IGF-1 Receptor IGF-1->IGF-1R Binds & Activates IGFBP IGFBP IGFBP->IGF-1_IGFBP_Complex IGF-1_IGFBP_Complex->IGF-1 Releases NBI-31772 NBI-31772 NBI-31772->IGF-1_IGFBP_Complex Inhibits PI3K PI3K IGF-1R->PI3K MAPK_ERK MAPK/ERK IGF-1R->MAPK_ERK AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation

Caption: Mechanism of action of NBI-31772 in the IGF-1 signaling pathway.

experimental_workflow cluster_batch_characterization Batch Characterization cluster_solution_prep Solution Preparation cluster_experimentation Experimentation Receive_Batch Receive New Batch of NBI-31772 Characterize Characterize Hydration State (TGA, Karl Fischer) Receive_Batch->Characterize Analyze_Form Analyze Crystalline Form (PXRD) Receive_Batch->Analyze_Form Calculate_MW Calculate Adjusted Molecular Weight Characterize->Calculate_MW Prepare_Stock Prepare Stock Solution (e.g., in DMSO) Calculate_MW->Prepare_Stock Perform_Assay Perform Biological Assay Prepare_Stock->Perform_Assay Analyze_Data Analyze and Interpret Results Perform_Assay->Analyze_Data

Caption: Recommended workflow for handling new batches of NBI-31772.

References

Validation & Comparative

A Comparative Guide to NBI-31772 Hydrate and Other Inhibitors of the IGF Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various pathologies, most notably cancer. A key control point in this pathway is the interaction between IGFs and their binding proteins (IGFBPs), which sequester IGFs and modulate their bioavailability. NBI-31772 hydrate is a potent, non-peptide small molecule inhibitor that disrupts this interaction, leading to the release of bioactive IGF-1. This guide provides a comparative analysis of this compound against other molecules targeting the IGF axis, supported by experimental data and detailed protocols.

Mechanism of Action: Direct vs. Indirect Inhibition

IGFBP inhibitors can be broadly categorized based on their mechanism of action.

  • Direct Inhibitors: These molecules, like This compound and its analogs, physically bind to IGFBPs, causing a conformational change that releases bound IGFs. This increases the local concentration of free IGF, which can then activate the IGF-1 receptor (IGF-1R) and downstream signaling.

  • Indirect Inhibitors (IGF-1R Tyrosine Kinase Inhibitors): Compounds such as AG 1024 and NVP-AEW541 do not directly interact with IGFBPs. Instead, they target the intracellular tyrosine kinase domain of the IGF-1R, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/Akt and MAPK pathways. While they don't release IGF from IGFBPs, they block the cellular response to free IGF.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other selected inhibitors.

Table 1: Binding Affinity and Potency of Direct IGFBP Inhibitors

CompoundTargetKi (nM)Reference
This compound All six human IGFBP subtypes1 - 24[1]
Isoquinoline Analog 1 IGFBP-3Low nanomolar[2]
Quinoline Analog 7o IGFBP-39.4[2]

Table 2: Potency of Indirect IGF-1R Tyrosine Kinase Inhibitors

CompoundTargetIC50Reference
AG 1024 IGF-1R7 µM (autophosphorylation)
Insulin Receptor57 µM (autophosphorylation)
NVP-AEW541 IGF-1R0.15 µM (kinase activity)
Insulin Receptor0.14 µM (kinase activity)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of IGFBP inhibitors.

Competitive Radioimmunoassay (RIA) for IGF-1/IGFBP Binding Inhibition

This assay measures the ability of a test compound to inhibit the binding of radiolabeled IGF-1 to a specific IGFBP.

Materials:

  • Recombinant human IGFBP of interest

  • ¹²⁵I-labeled human IGF-1

  • Test compound (e.g., this compound)

  • Unlabeled human IGF-1 (for standard curve)

  • RIA Buffer (e.g., 30 mM NaH₂PO₄, 0.02% protamine sulfate, 10mM EDTA, 0.025% NaN₃, 0.05% (v/v) Tween-20, pH 7.5)[3]

  • Secondary antibody and precipitating reagent (e.g., goat anti-rabbit IgG and polyethylene glycol)[3]

  • Gamma counter

Procedure:

  • Prepare a working solution of the specific anti-IGF-1 antibody in RIA buffer.[3]

  • In polypropylene tubes, add in order: RIA buffer, standard unlabeled IGF-1 or test compound at various concentrations, the primary anti-IGF-1 antibody solution, and a constant amount of ¹²⁵I-IGF-1 (e.g., 20,000 cpm).[3]

  • Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

  • Add the secondary antibody and rabbit gamma globulin, vortex, and incubate for 30 minutes at 4°C.[3]

  • Add cold polyethylene glycol (PEG) solution to precipitate the antibody-bound complexes.[3]

  • Centrifuge the tubes at 4000 x g for 30 minutes at 4°C.[3]

  • Carefully aspirate the supernatant containing unbound ¹²⁵I-IGF-1.

  • Measure the radioactivity of the pellet in a gamma counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the Ki value.

IGF-1 Release Assay from IGF-I/IGFBP-3 Complex

This assay quantifies the amount of IGF-1 released from a pre-formed complex with IGFBP-3 upon addition of an inhibitor.

Materials:

  • Recombinant human IGF-1

  • Recombinant human IGFBP-3

  • Test compound

  • IGF-1 ELISA kit

  • Assay buffer

Procedure:

  • Pre-incubate a fixed concentration of IGF-1 and IGFBP-3 in assay buffer to form the complex.

  • Add varying concentrations of the test compound to the complex and incubate.

  • Separate the free IGF-1 from the complex using size-exclusion chromatography or an acid-ethanol precipitation method followed by cryo-precipitation.[4][5]

  • Quantify the amount of free IGF-1 in the supernatant using a validated IGF-1 ELISA kit according to the manufacturer's protocol.[6][7]

  • Calculate the percentage of IGF-1 release at each inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

This cell-based assay assesses the functional consequence of IGFBP inhibition by measuring the phosphorylation of a key downstream signaling molecule, Akt.

Materials:

  • A suitable cell line (e.g., MCF-7 breast cancer cells)

  • Serum-free culture medium

  • IGF-1

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for a specified time.

  • Stimulate the cells with a fixed concentration of IGF-1 (e.g., 10 ng/mL) for 10-15 minutes.[8]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.[9]

  • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total Akt antibody for loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of IGFBP inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nu/nu mice)

  • Cancer cell line (e.g., WiT49 Wilms tumor cells)[10]

  • Matrigel (optional)

  • Test compound formulation

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Compare the tumor growth rates between the treated and control groups to determine the efficacy of the inhibitor.[11][12]

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to IGFBP inhibition.

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGF IGF IGF_IGFBP IGF-IGFBP Complex IGF->IGF_IGFBP IGF1R_ext IGF-1 Receptor (extracellular) IGF->IGF1R_ext Binds & Activates IGFBP IGFBP IGFBP->IGF_IGFBP IGF_IGFBP->IGF Releases IGF NBI_31772 NBI-31772 NBI_31772->IGF_IGFBP Inhibits Interaction IGF1R_int IGF-1R Kinase Domain PI3K PI3K IGF1R_int->PI3K Activates MAPK MAPK IGF1R_int->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation AG1024 AG 1024 / NVP-AEW541 AG1024->IGF1R_int Inhibits Kinase Activity

Caption: IGF signaling pathway and points of inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay Competitive Binding Assay (e.g., RIA) Release_Assay IGF-1 Release Assay (e.g., ELISA) Binding_Assay->Release_Assay Confirms direct interaction Cell_Assay Cell-Based Signaling Assay (e.g., Western Blot for p-Akt) Release_Assay->Cell_Assay Demonstrates functional consequence Xenograft Xenograft Tumor Model Cell_Assay->Xenograft Informs in vivo study design Efficacy Tumor Growth Inhibition Xenograft->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD

Caption: General workflow for evaluating IGFBP inhibitors.

Logical_Relationship Direct_Inhibitor Direct IGFBP Inhibitor (e.g., NBI-31772) Increase_Free_IGF Increased Free IGF Direct_Inhibitor->Increase_Free_IGF Anti_Tumor_Effect Anti-Tumor Effect Direct_Inhibitor->Anti_Tumor_Effect via increased free IGF and subsequent signaling Indirect_Inhibitor Indirect IGF-1R Inhibitor (e.g., AG 1024) Block_IGF1R_Signaling Blocked IGF-1R Signaling Indirect_Inhibitor->Block_IGF1R_Signaling Block_IGF1R_Signaling->Anti_Tumor_Effect

Caption: Logical relationship of inhibitor classes to therapeutic effect.

References

A Comparative Guide: NBI-31772 Hydrate versus Peptide-Based IGFBP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitor types for the Insulin-like Growth Factor (IGF) axis is critical. This guide provides an objective comparison of the small molecule inhibitor, NBI-31772 hydrate, and emerging peptide-based inhibitors of IGF-Binding Proteins (IGFBPs), supported by available experimental data and detailed methodologies.

The IGF signaling pathway plays a pivotal role in cellular growth, proliferation, and survival. Its activity is tightly regulated by a family of six IGFBPs, which bind to IGFs and modulate their bioavailability to the IGF-1 receptor. Dysregulation of this system is implicated in various diseases, including cancer and metabolic disorders. Consequently, inhibitors of the IGF-IGFBP interaction are of significant therapeutic interest. This guide focuses on comparing a well-characterized small molecule, this compound, with the broader class of peptide-based IGFBP inhibitors.

At a Glance: Key Differences

FeatureThis compoundPeptide-Based IGFBP Inhibitors
Molecular Nature Non-peptide small moleculePeptides of varying length and structure
Mechanism of Action Displaces IGF-1 from the IGF:IGFBP complexCan directly compete with IGF for binding to IGFBPs or allosterically modulate the interaction
Specificity Broad-spectrum inhibitor of all six human IGFBP subtypesCan be designed for high specificity towards a single IGFBP subtype
Potency High affinity with Ki values in the low nanomolar rangePotency varies widely depending on the specific peptide

Quantitative Performance Data

The following tables summarize the available quantitative data for this compound and representative peptide-based IGFBP inhibitors.

Table 1: Binding Affinity of this compound for Human IGFBPs
IGFBP SubtypeKi (nM)
IGFBP-11 - 24[1][2][3]
IGFBP-21 - 24[1][2][3]
IGFBP-31 - 24[1][2][3]
IGFBP-41 - 24[1][2][3]
IGFBP-51 - 24[1][2][3]
IGFBP-61 - 24[1][2][3]
Table 2: Performance of Selected Peptide-Based IGFBP Inhibitors
Peptide InhibitorTarget IGFBPReported PotencyMechanism of Action
p1-01 & p1-02 IGFBP-1Sub-micromolar inhibition of IGF-1 bindingDirect competition with IGF-1 for binding to IGFBP-1
Humanin (HN) & HN 3-19 IGFBP-3Kd (HN-IGFBP3) = 5.05 µM; IC50 (vs. Importin-β1 binding): HN = 18.1 µM, HN 3-19 = 10.3 µM[4]Binds to IGFBP-3 and interferes with its interaction with importin-β, not direct IGF-1 displacement[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for inhibitors of the IGF-IGFBP interaction is to increase the bioavailability of free IGF-1, which can then bind to the IGF-1 receptor and activate downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting cell growth and survival.

This compound Mechanism

NBI-31772, a non-peptide small molecule, directly competes with IGF-1 for the binding pocket on all six IGFBP subtypes. By displacing IGF-1 from the inhibitory IGF:IGFBP complex, it effectively increases the concentration of free, bioactive IGF-1 available to bind to the IGF-1 receptor.

NBI-31772_Mechanism cluster_0 Inhibited State cluster_1 Action of NBI-31772 cluster_2 Activated State IGF-1 IGF-1 IGFBP IGFBP IGF-1->IGFBP Bound NBI-31772 NBI-31772 NBI-31772->IGFBP Displaces Free_IGF-1 Free IGF-1 IGF-1R IGF-1 Receptor Free_IGF-1->IGF-1R Binds Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) IGF-1R->Signaling Activates

Mechanism of this compound Action.
Peptide-Based Inhibitor Mechanisms

Peptide-based inhibitors can function through several mechanisms. Some, like the phage display-derived peptides p1-01 and p1-02, are designed to directly compete with IGF-1 for the binding site on a specific IGFBP. Others, such as Humanin, may bind to a different site on the IGFBP, allosterically modulating its interactions with other proteins without directly displacing IGF-1.

Peptide_Inhibitor_Mechanisms cluster_direct Direct Competition cluster_allosteric Allosteric Modulation Peptide_A Competitive Peptide (e.g., p1-01) IGFBP_A IGFBP Peptide_A->IGFBP_A Binds to IGF-1 site IGF-1_A IGF-1 Peptide_B Allosteric Peptide (e.g., Humanin) IGFBP_B IGFBP Peptide_B->IGFBP_B Binds to allosteric site Partner_Protein Partner Protein (e.g., Importin-β) IGFBP_B->Partner_Protein Interaction Inhibited

Mechanisms of Peptide-Based IGFBP Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of IGFBP inhibitors.

Radio-ligand Binding Assay for NBI-31772

This assay measures the ability of a compound to displace radiolabeled IGF-1 from an IGFBP.

Materials:

  • Recombinant human IGFBP-3

  • 125I-labeled IGF-1

  • This compound

  • Unlabeled IGF-1 (for positive control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nonidet P-40 (NP-40)

  • Polyethylene glycol (PEG 6000)

  • Bovine gamma globulins

Procedure:

  • Prepare a reaction mixture containing 1 ng of IGFBP-3 and 12,000 dpm of 125I-labeled IGF-1 in 300 µL of PBS with 0.02% NP-40.

  • Add varying concentrations of NBI-31772 or unlabeled IGF-1 to the reaction mixture.

  • Incubate for 3 hours at room temperature.

  • Separate bound from free 125I-labeled IGF-1 by precipitating the bound complexes with 1 mL of 28% PEG 6000 containing 0.5 mg/mL bovine gamma globulins.

  • Centrifuge to pellet the precipitate.

  • Measure the radioactivity in the pellet using a gamma counter.

  • Calculate the concentration of NBI-31772 required to inhibit 50% of the specific binding of 125I-labeled IGF-1 to IGFBP-3 (IC50).

Radio-ligand_Binding_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture (IGFBP-3, 125I-IGF-1, Buffer) Start->Prepare_Mixture Add_Inhibitor Add varying concentrations of NBI-31772 or IGF-1 Prepare_Mixture->Add_Inhibitor Incubate Incubate for 3 hours at room temperature Add_Inhibitor->Incubate Precipitate Precipitate bound complexes with PEG 6000 Incubate->Precipitate Centrifuge Centrifuge to pellet precipitate Precipitate->Centrifuge Measure_Radioactivity Measure radioactivity in the pellet Centrifuge->Measure_Radioactivity Calculate_IC50 Calculate IC50 value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Workflow for Radio-ligand Binding Assay.
ELISA-Based Inhibition Assay for Peptide Inhibitors

This assay is used to determine the ability of a peptide to inhibit the binding of IGF-1 to an IGFBP.

Materials:

  • Recombinant human IGF-1

  • Biotinylated recombinant human IGFBP-1 (or other IGFBP of interest)

  • Peptide inhibitors (e.g., p1-01, p1-02)

  • 96-well immunosorbent plates

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Coat the wells of a 96-well plate with 2 µg/mL IGF-1 in PBS overnight at 4°C.

  • Wash the wells with PBST and block with blocking buffer for 1 hour at room temperature.

  • In a separate plate, pre-mix serial dilutions of the peptide inhibitor with a constant concentration (e.g., 20 nM) of biotinylated IGFBP-1. Incubate for 20 minutes at room temperature.

  • Transfer the peptide/biotinylated IGFBP-1 mixture to the IGF-1 coated plate and incubate for 1 hour at room temperature.

  • Wash the wells with PBST.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Wash the wells with PBST.

  • Add TMB substrate and incubate until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance versus the peptide concentration to determine the IC50 value.

ELISA_Inhibition_Assay_Workflow Start Start Coat_Plate Coat plate with IGF-1 Start->Coat_Plate Block_Plate Wash and block plate Coat_Plate->Block_Plate Prepare_Inhibitor_Mix Pre-mix peptide inhibitor with biotinylated IGFBP-1 Block_Plate->Prepare_Inhibitor_Mix Incubate_On_Plate Add mixture to IGF-1 plate and incubate Prepare_Inhibitor_Mix->Incubate_On_Plate Add_Conjugate Wash and add Streptavidin-HRP Incubate_On_Plate->Add_Conjugate Add_Substrate Wash and add TMB substrate Add_Conjugate->Add_Substrate Stop_and_Read Add stop solution and read absorbance at 450 nm Add_Substrate->Stop_and_Read Calculate_IC50 Calculate IC50 value Stop_and_Read->Calculate_IC50 End End Calculate_IC50->End

Workflow for ELISA-Based Inhibition Assay.

Conclusion

Both this compound and peptide-based inhibitors offer valuable tools for modulating the IGF-IGFBP axis. NBI-31772 is a potent, broad-spectrum small molecule inhibitor with well-defined high affinity for all six IGFBP subtypes. Peptide-based inhibitors, while currently less characterized in terms of direct IGF-1 displacement, hold the promise of high specificity for individual IGFBP subtypes. The choice between these inhibitor classes will depend on the specific research question and therapeutic goal. For broad inhibition of the IGF-IGFBP interaction, NBI-31772 is a well-established tool. For targeting the function of a specific IGFBP, tailored peptide inhibitors represent a promising avenue for future research and drug development. Further studies with direct, quantitative comparisons are needed to fully elucidate the relative advantages of each approach.

References

A Comparative Guide to NBI-31772 Hydrate and Other Modulators of the IGF-IGFBP Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NBI-31772 hydrate with alternative strategies for modulating the interaction between Insulin-like Growth Factors (IGFs) and their binding proteins (IGFBPs). The objective is to offer a clear, data-driven overview to inform experimental design and drug development in the context of the IGF signaling pathway.

Introduction to IGF-IGFBP Interaction

The Insulin-like Growth Factor (IGF) signaling system plays a critical role in cellular growth, proliferation, and survival. The bioavailability and activity of IGFs are tightly regulated by a family of six high-affinity IGF-binding proteins (IGFBPs). By sequestering IGFs, IGFBPs inhibit their interaction with the IGF-1 receptor (IGF-1R), thereby downregulating downstream signaling. Dysregulation of this axis is implicated in various pathologies, including cancer and metabolic disorders. Consequently, strategies to modulate the IGF-IGFBP interaction are of significant therapeutic interest.

NBI-31772 is a non-peptide small molecule that inhibits the binding of IGFs to all six IGFBPs, leading to an increase in free, biologically active IGF-1.[1][2][3] This guide compares the specificity and performance of this compound with other common approaches: the use of IGF-1 analogs with reduced IGFBP affinity and the enzymatic cleavage of IGFBPs.

Comparative Data on IGFBP Modulation

The following tables summarize the quantitative data for this compound and its alternatives in modulating the IGF-IGFBP interaction.

Table 1: Binding Affinity of this compound for Human IGFBP Subtypes

IGFBP SubtypeKi (nM)
IGFBP-11 - 24[1][2][3]
IGFBP-21 - 24[1][2][3]
IGFBP-31 - 24[1][2][3]
IGFBP-41 - 24[1][2][3]
IGFBP-51 - 24[1][2][3]
IGFBP-61 - 24[1][2][3]

Table 2: Comparison of Different Modulatory Approaches

ModulatorMechanism of ActionTarget IGFBPsQuantitative DataKey Features
This compound Small molecule inhibitor; displaces IGF-1 from IGFBPs.All six IGFBPs.Ki = 1-24 nM for all six human subtypes.[1][2][3]Broad specificity; non-peptide, orally bioavailable potential.
Long R3 IGF-1 IGF-1 analog with reduced affinity for IGFBPs.All six IGFBPs.Affinity for IGFBPs is at least 3 orders of magnitude lower than that of wild-type IGF-1.[4]Directly activates IGF-1R without being sequestered by IGFBPs.
PAPP-A Protease; cleaves specific IGFBPs.IGFBP-4 and IGFBP-5.[5][6]kcat/KM for IGFBP-4 (in presence of IGF-II) = 1.4 µM⁻¹s⁻¹.[6] Cleavage of IGFBP-5 is IGF-independent.[5]Highly specific enzymatic cleavage; activity is localized and can be regulated.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.

Competitive Radioligand Binding Assay for IGF-IGFBP Interaction

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., NBI-31772) for IGFBPs.

Materials:

  • Recombinant human IGFBPs (IGFBP-1 to -6)

  • ¹²⁵I-labeled IGF-1

  • Test compound (this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Gamma counter

Protocol:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add a fixed concentration of a specific recombinant human IGFBP.

  • Add the serially diluted test compound to the wells.

  • Add a fixed concentration of ¹²⁵I-labeled IGF-1 to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Separate the bound from free ¹²⁵I-labeled IGF-1. This can be achieved by methods such as polyethylene glycol (PEG) precipitation followed by centrifugation, or by using filter plates that capture the protein complexes.

  • Measure the radioactivity of the bound fraction using a gamma counter.

  • Plot the percentage of bound ¹²⁵I-IGF-1 against the logarithm of the test compound concentration.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-IGF-1).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the IGFBP.

IGF-1 Receptor (IGF-1R) Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of a compound to increase free IGF-1, leading to the activation of the IGF-1R.

Materials:

  • Cells expressing IGF-1R (e.g., MCF-7, HEK293)

  • Serum-free cell culture medium

  • Test compound (e.g., NBI-31772)

  • Recombinant human IGF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1Rβ

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and Western blot apparatus

Protocol:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-24 hours to reduce basal IGF-1R activation.

  • Treat the cells with the test compound at various concentrations for a specified pre-incubation time.

  • Stimulate the cells with a sub-maximal concentration of IGF-1 for a short period (e.g., 10-15 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total IGF-1Rβ for normalization.

  • Quantify the band intensities to determine the relative increase in IGF-1R phosphorylation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of this compound's specificity.

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF IGF IGFBP IGFBP IGF->IGFBP Binds IGF-IGFBP Complex IGF-IGFBP Complex IGF-1R IGF-1R IGF->IGF-1R Activates IGF-IGFBP Complex->IGF Releases IGF-IGFBP Complex->IGF-1R Inhibits Binding NBI-31772 NBI-31772 NBI-31772->IGF-IGFBP Complex Disrupts Signaling Cascade Signaling Cascade IGF-1R->Signaling Cascade Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Validation of Specificity A Competitive Binding Assay (Determine Ki for IGFBPs) D NBI-31772 Specificity for IGFBPs A->D Confirms direct interaction B IGF-1R Phosphorylation Assay (Western Blot) B->D Demonstrates functional consequence C Cell Proliferation Assay (e.g., MTT, BrdU) C->D Measures downstream biological effect Alternatives_Logic cluster_approaches Modulatory Approaches Goal Increase Free IGF-1 Small_Molecule Small Molecule Inhibitor (e.g., NBI-31772) Goal->Small_Molecule Displace IGF-1 Analog IGF-1 Analog (e.g., Long R3 IGF-1) Goal->Analog Evade Sequestration Enzymatic Enzymatic Cleavage (e.g., PAPP-A) Goal->Enzymatic Degrade IGFBP

References

A Comparative Analysis of NBI-31772 Hydrate and [Leu24, 59, 60, Ala31]hIGF-I in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of insulin-like growth factor (IGF) signaling research, molecules that modulate the IGF axis are of significant interest for their potential therapeutic applications. This guide provides a detailed comparison of two such molecules: NBI-31772 hydrate, a small molecule inhibitor of the interaction between IGF and its binding proteins (IGFBPs), and [Leu24, 59, 60, Ala31]hIGF-I, a synthetic analog of human IGF-I with altered receptor binding affinity. This comparison focuses on their mechanisms of action and performance in key functional assays, providing researchers, scientists, and drug development professionals with objective data to inform their studies.

Mechanism of Action

This compound is a nonpeptide small molecule that does not directly interact with the IGF-1 receptor. Instead, it potently inhibits the binding of IGF-I to all six of its high-affinity IGFBPs.[1] In biological systems, a significant portion of IGF-I is sequestered by IGFBPs, which modulates its bioavailability and activity. By displacing IGF-I from these binding proteins, NBI-31772 effectively increases the concentration of "free" IGF-I that is available to bind to and activate the IGF-1 receptor, thereby potentiating its downstream signaling and biological effects.[2][3]

[Leu24, 59, 60, Ala31]hIGF-I is a recombinant analog of human IGF-I where key tyrosine and other residues have been substituted. Specifically, the tyrosine residues at positions 24, 31, and 60, which are crucial for high-affinity binding to the type 1 IGF receptor, have been replaced. The multi-mutation analog, [Leu24, Ala31, Leu60]IGF-I, demonstrates a drastically reduced affinity for the type 1 IGF receptor, with a more than 1200-fold loss in binding affinity compared to wild-type IGF-I.[4] Consequently, this analog is expected to be a very weak agonist or potentially an antagonist of the IGF-1 receptor, with significantly diminished ability to elicit biological responses.

Functional Assay Data Comparison

Table 1: Binding Affinity and Potency

ParameterThis compound[Leu24, Ala31, Leu60]hIGF-IReference IGF-I
Target IGF-I/IGFBP InteractionType 1 IGF ReceptorType 1 IGF Receptor
Ki (nM) 1 - 24 (for all 6 human IGFBPs)Not ReportedNot Applicable
Binding Affinity Fold-Loss Not Applicable>1200-fold loss1 (baseline)
ED50 (Protein Synthesis, L6 Myoblasts) Not ApplicableNot Reported< 50 ng/mL
ED50 (Type 1 IGF Receptor Binding) Not Applicable> 10 ng/mLNot Reported

Note: Data for [Leu24, Ala31, Leu60]hIGF-I is used as a proxy for the requested analog due to the high degree of similarity in the critical binding-related mutations.[4]

Table 2: Functional Effects in Cellular Assays

Functional AssayThis compound[Leu24, Ala31, Leu60]hIGF-I
Effect on IGF-1 Induced Proliferation (3T3 Fibroblasts) Suppresses proliferation (by potentiating endogenous IGF-I signaling, leading to feedback inhibition)Expected to be significantly reduced or absent
Effect on Proteoglycan Synthesis (Chondrocytes) Restores or potentiates IGF-1-dependent synthesis in the presence of IGFBPsExpected to be significantly reduced or absent
Direct IGF-1R Activation Does not directly activate the IGF-1RVery weak or no activation

Experimental Protocols

IGF-I Displacement from IGFBPs Assay (for NBI-31772)

This assay measures the ability of a compound to displace radiolabeled IGF-I from its binding proteins.

  • Materials: Recombinant human IGFBPs, 125I-labeled IGF-I, NBI-31772, assay buffer (e.g., Tris-HCl with BSA).

  • Procedure:

    • In a multi-well plate, incubate a fixed concentration of a specific recombinant human IGFBP with varying concentrations of NBI-31772.

    • Add a constant amount of 125I-labeled IGF-I to each well.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the IGFBP-bound 125I-IGF-I from free 125I-IGF-I using a suitable method (e.g., charcoal separation, size-exclusion chromatography).

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis: The concentration of NBI-31772 that inhibits 50% of the specific binding of 125I-IGF-I to the IGFBP (IC50) is determined. The Ki can then be calculated using the Cheng-Prusoff equation.

Type 1 IGF Receptor Binding Assay (for IGF-I Analogs)

This assay determines the affinity of an IGF-I analog for the type 1 IGF receptor.

  • Materials: Cells expressing the type 1 IGF receptor (e.g., 3T3 fibroblasts), 125I-labeled IGF-I, unlabeled IGF-I analog ([Leu24, 59, 60, Ala31]hIGF-I), binding buffer.

  • Procedure:

    • Plate the cells in a multi-well format and grow to confluence.

    • Wash the cells with binding buffer.

    • Add a constant amount of 125I-labeled IGF-I to each well along with increasing concentrations of the unlabeled IGF-I analog.

    • Incubate to allow for competitive binding.

    • Wash the cells to remove unbound radioligand.

    • Lyse the cells and measure the cell-associated radioactivity.

  • Data Analysis: The concentration of the analog that displaces 50% of the specifically bound 125I-IGF-I is determined to calculate the IC50, which is indicative of its binding affinity.

Cell Proliferation Assay

This assay assesses the mitogenic effect of the compounds.

  • Materials: A suitable cell line (e.g., 3T3 fibroblasts), cell culture medium, test compounds, and a proliferation detection reagent (e.g., MTS, WST-1).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Starve the cells in a low-serum medium to synchronize them.

    • Treat the cells with various concentrations of the test compounds (e.g., IGF-I alone, IGF-I + NBI-31772, or the IGF-I analog alone).

    • Incubate for a period sufficient to observe changes in proliferation (e.g., 24-72 hours).

    • Add the proliferation detection reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

  • Data Analysis: Plot the cell proliferation against the compound concentration to determine the EC50 (for agonists) or the effect of modulators.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and the distinct mechanisms of this compound and the IGF-I analog.

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-I IGF1_IGFBP IGF-I:IGFBP Complex IGF1->IGF1_IGFBP IGF1R IGF-1 Receptor IGF1->IGF1R IGFBP IGFBP IGFBP->IGF1_IGFBP PI3K PI3K IGF1R->PI3K IRS-1 RAS RAS IGF1R->RAS Shc/Grb2 AKT Akt PI3K->AKT Cell_Response Cellular Responses (Growth, Proliferation, Survival) AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Figure 1: Simplified IGF-1 Receptor Signaling Pathway.

NBI31772_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NBI31772 NBI-31772 IGF1_IGFBP IGF-I:IGFBP Complex NBI31772->IGF1_IGFBP inhibits binding IGF1 Free IGF-I IGF1R IGF-1 Receptor IGF1->IGF1R activates IGF1_IGFBP->IGF1 releases Signaling Downstream Signaling IGF1R->Signaling

Figure 2: Mechanism of action of this compound.

IGF1_Analog_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1_Analog [Leu24,59,60,Ala31]hIGF-I IGF1R IGF-1 Receptor IGF1_Analog->IGF1R very weak binding (>1200x reduced affinity) Signaling Downstream Signaling IGF1R->Signaling

Figure 3: Mechanism of action of [Leu24,59,60,Ala31]hIGF-I.

Conclusion

This compound and [Leu24, 59, 60, Ala31]hIGF-I represent two distinct approaches to modulating the IGF signaling pathway. NBI-31772 acts indirectly by increasing the bioavailability of endogenous IGF-I, making it a tool to study the effects of potentiating IGF-I signaling in contexts where IGFBPs are present and active. In contrast, [Leu24, 59, 60, Ala31]hIGF-I is a direct but very weak ligand for the IGF-1 receptor, rendering it largely inactive in functional assays. This analog is more suited for studies requiring a negative control or for investigating the structural determinants of IGF-I receptor binding. The choice between these two molecules will therefore depend on the specific experimental goals, with NBI-31772 being an enhancer of endogenous IGF-I action and the IGF-I analog serving as a tool to probe receptor interaction and function.

References

Comparative Analysis of NBI-31772 Hydrate Cross-Reactivity with Alternative Growth Factor Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NBI-31772 hydrate, focusing on its potential for cross-reactivity with other key growth factor signaling pathways, including those of Epidermal Growth Factor (EGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF). Due to a lack of direct published studies on the cross-reactivity of NBI-31772, this guide will focus on its highly specific mechanism of action to infer its selectivity and will propose a comprehensive experimental framework for empirical validation.

Mechanism of Action of NBI-31772

NBI-31772 is a nonpeptide, small molecule that functions as a high-affinity inhibitor of all six human insulin-like growth factor-binding proteins (IGFBPs), with Ki values ranging from 1 to 24 nM. Its primary role is to disrupt the interaction between IGF-1 and IGFBPs, leading to an increase in the bioavailability of free, biologically active IGF-1[1]. This liberated IGF-1 can then bind to its cognate receptor, the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase. The activation of IGF-1R initiates downstream signaling cascades, prominently the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, growth, and survival[2]. It is important to note that NBI-31772 itself has no direct effect on the IGF-1 receptor[3].

Comparison of Growth Factor Signaling Pathways

The high specificity of NBI-31772 for IGFBPs suggests a low probability of direct cross-reactivity with other growth factor pathways. These pathways are initiated by distinct ligands and receptor tyrosine kinases (RTKs), as detailed in the table below.

FeatureIGF-1 PathwayEGF PathwayFGF PathwayPDGF Pathway
Primary Ligand(s) Insulin-like Growth Factor 1 (IGF-1)Epidermal Growth Factor (EGF), Transforming Growth Factor-α (TGF-α)Fibroblast Growth Factors (FGFs)Platelet-Derived Growth Factors (PDGFs)
Receptor IGF-1 Receptor (IGF-1R)EGF Receptor (EGFR/ErbB1)FGF Receptors 1-4 (FGFR1-4)PDGF Receptors α and β (PDGFRα/β)
Ligand Regulation Sequestered by IGF-binding proteins (IGFBPs)Freely availableBound to heparan sulfate proteoglycansFreely available
NBI-31772 Target IGFBPs NoneNoneNone

Visualizing Signaling Pathways

The following diagrams illustrate the distinct upstream mechanisms of each pathway, highlighting why NBI-31772's action is specific to the IGF-1 system.

IGF1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IGFBP IGFBP NBI31772 NBI-31772 IGF1_IGFBP IGF-1:IGFBP Complex NBI31772->IGF1_IGFBP Inhibits IGF1_IGFBP->IGF1 Releases PI3K_AKT PI3K/Akt Pathway IGF1R->PI3K_AKT MAPK_ERK MAPK/ERK Pathway IGF1R->MAPK_ERK Cell_Response Growth, Survival PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response IGF1IGFBP IGF1IGFBP IGF1IGFBP->IGF1_IGFBP

Figure 1. NBI-31772 action on the IGF-1 pathway.

Other_Pathways cluster_EGF EGF Pathway cluster_FGF FGF Pathway cluster_PDGF PDGF Pathway EGF EGF EGFR EGFR EGF->EGFR EGF_Signal Downstream Signaling EGFR->EGF_Signal FGF FGF FGFR FGFR FGF->FGFR FGF_Signal Downstream Signaling FGFR->FGF_Signal PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGF_Signal Downstream Signaling PDGFR->PDGF_Signal

Figure 2. Simplified EGF, FGF, and PDGF pathways.

Proposed Experimental Protocols for Cross-Reactivity Assessment

To definitively assess the cross-reactivity of NBI-31772, a series of in vitro experiments should be conducted.

Kinase Selectivity Profiling

Objective: To determine if NBI-31772 directly inhibits the kinase activity of EGFR, FGFRs, or PDGFRs.

Methodology:

  • Assay Type: In vitro radiometric or fluorescence-based kinase assay.

  • Procedure:

    • Utilize a commercial kinase panel screening service that includes EGFR, FGFR1-4, and PDGFRα/β.

    • Screen NBI-31772 at a high concentration (e.g., 10 µM) against this panel.

    • As a positive control for assay validity, include known inhibitors for each respective kinase (e.g., Gefitinib for EGFR, BGJ398 for FGFR, Imatinib for PDGFR).

    • Measure the kinase activity in the presence of NBI-31772 relative to a vehicle control (DMSO).

  • Data Analysis: Express results as a percentage of inhibition. If significant inhibition (>50%) is observed for any kinase, a follow-up dose-response curve should be generated to determine the IC50 value.

Cellular Proliferation Assays

Objective: To assess whether NBI-31772 affects cell proliferation driven by EGF, FGF, or PDGF.

Methodology:

  • Cell Lines: Select cell lines known to be responsive to specific growth factors (e.g., A431 for EGF, HUVEC for FGF, NIH-3T3 for PDGF).

  • Procedure:

    • Serum-starve cells to synchronize them and reduce baseline proliferation.

    • Pre-treat cells with varying concentrations of NBI-31772 or a vehicle control for 1-2 hours.

    • Stimulate the cells with a predetermined optimal concentration of the respective growth factor (EGF, FGF, or PDGF).

    • After an appropriate incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as MTT, BrdU incorporation, or cell counting.

  • Data Analysis: Compare the proliferation rates of NBI-31772-treated cells to vehicle-treated cells for each growth factor stimulation.

Western Blot Analysis of Pathway Activation

Objective: To determine if NBI-31772 alters the phosphorylation status of key downstream signaling proteins in the EGF, FGF, and PDGF pathways.

Methodology:

  • Procedure:

    • Serum-starve the selected cell lines.

    • Pre-treat with NBI-31772 or vehicle.

    • Stimulate with the respective growth factor for a short duration (e.g., 15-30 minutes) to observe acute signaling events.

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe membranes with antibodies against the phosphorylated forms of key signaling molecules (e.g., p-EGFR, p-FGFR, p-PDGFR, p-Akt, p-ERK). Also, probe for total protein levels as a loading control.

  • Data Analysis: Quantify band intensities to compare the levels of phosphorylated proteins between NBI-31772-treated and control samples.

Proposed Experimental Workflow Visualization

Experimental_Workflow Start Hypothesis: NBI-31772 is selective for the IGF-1 pathway Kinase_Assay Kinase Panel Assay (EGFR, FGFR, PDGFR) Start->Kinase_Assay Cell_Culture Select & Culture Cell Lines (e.g., A431, HUVEC, NIH-3T3) Start->Cell_Culture Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Prolif_Assay Cell Proliferation Assay (MTT / BrdU) Cell_Culture->Prolif_Assay WB_Assay Western Blot Analysis (p-Akt, p-ERK) Cell_Culture->WB_Assay Prolif_Assay->Data_Analysis WB_Assay->Data_Analysis Conclusion Conclusion on Cross-Reactivity Data_Analysis->Conclusion

Figure 3. Workflow for assessing NBI-31772 cross-reactivity.

Conclusion

Based on its well-defined mechanism of action as an inhibitor of IGFBPs, NBI-31772 is predicted to be highly selective for the IGF-1 signaling pathway. Its mode of action is upstream of receptor activation and is dependent on the presence of IGFBPs, which are unique to the IGF axis. Therefore, direct cross-reactivity with the receptor tyrosine kinases of the EGF, FGF, or PDGF pathways is considered unlikely.

However, in the absence of direct experimental evidence, this remains a well-supported hypothesis. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically validate the selectivity of NBI-31772 and definitively rule out any off-target effects on these key growth factor signaling pathways. Such validation is a critical step in the pre-clinical development and characterization of any targeted therapeutic agent.

References

A Comparative Analysis of NBI-31772 Hydrate and Direct IGF-1 Administration in Modulating IGF-1 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct strategies for augmenting Insulin-like Growth Factor-1 (IGF-1) activity: the administration of NBI-31772 hydrate, a small molecule inhibitor of IGF-binding proteins (IGFBPs), and the direct administration of recombinant IGF-1. This comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy in specific experimental models, and the methodologies employed in these studies.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and direct IGF-1 administration lies in their approach to increasing IGF-1 bioavailability.

  • This compound: This small molecule does not introduce exogenous IGF-1 into the system. Instead, it functions by disrupting the interaction between endogenous IGF-1 and its binding proteins (IGFBPs).[1] In circulation, a significant portion of IGF-1 is bound to IGFBPs, which regulate its availability and activity.[2] NBI-31772 displaces IGF-1 from this complex, thereby increasing the concentration of free, biologically active IGF-1 that can bind to the IGF-1 receptor (IGF-1R) and trigger downstream signaling pathways.[1][3]

  • Direct IGF-1 Administration: This approach involves the introduction of exogenous recombinant human IGF-1 (rhIGF-1) into the circulation. This directly increases the total amount of IGF-1 available to bind to the IGF-1R. However, the administered IGF-1 is also subject to binding by circulating IGFBPs, which can influence its pharmacokinetics and pharmacodynamics.

The following diagram illustrates the distinct mechanisms of NBI-31772 and direct IGF-1 administration in the context of the IGF-1 signaling pathway.

A C57BL/10 Mice B Notexin-Induced Muscle Injury A->B C Implantation of Osmotic Pumps B->C D Group 1: NBI-31772 (6 mg/kg/day) C->D E Group 2: Vehicle Control C->E F 10-Day Treatment Period D->F E->F G In-situ Muscle Function Assessment F->G H Measurement of Maximum Force (Po) G->H

References

A Comparative Guide to Small Molecule IGF Modulators: NBI-31772 Hydrate vs. IGF-1R Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor (IGF) signaling pathway is a critical regulator of cellular growth, proliferation, and survival, making it a key target in various therapeutic areas, including oncology and metabolic diseases. Small molecule modulators of this pathway offer promising avenues for intervention. This guide provides a comparative analysis of NBI-31772 hydrate, an inhibitor of IGF-binding proteins (IGFBPs), against two prominent small molecule IGF-1 receptor (IGF-1R) tyrosine kinase inhibitors (TKIs), Picropodophyllin (PPP) and Linsitinib (OSI-906).

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between NBI-31772 and the TKIs lies in their point of intervention within the IGF signaling cascade.

NBI-31772: Enhancing Endogenous IGF-1 Bioavailability

NBI-31772 is a nonpeptide small molecule that functions as a high-affinity inhibitor of all six human IGFBPs, with Ki values in the low nanomolar range. IGFBPs sequester IGF-1, regulating its availability to bind to the IGF-1R. By displacing IGF-1 from this complex, NBI-31772 effectively increases the concentration of "free" and biologically active IGF-1 that can stimulate the receptor.[1] This mechanism of action does not directly target the receptor or its kinase activity but rather modulates the accessibility of the endogenous ligand.

IGF-1R Kinase Inhibitors: Direct Receptor Blockade

In contrast, Picropodophyllin (PPP) and Linsitinib (OSI-906) are ATP-competitive inhibitors that directly target the tyrosine kinase domain of the IGF-1R.[2][3] By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, a critical step in initiating downstream signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[4][5] This direct inhibition effectively shuts down signaling originating from the receptor.

Quantitative Performance Comparison

Direct head-to-head comparative studies of NBI-31772 against PPP and Linsitinib under identical experimental conditions are limited in the public domain. However, a summary of their key performance metrics from various studies is presented below. It is crucial to note that Ki values for IGFBP inhibition and IC50 values for kinase inhibition are not directly comparable due to the different assays and biological targets.

Parameter This compound Picropodophyllin (PPP) Linsitinib (OSI-906)
Target Insulin-like Growth Factor Binding Proteins (IGFBPs) 1-6IGF-1 Receptor (IGF-1R) Tyrosine Kinase[3]IGF-1 Receptor (IGF-1R) and Insulin Receptor (IR) Tyrosine Kinases[2][3]
Mechanism Displaces IGF-1 from IGFBP complexes, increasing free IGF-1[1]ATP-competitive inhibition of IGF-1R autophosphorylation[4]ATP-competitive inhibition of IGF-1R and IR autophosphorylation[2]
Potency Ki: 1 - 24 nM for all six human IGFBP subtypesIC50: ~1 nM for IGF-1R kinase[3]IC50: 35 nM for IGF-1R kinase; 75 nM for Insulin Receptor (IR) kinase[2][3]
Selectivity High affinity for all six IGFBPs.Selective for IGF-1R over the Insulin Receptor (IR).[3]Dual inhibitor of IGF-1R and IR.[2]
Reported In Vitro Effects Suppresses IGF-1-induced proliferation of 3T3 fibroblasts.Inhibits proliferation and induces apoptosis in various cancer cell lines.Inhibits proliferation of multiple tumor cell lines.[2]
Reported In Vivo Effects Increases cardiomyocyte proliferation.Demonstrates anti-tumor activity in xenograft models.Shows tumor growth inhibition in xenograft models.[2]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the IGF signaling pathway, the distinct mechanisms of action of these modulators, and a general experimental workflow for their comparison.

IGF_Signaling_Pathway IGF Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1_IGFBP IGF-1:IGFBP Complex IGF-1->IGF-1_IGFBP IGF-1R Extracellular Domain Transmembrane Domain Intracellular Kinase Domain IGF-1->IGF-1R:ext Binds IGFBP IGFBP IGFBP->IGF-1_IGFBP PI3K PI3K IGF-1R:int->PI3K Activates RAS RAS IGF-1R:int->RAS Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival MAPK MAPK RAS->MAPK Proliferation Proliferation MAPK->Proliferation

Caption: The IGF-1 signaling pathway, illustrating ligand binding, receptor activation, and downstream cascades.

Modulator_Mechanisms Mechanisms of Action cluster_NBI NBI-31772 cluster_TKI IGF-1R Kinase Inhibitors (PPP, Linsitinib) NBI-31772 NBI-31772 IGF-1_IGFBP_NBI IGF-1:IGFBP Complex NBI-31772->IGF-1_IGFBP_NBI Inhibits Binding Free_IGF-1 Free IGF-1 IGF-1_IGFBP_NBI->Free_IGF-1 Releases TKI PPP / Linsitinib IGF-1R_Kinase IGF-1R Kinase Domain TKI->IGF-1R_Kinase Inhibits Downstream_Signaling Downstream Signaling IGF-1R_Kinase->Downstream_Signaling Blocked Experimental_Workflow Comparative Experimental Workflow Start Start Cell_Culture Culture appropriate cell line Start->Cell_Culture Treatment Treat cells with NBI-31772, PPP, or Linsitinib Cell_Culture->Treatment Assays Binding/Kinase Assays Cell Proliferation Assay Downstream Signaling Analysis Treatment->Assays Data_Analysis Analyze and compare Ki, IC50/EC50, and signaling inhibition Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Comparative Efficacy of NBI-31772 Hydrate in Preclinical Disease Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of NBI-31772 hydrate, a potent small molecule inhibitor of Insulin-Like Growth Factor Binding Proteins (IGFBPs), across various disease models. By displacing Insulin-Like Growth Factor-1 (IGF-1) from its binding proteins, NBI-31772 effectively increases the bioavailability of free IGF-1, a critical factor in cellular growth, proliferation, and survival. This document summarizes key experimental findings, compares the performance of NBI-31772 with alternative therapeutic strategies, and provides detailed experimental protocols to support further research and development.

Mechanism of Action: The IGF-1 Signaling Pathway

NBI-31772 functions by binding with high affinity to all six human IGFBP subtypes (Kᵢ values of 1 - 24 nM), thereby disrupting the IGF-1:IGFBP complex.[1][2] This action liberates free IGF-1, allowing it to bind to the IGF-1 receptor (IGF-1R) and activate downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, metabolism, and survival.[3]

IGF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IGFBP IGFBP IGF1_bound IGF-1 (Bound) IGFBP->IGF1_bound Sequesters IGF1_free IGF-1 (Free) IGF1_bound->IGF1_free Release NBI31772 NBI-31772 NBI31772->IGFBP Inhibits IGF1R IGF-1 Receptor IGF1_free->IGF1R Activates IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K MAPK_pathway Grb2/SOS -> Ras -> Raf -> MEK -> ERK IRS->MAPK_pathway via Grb2/SOS Akt Akt PI3K->Akt Cell_outcomes Cell Growth, Proliferation, Survival Akt->Cell_outcomes MAPK_pathway->Cell_outcomes

Caption: NBI-31772 mechanism of action and IGF-1 signaling pathway.

Comparative Studies in Disease Models

Cerebral Ischemia

In a subtemporal middle cerebral artery occlusion (MCAO) model of focal ischemia, NBI-31772 demonstrated significant neuroprotective effects. Its efficacy was comparable to direct administration of IGF-I and IGF-II in reducing infarct size.

Table 1: Comparative Efficacy of NBI-31772 in a Rodent Model of Cerebral Ischemia

Treatment GroupDoseReduction in Total Infarct Size (%)Cortical Infarct Volume Reduction (%)Brain Swelling Reduction (%)
NBI-31772 100 µg (i.c.v.)40% (P < 0.01)43% (P < 0.05)24% (P < 0.05) in intraluminal suture model
IGF-I Optimal Dose37% (P < 0.01)Not ReportedNot Reported
IGF-II Optimal Dose38% (P < 0.01)Not ReportedNot Reported

Data sourced from a study on the neuroprotective effects of IGFBP ligand inhibitors.[4]

Notably, NBI-31772 was effective even when administered up to 3 hours after the induction of ischemia, highlighting a clinically relevant therapeutic window.[4]

Muscle Injury and Regeneration

The role of NBI-31772 in muscle repair was investigated in a mouse model of myotoxic injury and compared with the known effects of recombinant human IGF-I (rhIGF-I).

Table 2: Performance of NBI-31772 in a Mouse Model of Myotoxic Muscle Injury

Treatment GroupDosageKey Findings
NBI-31772 6 mg/kg/day (continuous infusion)- Increased rate of functional repair in fast-twitch muscles.[5][6]- 34% increase in maximum force producing capacity (Pₒ) at 10 days post-injury (P < 0.05).[5][7]- Reduced susceptibility to contraction-mediated damage in dystrophic muscle.[6]
rhIGF-I (for comparison) Systemic Administration- Beneficial effects on muscle regeneration.[5][6]- Does not typically induce muscle hypertrophy, unlike transgenic IGF-I overexpression.[8]

While NBI-31772 enhanced functional recovery after acute injury, its effects in a muscular dystrophy model (mdx mice) were mixed, with no significant change in maximum force production but a reduced susceptibility to injury.[5][6]

Osteoarthritis

In in vitro models using human and rabbit chondrocytes, NBI-31772 was shown to restore anabolic responses that are typically diminished in osteoarthritis due to the sequestration of IGF-1 by IGFBPs.

Table 3: Effect of NBI-31772 on Proteoglycan Synthesis in Osteoarthritic Chondrocytes

ConditionProteoglycan Synthesis (relative to control)
IGF-1 (13.3 nM)+52.4%
IGF-1 (13.3 nM) + NBI-31772 (10 µM)+104.2% (a 34% increase over IGF-1 alone, P < 0.001)
IGFBP-3 + IGF-1Inhibited synthesis
IGFBP-3 + IGF-1 + NBI-31772 (10 µM)210% increase over IGFBP-3 + IGF-1 (P < 0.001)
R³ IGF-1 (IGFBP-insensitive analog)Highly enhanced synthesis
R³ IGF-1 + NBI-31772No significant change

Data from a study on the pharmacological disruption of IGF-1 binding to IGFBPs.[9]

These findings suggest that NBI-31772 can potentiate the anabolic effects of endogenous IGF-1 in osteoarthritic cartilage. However, the study also noted that NBI-31772 did not penetrate into cartilage explants, indicating a potential delivery challenge for in vivo applications.[9]

Diabetes and Glucose Homeostasis

A study in mice investigated the effects of NBI-31772 on glucose metabolism. While the compound did increase the clearance of radiolabeled IGF-I, it did not produce significant insulin-like effects on blood glucose levels.

Table 4: Effects of NBI-31772 on Glucose Homeostasis in Mice

ParameterVehicle-TreatedNBI-31772-TreatedP-value
¹²⁵I-IGF-I Clearance (t₁/₂)56.3 ± 3.9 min45.0 ± 1.9 min0.021
Blood Glucose LevelsNo significant changeNo significant changeN/A
Insulin Sparing EffectNot observedNot observedN/A
Hepatic Gluconeogenesis-Inhibitory effect suggested-

Data from a study on the effects of NBI-31772 on glucose homeostasis in the mouse.[3][10]

The authors suggest that while NBI-31772 itself may not be a primary treatment for hyperglycemia, the development of hydrophilic IGF aptamers with a longer duration of action could be a promising avenue for diabetes therapy.[3][10]

Experimental Protocols

Below are summaries of the methodologies used in the cited key experiments.

General Experimental Workflow

Experimental_Workflow start Disease Model Selection (e.g., MCAO, Muscle Injury, Osteoarthritis) treatment Treatment Administration - this compound - Control/Vehicle - Comparative Agents (e.g., IGF-1, rhIGF-1) start->treatment data_collection Data Collection (In vivo imaging, functional tests, tissue harvesting) treatment->data_collection analysis Analysis (Biochemical assays, histological analysis, statistical analysis) data_collection->analysis results Results and Comparison analysis->results

Caption: A generalized workflow for preclinical studies of NBI-31772.

1. Cerebral Ischemia Model (MCAO)

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Focal cerebral ischemia was induced by subtemporal middle cerebral artery occlusion.

  • Treatment Administration: NBI-31772 (e.g., 100 µg), IGF-I, or IGF-II were administered via intracerebroventricular (i.c.v.) injection at the time of ischemia onset.

  • Outcome Measures: Infarct size and cortical infarct volume were measured. Brain swelling was also assessed in some models.

2. Muscle Injury and Regeneration Model

  • Animal Model: C57BL/10 mice.

  • Procedure: Myotoxic injury was induced by an injection of notexin into the target muscle.

  • Treatment Administration: NBI-31772 was administered via continuous infusion (6 mg/kg/day) using a mini-osmotic pump.[5][6][11]

  • Outcome Measures: Muscle function was assessed by measuring maximum force producing capacity (Pₒ). Histological analysis was performed to assess muscle fiber regeneration.

3. Osteoarthritis Model (In Vitro)

  • Cell Culture: Chondrocytes were isolated from human osteoarthritic cartilage or rabbit articular cartilage.

  • Procedure: Cultured chondrocytes were treated with IGF-1, IGFBP-3, and/or NBI-31772.

  • Outcome Measures: Proteoglycan synthesis was measured by the incorporation of ³⁵S-sulfate.

Conclusion

This compound demonstrates considerable therapeutic potential in preclinical models of diseases where IGF-1 signaling is implicated, particularly in cerebral ischemia, muscle regeneration, and osteoarthritis. Its efficacy is often comparable to or synergistic with direct IGF-1 administration. The primary mechanism of enhancing the bioavailability of endogenous IGF-1 presents a novel therapeutic strategy. However, challenges such as tissue penetration and duration of action in specific contexts like diabetes need to be addressed in future research. The data presented in this guide provides a solid foundation for further investigation and development of NBI-31772 and similar IGFBP inhibitors.

References

A Comparative Analysis of NBI-31772 Hydrate and Other IGF Signaling Inhibitors on Downstream Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NBI-31772 hydrate, an inhibitor of Insulin-like Growth Factor Binding Proteins (IGFBPs), with other prominent inhibitors of the Insulin-like Growth Factor (IGF) signaling pathway. The focus is on their differential effects on downstream signaling cascades, supported by available experimental data.

Introduction to IGF Signaling and its Inhibition

The Insulin-like Growth Factor (IGF) signaling pathway plays a critical role in cellular growth, proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. The key components of this pathway include the ligands (IGF-1 and IGF-2), their receptors (primarily IGF-1R), and the IGF Binding Proteins (IGFBPs) that modulate the bioavailability of IGFs.

Therapeutic strategies to inhibit this pathway can be broadly categorized into:

  • IGFBP Inhibitors: These molecules, such as this compound, disrupt the interaction between IGFs and IGFBPs, leading to an increase in free, bioactive IGF-1.

  • IGF-1 Receptor (IGF-1R) Tyrosine Kinase Inhibitors (TKIs): These small molecules (e.g., Linsitinib, Picropodophyllin, BMS-536924, NVP-AEW541) directly inhibit the kinase activity of the IGF-1R, blocking downstream signal transduction.

  • IGF-1R Monoclonal Antibodies: These antibodies bind to the extracellular domain of IGF-1R, preventing ligand binding and receptor activation.

This guide will focus on comparing the downstream effects of the IGFBP inhibitor this compound with several well-characterized IGF-1R TKIs.

Mechanism of Action

This compound is a non-peptide small molecule that binds with high affinity to all six human IGFBPs (Ki values of 1-24 nM)[1]. By displacing IGF-1 from the IGF-1:IGFBP complex, it increases the concentration of free IGF-1 available to bind to the IGF-1R[1]. This, in turn, is expected to activate downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

In contrast, IGF-1R inhibitors like Linsitinib, Picropodophyllin, and BMS-536924 directly target the ATP-binding site of the IGF-1R tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream effectors[1][2][3].

Downstream Signaling Pathways

The binding of IGF-1 to IGF-1R triggers the activation of two primary downstream signaling cascades:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and metabolism. Activation involves the phosphorylation of Akt at key residues (Threonine 308 and Serine 473).

  • MAPK/ERK Pathway: This pathway is primarily involved in cell proliferation and differentiation. A key activation step is the phosphorylation of ERK1/2.

The following diagram illustrates the points of intervention for this compound and IGF-1R inhibitors within the IGF signaling pathway.

IGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1_IGFBP IGF-1:IGFBP Complex IGF1->IGF1_IGFBP IGF1R IGF-1R IGF1->IGF1R Binds IGFBP IGFBP IGFBP->IGF1_IGFBP NBI31772 NBI-31772 hydrate NBI31772->IGF1_IGFBP Inhibits Formation IGF1_IGFBP->IGF1 Releases PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras IGF1R_Inhibitors Linsitinib, Picropodophyllin, BMS-536924 IGF1R_Inhibitors->IGF1R Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Survival Cell Survival & Growth pAkt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Differentiation pERK->Proliferation

Caption: IGF Signaling Pathway and Inhibitor Targets.

Quantitative Comparison of Inhibitor Activity

The following tables summarize the available quantitative data on the activity of this compound and various IGF-1R inhibitors. It is important to note that the data for this compound reflects its action of increasing IGF-1 availability, which leads to the activation of downstream signaling, whereas the data for the other inhibitors reflect their direct inhibitory effects. Direct comparative studies are limited, and thus, some of the data is collated from different sources and may not be directly comparable due to variations in experimental conditions.

Table 1: Inhibitor Potency

InhibitorTargetMechanism of ActionIC50 / KiReference
This compound IGFBPsDisplaces IGF-1 from IGFBP complexKi = 1-24 nM (for all 6 human subtypes)[1]
Linsitinib (OSI-906) IGF-1R, IRATP-competitive kinase inhibitorIC50 = 35 nM (IGF-1R), 75 nM (IR)[1][4]
Picropodophyllin IGF-1RATP-competitive kinase inhibitor-[3][5]
BMS-536924 IGF-1R, IRATP-competitive kinase inhibitorIC50 = 100 nM (IGF-1R), 73 nM (IR)[6][7]
NVP-AEW541 IGF-1RATP-competitive kinase inhibitorIC50 = 86 nM (IGF-1R)[8]

Table 2: Effects on Downstream Signaling

InhibitorEffect on p-AktEffect on p-ERKCell Line / ModelReference
This compound Increases (expected)Increases (expected)--
Linsitinib (OSI-906) Inhibition (IC50 = 28-130 nM)Inhibition (IC50 = 28-130 nM)Various tumor cell lines[1]
Picropodophyllin InhibitionInhibition (transient activation also reported)Osteosarcoma cell lines[3][9]
BMS-536924 InhibitionInhibitionML-1 cells[6]
NVP-AEW541 Stable InhibitionTransient InhibitionTC-71 cells[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of these inhibitors. Below are representative protocols for key experiments.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines with well-characterized IGF-1R expression and signaling (e.g., MCF-7, H295R, various sarcoma cell lines).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 12-24 hours in a serum-free or low-serum medium to reduce basal signaling activity.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound or the respective IGF-1R inhibitors for a predetermined time (e.g., 1-2 hours) before stimulation.

  • Stimulation: Stimulate the cells with a known concentration of IGF-1 (e.g., 50-100 ng/mL) for a short period (e.g., 10-30 minutes) to induce downstream signaling.

Western Blotting for Phosphorylated Akt and ERK

This protocol allows for the semi-quantitative or quantitative analysis of the phosphorylation status of key downstream signaling proteins.

Western_Blot_Workflow A Cell Lysis (RIPA buffer + phosphatase/protease inhibitors) B Protein Quantification (BCA assay) A->B C SDS-PAGE (Separate proteins by size) B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (5% BSA or milk in TBST) D->E F Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-ERK) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Detection (Chemiluminescence) G->H I Data Analysis (Densitometry) H->I

Caption: Western Blotting Experimental Workflow.

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (Ser473 or Thr308) and phosphorylated ERK1/2 overnight at 4°C. Also, probe separate blots with antibodies against total Akt and total ERK as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Summary and Conclusion

This compound and IGF-1R tyrosine kinase inhibitors represent two distinct strategies for modulating the IGF signaling pathway. This compound acts upstream by increasing the bioavailability of IGF-1, which is expected to enhance downstream PI3K/Akt and MAPK/ERK signaling. This makes it a valuable tool for studying the physiological roles of endogenous IGF-1.

In contrast, IGF-1R TKIs such as Linsitinib, Picropodophyllin, and BMS-536924 directly block the receptor's activity, leading to the inhibition of these critical survival and proliferation pathways. The choice of inhibitor will depend on the specific research question. For studies aiming to understand the consequences of enhanced IGF-1 signaling, this compound is an appropriate tool. For therapeutic applications aimed at blocking aberrant IGF signaling, particularly in cancer, the direct-acting IGF-1R inhibitors are the preferred choice.

Further head-to-head comparative studies under standardized experimental conditions are necessary to provide a more definitive quantitative comparison of the downstream signaling effects of these different classes of inhibitors. Such studies would be invaluable for both basic research and the clinical development of novel therapeutics targeting the IGF pathway.

References

Safety Operating Guide

Prudent Disposal of NBI-31772 Hydrate: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for NBI-31772 hydrate necessitates a cautious approach to its disposal. In such instances, the compound must be treated as hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to their institution's established protocols for hazardous waste management and consult with their Environmental Health and Safety (EHS) department for specific guidance. The following procedures are based on general best practices for the disposal of potent, bioactive small molecules in a laboratory setting.

Key Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information, while not exhaustive, is valuable for EHS personnel in determining the appropriate disposal route.

PropertyValue
Molecular FormulaC₁₇H₁₁NO₇·₇/₄H₂O
Molecular Weight372.82 g/mol
AppearanceSolid
StorageStore at -20°C

Step-by-Step Disposal Protocol

The following is a generalized protocol for the disposal of this compound. It is imperative to follow all institutional and local regulations.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Given that this compound is a potent, bioactive compound, double-gloving may be advisable.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

    • Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste (e.g., solutions containing the compound).

  • Container Selection:

    • Use only approved hazardous waste containers that are compatible with the chemical.[1][2]

    • Ensure the container has a secure, tight-fitting lid.[1]

    • For liquid waste, do not fill the container to more than 90% capacity to allow for expansion and prevent spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[2]

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation and the name of the principal investigator or laboratory group.[2]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • Ensure the storage area is away from drains and incompatible chemicals.

  • Disposal Request:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2][3]

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[2][3]

  • Empty Containers:

    • Empty containers that held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[3]

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous liquid waste.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory compliance.

Figure 1. Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always prioritize your institution's specific waste disposal protocols and consult with your EHS department for any questions or concerns.

References

Personal protective equipment for handling NBI-31772 hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NBI-31772 hydrate. The following procedural steps are based on best practices for managing potent neuroactive pharmaceutical compounds in a laboratory setting.

Hazard Identification and Risk Assessment

Key assumptions for risk mitigation:

  • The compound is highly potent with a low occupational exposure limit (OEL).

  • The hydrate form may exist as a fine powder, posing an inhalation risk.

  • The compound has significant biological activity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound.[2] The minimum required PPE for handling this compound is outlined below.

PPE CategoryItemSpecificationPurpose
Hand Protection Double GlovesTwo pairs of powder-free, disposable nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination.
Body Protection Disposable GownSolid-front, back-closing, long-sleeved gown with tight-fitting cuffs.[4]Protects skin and personal clothing from contamination. Must not be worn outside the designated handling area.[4]
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1-rated safety goggles and a full-face shield.Goggles protect against splashes and aerosols, while the face shield offers an additional layer of protection for the entire face.[4][5]
Respiratory Protection RespiratorAn N95 respirator is the minimum requirement. For higher-risk procedures (e.g., weighing, generating aerosols), a Powered Air-Purifying Respirator (PAPR) may be necessary.[2][5]Prevents inhalation of airborne particles of the compound.
Head & Foot Protection Hair and Shoe CoversDisposable hair bonnet and shoe covers.Prevents contamination of hair and personal footwear and reduces the spread of the compound.[4]

Engineering Controls and Designated Areas

Personal protective equipment should be used in conjunction with appropriate engineering controls to minimize exposure.

Control TypeDescription
Primary Engineering Control All handling of this compound powder (e.g., weighing, reconstituting) must be performed within a certified chemical fume hood, a Class II Biosafety Cabinet, or a glove box.[2]
Designated Handling Area A specific area of the laboratory should be designated for handling this compound. This area should be clearly marked, and access should be restricted.
Ventilation Ensure adequate ventilation in the laboratory to minimize the concentration of any airborne contaminants.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential for safety.

Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Prepare the designated handling area by covering the work surface with absorbent, disposable bench paper.

  • Assemble all required equipment (e.g., spatulas, vials, solvents) within the primary engineering control before introducing the compound.

Handling:

  • Don all required PPE in the correct order before entering the designated area.

  • Carefully handle the container of this compound to avoid creating dust.

  • When weighing the compound, use a microbalance within a ventilated enclosure if possible.

  • If creating a solution, add the solvent to the powder slowly to prevent aerosolization.

Post-Handling:

  • Decontaminate all surfaces and equipment after use. A specific deactivation solution may need to be developed.[6]

  • Remove PPE in a manner that avoids self-contamination, disposing of it in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Spill Management

In the event of a spill, a pre-approved spill response plan should be activated immediately.

  • Evacuate: Immediately alert others and evacuate the area if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection.

  • Contain: Cover the spill with an absorbent material, working from the outside in.

  • Clean: Carefully clean the area using appropriate decontamination procedures.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of accordingly.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, bench paper, vials) must be placed in a clearly labeled, sealed hazardous waste container.[7]
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not dispose of down the drain.[8]
Sharps Contaminated needles, syringes, or other sharps must be placed in a puncture-proof sharps container designated for hazardous waste.[7]

Waste disposal must comply with all local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).[8][9]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Engineering Control) cluster_post Post-Handling Phase cluster_disposal Waste Management prep_ppe 1. Assemble PPE prep_area 2. Prepare Designated Area prep_ppe->prep_area prep_equip 3. Assemble Equipment prep_area->prep_equip don_ppe 4. Don PPE prep_equip->don_ppe Proceed to Handling handle_compound 5. Handle Compound don_ppe->handle_compound decontaminate 6. Decontaminate Surfaces & Equipment handle_compound->decontaminate collect_waste Collect Solid & Liquid Waste handle_compound->collect_waste Generate Waste doff_ppe 7. Doff & Dispose of PPE decontaminate->doff_ppe Exit Handling Area wash_hands 8. Wash Hands doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.